molecular formula C7H9ClN2 B1361238 4-Chloro-N1-methylbenzene-1,2-diamine CAS No. 59681-66-2

4-Chloro-N1-methylbenzene-1,2-diamine

Cat. No.: B1361238
CAS No.: 59681-66-2
M. Wt: 156.61 g/mol
InChI Key: UVUAKQQNONYKJK-UHFFFAOYSA-N
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Description

4-Chloro-N1-methylbenzene-1,2-diamine is a useful research compound. Its molecular formula is C7H9ClN2 and its molecular weight is 156.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUAKQQNONYKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348791
Record name 4-chloro-1-N-methylbenzene-1,2-diamine
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59681-66-2
Record name 4-chloro-1-N-methylbenzene-1,2-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-N1-methylbenzene-1,2-diamine
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Foundational & Exploratory

4-Chloro-N1-methylbenzene-1,2-diamine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-N1-methylbenzene-1,2-diamine (CAS No. 59681-66-2). This document is intended for use by researchers, scientists, and professionals in drug development and other chemical synthesis fields. Due to the limited availability of experimental data for this specific compound, this guide also includes information inferred from closely related chemical structures, with appropriate notations.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 59681-66-2[1][2][3][4][5][6]
Molecular Formula C₇H₉ClN₂[1][2][3][7]
Molecular Weight 156.61 g/mol [1][2][3][8]
Predicted Boiling Point 309.5 ± 27.0 °C[2]
Predicted Density 1.272 ± 0.06 g/cm³[2]
Appearance Not specified (likely a solid)N/A
Melting Point Not availableN/A
Solubility Not availableN/A
SMILES CNC1=C(C=C(C=C1)Cl)N[7]
InChI InChI=1S/C7H9ClN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3[7]

Storage and Stability: Commercial suppliers recommend storing this compound in a dark place under an inert atmosphere, at temperatures between 2-8°C, suggesting potential sensitivity to light and air.[1][3]

Synthesis and Reactivity

Synthesis

Proposed Synthetic Pathway:

Synthesis_Pathway 2-Chloro-4-nitro-N-methylaniline 2-Chloro-4-nitro-N-methylaniline Reduction Reduction 2-Chloro-4-nitro-N-methylaniline->Reduction e.g., Fe/HCl, SnCl2, or Catalytic Hydrogenation This compound This compound Reduction->this compound

A potential synthetic route to this compound.

Experimental Considerations (Inferred from related syntheses):

The reduction of nitroarenes to anilines is a well-established transformation in organic synthesis.[9] Common reducing agents for this purpose include:

  • Metals in acidic media: Iron powder in the presence of hydrochloric acid is a classic and cost-effective method.[10]

  • Tin(II) chloride: This reagent is also effective for the reduction of nitroarenes.

  • Catalytic Hydrogenation: Using catalysts such as Raney nickel or palladium on carbon with a hydrogen source can provide a clean reduction.[10]

A general procedure for a related compound, N-methyl-o-phenylenediamine, involves the reaction of o-phenylenediamine with methyl iodide.[11] Another patent describes the synthesis of N-methyl-o-phenylenediamine hydrochloride from o-chloronitrobenzene and methylamine, followed by reduction.[12] These methods could potentially be adapted for the synthesis of the target molecule.

Reactivity

Specific reactivity data for this compound is not available. However, the reactivity can be inferred from the functional groups present: a substituted o-phenylenediamine.

  • Basicity: The amino groups confer basic properties to the molecule, allowing it to react with acids to form salts. Aryl amines are generally weaker bases than aliphatic amines.

  • Oxidation: Phenylenediamines are susceptible to oxidation, which can lead to the formation of colored products. This is a key reaction in their use as dye intermediates.

  • Reactions with Carbonyl Compounds: The diamine functionality can react with dicarbonyl compounds, such as α-ketoacids, to form heterocyclic structures like quinoxalones.[13][14]

  • Diazotization: The primary amino group can undergo diazotization with nitrous acid, a common reaction for aromatic amines.

Biological Activity and Toxicology

There is no specific information on the biological activity or toxicology of this compound in the available literature. However, data on related compounds provide some indication of potential effects.

Inferred Biological Profile:

  • Potential for Carcinogenicity: The structurally similar compound, 4-chloro-o-phenylenediamine, is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[15][16] Oral exposure to 4-chloro-o-phenylenediamine has been shown to cause tumors in rodents.[15][16] Another related compound, 4-chloro-m-phenylenediamine, has also been shown to cause tumors in animal studies.[17][18]

  • Mutagenicity: 4-chloro-o-phenylenediamine has been found to be a strong mutagen in the liver of mice in subchronic studies.[19]

  • General Toxicity of Phenylenediamines: Phenylenediamines as a class can exhibit a range of toxic effects. Acute exposure to high levels of p-phenylenediamine can cause severe dermatitis, eye irritation, asthma, and other systemic effects.[20]

Given the data on related compounds, this compound should be handled with appropriate caution as a potential carcinogen and mutagen.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for this compound was found in the searched literature. The following represents predicted data and typical spectral characteristics for related compounds.

Predicted Mass Spectrometry Data:

A predicted collision cross-section profile for various adducts has been calculated.[7] For example, the [M+H]⁺ ion is predicted to have a mass-to-charge ratio (m/z) of 157.05271.[7]

General Spectroscopic Features of Related Compounds:

  • ¹H NMR: Protons on the aromatic ring would appear in the aromatic region (typically 6.5-8.0 ppm). The N-methyl protons would likely be a singlet or doublet around 2.5-3.5 ppm, and the amine protons would be broad singlets that can appear over a wide chemical shift range.

  • ¹³C NMR: Aromatic carbons would resonate in the 110-150 ppm region. The N-methyl carbon would be expected in the aliphatic region, around 30-40 ppm.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring and methyl group (around 2800-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1400-1600 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹).

Experimental Workflow for Characterization

The following diagram outlines a general workflow for the synthesis and characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Precursor 2-Nitro-4-chloro-N-methylaniline Start->Precursor Reduction Reduction Reaction Precursor->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Purity Purity Analysis (e.g., HPLC) Product->Purity

References

An In-depth Technical Guide to 4-Chloro-N1-methylbenzene-1,2-diamine (CAS Number: 59681-66-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on 4-Chloro-N1-methylbenzene-1,2-diamine, a chemical intermediate with the CAS number 59681-66-2. Due to the limited availability of specific experimental data in publicly accessible literature, this document summarizes confirmed properties and highlights areas where further research is required.

Chemical and Physical Properties

This compound is an aromatic amine containing a chloro and a methylamino substituent on a benzene ring. Its fundamental properties have been identified from various chemical supplier databases.[1][2][3][4] The compound is recognized for its role as a building block in the synthesis of more complex molecules, particularly in the development of protein degraders.[2]

PropertyValueSource(s)
CAS Number 59681-66-2[1][2][3][4]
Molecular Formula C₇H₉ClN₂[2][3]
Molecular Weight 156.61 g/mol [2][3]
Predicted Density 1.272±0.06 g/cm³
Predicted Boiling Point 309.5±27.0 °C
Purity (typical) ≥97% or ≥99%[2][4]
Appearance Pale-yellow liquid (unconfirmed)
Storage Conditions Store in a cool, dry, dark place under an inert atmosphere (e.g., Argon) at 2-8°C.[2][3][2][3]

Note: The density and boiling point are predicted values and have not been experimentally verified in the available literature. The appearance is stated by some suppliers, but detailed physical characterization is lacking.

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow

A plausible synthetic route could start from a commercially available chloronitroaniline derivative, followed by methylation and subsequent reduction of the nitro group.

G cluster_0 Conceptual Synthesis Workflow Start Starting Material (e.g., 4-Chloro-2-nitroaniline) Step1 N-Methylation Start->Step1 Intermediate 4-Chloro-N-methyl-2-nitroaniline Step1->Intermediate Step2 Reduction of Nitro Group Intermediate->Step2 Product This compound Step2->Product

Caption: A conceptual workflow for the synthesis of this compound.

Detailed experimental parameters, including reagents, solvents, reaction times, temperatures, and purification methods for the specific synthesis of this compound, require experimental development and validation.

Analytical Data

Specific analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound (CAS 59681-66-2) are not available in the public domain. Researchers utilizing this compound would need to perform their own analytical characterization to confirm its identity and purity.

Biological Activity and Applications

The primary documented application for this compound is as a "Protein Degrader Building Block".[2] This suggests its use in the synthesis of molecules for targeted protein degradation, a rapidly growing area in drug discovery.

Targeted Protein Degradation Context

Targeted protein degradation typically involves the use of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs). These molecules consist of a ligand that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

While the specific role of this compound in this context is not detailed in available literature, it is likely used as a synthetic intermediate for creating the core structures of these degrader molecules.

G cluster_0 Role as a Protein Degrader Building Block BuildingBlock This compound Synthesis Chemical Synthesis BuildingBlock->Synthesis PROTAC PROTAC or Molecular Glue (Final Degrader Molecule) Synthesis->PROTAC Application Targeted Protein Degradation Research PROTAC->Application

Caption: The role of this compound as a building block in the development of protein degraders.

No specific signaling pathways or biological targets associated with this compound have been identified. Its utility appears to be as a versatile chemical scaffold for further elaboration in medicinal chemistry programs.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) specific to this compound (CAS 59681-66-2) was not available. As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to obtain the SDS from the supplier.

Conclusion

This compound is a chemical intermediate with potential applications in the field of targeted protein degradation. While its basic chemical properties are known, there is a notable absence of detailed, publicly available experimental data, including synthesis protocols and analytical characterization. Researchers and drug development professionals working with this compound should anticipate the need to perform their own process development and analytical validation. The information provided herein serves as a foundational guide and underscores the need for further investigation into the properties and applications of this molecule.

References

4-Chloro-N1-methylbenzene-1,2-diamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the physicochemical properties of 4-Chloro-N1-methylbenzene-1,2-diamine, a chemical compound of interest in various research and development applications. The guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for experimental design, analytical method development, and computational modeling.

PropertyValueReference
Molecular Formula C₇H₉ClN₂[1][2]
Molar Mass 156.61 g/mol [1][2]
CAS Number 59681-66-2[1]
Density (Predicted) 1.272±0.06 g/cm³[1]
Boiling Point (Predicted) 309.5±27.0 °C[1]

Conceptual Experimental Workflow

The following diagram illustrates a representative experimental workflow for the synthesis and characterization of this compound. This workflow is a generalized representation and can be adapted based on specific experimental goals.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physicochemical & Biological Evaluation start Starting Materials reaction Chemical Reaction start->reaction Reagents & Solvents workup Aqueous Workup reaction->workup Crude Product purification Column Chromatography workup->purification Purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Compound ms Mass Spectrometry purification->ms hplc HPLC Analysis purification->hplc physchem Physicochemical Tests (Solubility, LogP) hplc->physchem Purity >95% bioassay Biological Assays (e.g., Enzyme Inhibition) physchem->bioassay Characterized Compound

Caption: Synthesis and characterization workflow for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. While specific protocols for this compound are not publicly available, this section outlines general methodologies that would be applicable for its synthesis and characterization based on standard organic chemistry practices.

General Synthesis Protocol:

A plausible synthetic route to this compound could involve the selective N-methylation of 4-chloro-1,2-diaminobenzene. This could be achieved by reacting the starting diamine with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base to neutralize the acid byproduct. The reaction would likely be carried out in an organic solvent like methanol or acetonitrile at a controlled temperature.

Purification Protocol:

Following the reaction, the crude product would be subjected to a purification process. A typical procedure would involve an aqueous workup to remove inorganic salts and water-soluble impurities. The organic layer would then be dried and concentrated. Final purification would likely be accomplished by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to isolate the desired product.

Analytical Characterization Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 300 or 400 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The chemical shifts, coupling constants, and integration values would be used to confirm the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the compound, confirming its elemental composition. This is typically performed using techniques like electrospray ionization (ESI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • High-Performance Liquid Chromatography (HPLC): The purity of the synthesized compound would be assessed by HPLC. A reversed-phase C18 column would likely be used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of trifluoroacetic acid (TFA). The purity would be determined by the relative area of the product peak in the chromatogram.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-N1-methylbenzene-1,2-diamine, a valuable diamine intermediate in the development of various pharmaceutical compounds. This document details the most common and efficient synthetic pathways, complete with experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available starting material, 4-chloro-2-nitroaniline. The synthetic route involves:

  • N-methylation of 4-chloro-2-nitroaniline: This initial step introduces the methyl group onto the amine, yielding the intermediate, 4-chloro-N-methyl-2-nitroaniline.

  • Reduction of the nitro group: The nitro group of the intermediate is then reduced to an amine, affording the final product, this compound.

This pathway is favored due to the accessibility of the starting material and the generally high yields achieved in both steps.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 4-chloro-N-methyl-2-nitroaniline

This procedure is adapted from established methods for the N-methylation of nitroanilines using formaldehyde as the methylating agent in a strong acid catalyst.

Reaction Scheme:

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve 4-chloro-2-nitroaniline in concentrated sulfuric acid (60-98%) in a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer. The typical molar ratio of sulfuric acid to the aniline is between 3:1 and 6:1.

  • Cool the mixture in an ice bath to maintain a temperature between 20-30°C.

  • Slowly add paraformaldehyde to the solution with vigorous stirring. The molar ratio of paraformaldehyde to the aniline is typically between 1:1 and 1.2:1.

  • After the addition is complete, continue stirring the reaction mixture at a controlled temperature of 30-50°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution by the slow addition of a concentrated aqueous ammonia solution (10-28%) while keeping the temperature low with an ice bath.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • The crude 4-chloro-N-methyl-2-nitroaniline can be further purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of this compound

Two highly effective methods for the reduction of the nitro intermediate are presented below.

This method is a common and reliable procedure for the reduction of aromatic nitro compounds.[1]

Reaction Scheme:

Experimental Protocol:

  • Dissolve 4-chloro-N-methyl-2-nitroaniline (1 equivalent) in ethanol in a round-bottom flask.

  • Add tin (II) chloride dihydrate (SnCl₂·2H₂O) (approximately 3-4 equivalents) to the solution.

  • Heat the reaction mixture to 40°C and stir for approximately 6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Remove the ethanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with water, a cooled 1M aqueous sodium hydroxide solution, water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: heptane/ethyl acetate) to yield pure this compound.

This method offers a cost-effective and high-yielding alternative for the nitro group reduction.[2]

Reaction Scheme:

Experimental Protocol:

  • Dissolve 4-chloro-N-methyl-2-nitroaniline (1 equivalent) in hot ethanol in a round-bottom flask.

  • Add iron powder (approximately 6 equivalents) to the solution.

  • Add a solution of ammonium chloride (approximately 6 equivalents) in water to the reaction mixture.

  • Heat the mixture at 80°C for 1-3 hours, monitoring the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture and quench with a saturated solution of sodium bicarbonate.

  • Partially evaporate the solvent and extract the residue with dichloromethane (CH₂Cl₂).

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to dryness to afford the this compound product.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactants and Intermediates

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-chloro-2-nitroaniline89-63-4C₆H₅ClN₂O₂172.57
4-chloro-N-methyl-2-nitroaniline15950-17-1C₇H₇ClN₂O₂186.60
This compound59681-66-2C₇H₉ClN₂156.61

Table 2: Comparison of Reduction Methods

MethodReducing AgentCatalyst/AdditiveSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
ATin (II) Chloride DihydrateNoneEthanol40687[1]
BIron PowderAmmonium ChlorideEthanol/Water801-398[2]

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow.

Synthesis_Workflow A 4-chloro-2-nitroaniline B 4-chloro-N-methyl-2-nitroaniline (Intermediate) A->B C 4-chloro-N-methyl-2-nitroaniline (Intermediate) D This compound (Final Product) C->D Reduction (e.g., SnCl₂ or Fe/NH₄Cl)

Caption: Synthetic workflow for this compound.

Reduction_Methods cluster_methodA Method A cluster_methodB Method B Start 4-chloro-N-methyl-2-nitroaniline A_reagents SnCl₂·2H₂O Ethanol, 40°C Start->A_reagents B_reagents Fe, NH₄Cl Ethanol/Water, 80°C Start->B_reagents A_yield Yield: 87% A_reagents->A_yield Final_Product This compound A_reagents->Final_Product B_yield Yield: 98% B_reagents->B_yield B_reagents->Final_Product

Caption: Comparison of nitro reduction methodologies.

References

Spectroscopic Analysis of 4-Chloro-N1-methylbenzene-1,2-diamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide addresses the spectroscopic characterization of 4-Chloro-N1-methylbenzene-1,2-diamine. A comprehensive search of publicly available scientific literature and chemical databases did not yield experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this specific compound. This document serves as a resource for researchers, scientists, and drug development professionals by providing a general framework for the spectroscopic analysis of such aromatic diamines. Due to the absence of specific data for the target compound, this guide presents spectroscopic data for the closely related and structurally similar compound, 4-chloro-o-phenylenediamine , as a reference. Detailed, generalized experimental protocols for acquiring NMR, IR, and MS data are provided, alongside a logical workflow for the spectroscopic analysis of a novel or uncharacterized chemical entity.

Introduction

This compound is an aromatic amine containing a chlorine substituent and a methylamino group. Such compounds are valuable building blocks in medicinal chemistry and materials science. A thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structure of a synthesized compound. This guide outlines the standard spectroscopic techniques used for this purpose.

Spectroscopic Data

As of the date of this document, experimental spectroscopic data for this compound is not available in the public domain. For illustrative purposes, the available data for the parent compound, 4-chloro-o-phenylenediamine (CAS No. 95-83-0), is presented below.

Mass Spectrometry (MS) of 4-chloro-o-phenylenediamine

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight.

ParameterValue
Molecular FormulaC₆H₇ClN₂
Molecular Weight142.59 g/mol
Major Ion Fragments (m/z)142, 107, 80
Infrared (IR) Spectroscopy of 4-chloro-o-phenylenediamine

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3380-3200N-HSymmetric & Asymmetric Stretching
3100-3000C-H (aromatic)Stretching
1620-1580C=C (aromatic)Stretching
1520-1480N-HBending
850-750C-ClStretching
Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-chloro-o-phenylenediamine

Note: The addition of a methyl group in this compound would introduce a characteristic singlet in the ¹H NMR spectrum (typically around 2.5-3.5 ppm) and a corresponding signal in the ¹³C NMR spectrum (typically around 25-45 ppm). The electronic effect of the methylamino group would also slightly alter the chemical shifts of the aromatic protons and carbons compared to 4-chloro-o-phenylenediamine.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: A standard NMR spectrometer with a field strength of 300-600 MHz.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: Typically 0 to 220 ppm.

    • Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer, commonly coupled with a chromatographic system (e.g., Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS). Electrospray ionization (ESI) or electron ionization (EI) are common ionization techniques.

  • Data Acquisition:

    • Ionization Mode: ESI in positive or negative ion mode, or EI.

    • Mass Range: Typically m/z 50-500 for small molecules.

    • Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Visualization of Analytical Workflow and Structural Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationship between the target compound and the reference compound.

experimental_workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesize Compound purification Purify Compound (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Elucidate Structure nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Assess Purity structure_elucidation->purity_assessment final_report Final Report purity_assessment->final_report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

structural_relationship Structural Relationship cluster_A Reference Compound (Data Presented) cluster_B Target Compound A 4-chloro-o-phenylenediamine B This compound (Target Compound - Data Unavailable) A->B Methylation at N1

Caption: The structural relationship between the reference and target compounds.

Conclusion

While experimental spectroscopic data for this compound is not currently in the public domain, this guide provides a framework for its characterization. The presented data for the analogous 4-chloro-o-phenylenediamine serves as a useful reference point. The generalized experimental protocols outlined herein are standard methodologies that can be applied to obtain the necessary spectroscopic data for this and other related novel compounds. A complete spectroscopic analysis is essential for the unambiguous confirmation of the chemical structure and purity, which are critical for any subsequent research and development activities.

Solubility Profile of 4-Chloro-N1-methylbenzene-1,2-diamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 4-Chloro-N1-methylbenzene-1,2-diamine in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. However, by examining qualitative data for the closely related isomer, 4-chloro-o-phenylenediamine, and analyzing solvents employed in the synthesis and purification of similar molecules, we can infer a likely solubility profile. This guide presents this qualitative assessment and outlines a general experimental workflow for determining solubility, providing a valuable resource for researchers working with this compound.

Qualitative Solubility Assessment

While specific quantitative data (e.g., in g/100 mL or mg/mL) for this compound is not publicly available, information on the isomer 4-chloro-o-phenylenediamine offers valuable insights. This related compound is reported to be soluble in benzene and very soluble in ethanol and ether.[1][2][3][4] It is also noted as being slightly soluble in water.[1][2][3]

Furthermore, solvents used in the synthesis and purification of N-substituted 4-chlorobenzene-1,2-diamine derivatives provide strong indicators of solubility. For instance, the synthesis of N1-(4-Chlorophenyl)benzene-1,2-diamine involves the use of ethanol (EtOH) and ethyl acetate (EA) for reaction and extraction, respectively.[5] Similarly, the synthesis of N1-benzyl-4-chloro-benzene-1,2-diamine utilizes ethanol for the reaction and dichloromethane (CH2Cl2) for extraction.[6]

Based on this information, a qualitative solubility profile for this compound can be inferred.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsInferred SolubilityRationale
Alcohols Ethanol, MethanolHighVery high solubility of the isomer 4-chloro-o-phenylenediamine is reported.[1][2][3][4] Ethanol is also used as a reaction solvent in related syntheses.[5][6]
Ethers Diethyl etherHighThe isomer 4-chloro-o-phenylenediamine is reported to be very soluble in ether.[1][2][4]
Esters Ethyl acetateModerate to HighUsed as an extraction solvent, indicating good solubility.[5]
Halogenated Alkanes DichloromethaneModerate to HighEmployed as an extraction solvent in related syntheses.[6]
Aromatic Hydrocarbons Benzene, TolueneModerateThe isomer 4-chloro-o-phenylenediamine is soluble in benzene.[1][2][4]
Apolar Solvents Hexane, HeptaneLowThe presence of two amine groups suggests significant polarity, which would limit solubility in nonpolar solvents.
Water LowThe isomer 4-chloro-o-phenylenediamine is only slightly soluble in water.[1][2][3]

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is necessary for applications requiring precise solubility values. A general workflow for determining the solubility of a compound like this compound is presented below.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Processing Compound Obtain Pure Compound Solvent_Selection Select Solvents Compound->Solvent_Selection Based on predicted solubility Equilibration Equilibration (e.g., Shake-Flask Method) Solvent_Selection->Equilibration Sampling Sample Supernatant Equilibration->Sampling After reaching equilibrium Analysis Quantitative Analysis (e.g., HPLC, UV-Vis) Sampling->Analysis Concentration Determine Concentration Analysis->Concentration Solubility_Calc Calculate Solubility Concentration->Solubility_Calc

Caption: A general workflow for the experimental determination of solubility.

Key Experimental Protocols

A widely accepted method for solubility determination is the isothermal shake-flask method .

Objective: To determine the saturation solubility of a compound in a specific solvent at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed flask. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, centrifugation can be used to achieve a clear separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution). It is critical to avoid aspirating any solid particles. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • Quantification: Dilute the aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Logical Solvent Selection for Research and Development

The choice of solvent is critical in various stages of drug development, including synthesis, purification, formulation, and analytical method development. The following diagram illustrates a logical approach to solvent selection based on solubility considerations.

Solvent_Selection_Logic Define_Req Define Requirement (e.g., Reaction, Crystallization) Initial_Screen Initial Screening (Qualitative Solubility) Define_Req->Initial_Screen Quant_Analysis Quantitative Analysis (e.g., Shake-Flask) Initial_Screen->Quant_Analysis Promising Solvents Final_Selection Final Solvent Selection Initial_Screen->Final_Selection Unsuitable Toxicity_Safety Assess Toxicity & Safety Quant_Analysis->Toxicity_Safety Process_Params Consider Process Parameters (BP, Viscosity, Cost) Toxicity_Safety->Process_Params Process_Params->Final_Selection

Caption: A decision-making workflow for solvent selection in a research context.

Conclusion

While direct quantitative solubility data for this compound is currently unavailable in the public domain, a strong qualitative understanding can be derived from data on its isomers and the solvents used in related chemical syntheses. The compound is likely to exhibit high solubility in polar organic solvents such as alcohols, ethers, and esters, and moderate solubility in aromatic hydrocarbons, with low solubility in apolar solvents and water. For applications requiring precise solubility values, the experimental protocols and logical workflows outlined in this guide provide a robust framework for researchers to generate reliable data.

References

Stability and Storage of 4-Chloro-N1-methylbenzene-1,2-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-Chloro-N1-methylbenzene-1,2-diamine. The information herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound for experimental and developmental purposes.

Summary of Storage and Handling

Proper storage and handling are paramount to maintaining the stability and purity of this compound. The following table summarizes the key recommendations based on available safety data sheets and supplier information. Adherence to these guidelines will minimize degradation and ensure the compound's suitability for research and development activities.

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere, such as argon.Minimizes oxidation and degradation from atmospheric components.
Light Protect from light.Aromatic amines can be sensitive to light, which can induce degradation.
Temperature Store at room temperature or in a refrigerator (2-8°C).Controls the rate of potential degradation reactions.
Moisture Keep container tightly closed and in a dry place.Prevents hydrolysis and other moisture-mediated degradation.
General Handling Use in a well-ventilated area. Avoid contact with skin and eyes.Standard practice for handling chemical compounds to ensure personnel safety.

Experimental Protocols for Stability Assessment

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and understanding the intrinsic stability of a compound.[3][4] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[5]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH. Heat at 60°C for a specified period.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂. Keep at room temperature for a specified period.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a specified period.

    • Photolytic Degradation: Expose the sample solution to a combination of UV and visible light, as per ICH Q1B guidelines.[5]

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic or basic samples. Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive decomposition.[3][5]

Long-Term Stability Study

Objective: To evaluate the stability of this compound under recommended long-term storage conditions.

Methodology:

  • Sample Preparation: Place accurately weighed samples of the solid compound in appropriate containers (e.g., amber glass vials) under an inert atmosphere.

  • Storage Conditions: Store the samples at the recommended long-term storage condition (e.g., 2-8°C, protected from light).

  • Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 24 months).

  • Sample Analysis: At each time point, analyze a sample for purity and the presence of degradation products using a validated analytical method (e.g., HPLC).

  • Data Evaluation: Trend the purity of the compound over time to determine its shelf-life under the specified storage conditions.

Logical Workflow and Signaling Pathways

To date, no specific signaling pathways involving this compound have been documented in publicly available literature. However, a logical workflow for the stability assessment of this compound can be visualized. The following diagram, generated using Graphviz, outlines the key steps from initial characterization to long-term stability monitoring.

Stability_Assessment_Workflow start Start: Compound Acquisition (this compound) initial_char Initial Characterization (Purity, Identity, Physical Properties) start->initial_char forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) initial_char->forced_degradation degradation_pathway Identify Degradation Pathways and Products forced_degradation->degradation_pathway analytical_method Develop & Validate Stability-Indicating Method (e.g., HPLC) degradation_pathway->analytical_method long_term_storage Long-Term Stability Study (Recommended Storage Conditions) analytical_method->long_term_storage shelf_life Establish Shelf-Life and Retest Period long_term_storage->shelf_life end End: Stable Compound for R&D Use shelf_life->end

Caption: Logical workflow for the stability assessment of a chemical compound.

This comprehensive approach to stability testing, from initial forced degradation studies to long-term monitoring, is crucial for ensuring the quality and reliability of this compound in research and drug development. By following these guidelines and employing rigorous experimental protocols, scientists can be confident in the integrity of their starting materials, leading to more reproducible and reliable results.

References

Technical Guide: Purity Specifications and Analytical Protocols for 4-Chloro-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications, analytical methodologies, and purification protocols for 4-Chloro-N1-methylbenzene-1,2-diamine (CAS No. 59681-66-2). This compound is a valuable building block in medicinal chemistry and materials science, making a thorough understanding of its quality control essential for reproducible research and development.

Purity Specifications

The quality of this compound can vary between suppliers. The following table summarizes common purity specifications based on commercially available data. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

ParameterSpecification
Appearance Yellow to brown crystalline powder
Purity (by HPLC/GC) ≥96% to ≥99%[1]
Moisture Content ≤0.5%
Total Impurities ≤0.3%
Molecular Formula C₇H₉ClN₂
Molecular Weight 156.61 g/mol
CAS Number 59681-66-2[2][3]

Synthesis and Purification

A common synthetic route to this compound involves the reduction of a nitroaniline precursor. The following diagram illustrates a typical workflow for its synthesis and subsequent purification.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Analysis A 4-Chloro-N-methyl-2-nitroaniline B Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) A->B C Crude this compound B->C D Recrystallization C->D E Washing D->E F Drying E->F J Final Purified Product F->J G HPLC Analysis H GC-MS Analysis I NMR Spectroscopy J->G J->H J->I G A Incoming Raw Material B Physical Characterization (Appearance, Solubility) A->B C Purity Assessment (HPLC/GC) B->C D Structural Confirmation (NMR, MS) C->D E Impurity Profiling (GC-MS) D->E F Material Passes QC? E->F G Release for Use F->G Yes H Reject and Re-purify/Return F->H No

References

Navigating the Safety Profile of 4-Chloro-N1-methylbenzene-1,2-diamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the critical safety and handling precautions for 4-Chloro-N1-methylbenzene-1,2-diamine, a chemical compound utilized by researchers, scientists, and professionals in drug development. Due to a notable lack of comprehensive safety data specifically for this N-methylated derivative, this document emphasizes a precautionary approach, drawing necessary parallels from the well-documented parent compound, 4-Chloro-o-phenylenediamine (CAS 95-83-0), while highlighting the potential for altered reactivity and toxicity.

Hazard Identification and Classification

Key Anticipated Hazards:

  • Carcinogenicity: 4-Chloro-o-phenylenediamine is suspected of causing cancer.[1][2][3] The introduction of a methyl group may alter this potential, and thus, this compound should be treated as a potential carcinogen.

  • Irritation: Causes skin and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

  • Acute Toxicity: While data is limited for the target compound, related structures are harmful if swallowed, in contact with skin, or if inhaled.[4][5]

  • Skin Sensitization: May cause an allergic skin reaction.[4]

  • Aquatic Toxicity: Poses a significant threat to aquatic life with long-lasting effects.[4]

Table 1: GHS Classification for 4-Chloro-o-phenylenediamine (CAS 95-83-0) - A Proxy for Risk Assessment

Hazard ClassCategoryHazard Statement
Carcinogenicity1B/2May cause cancer / Suspected of causing cancer[1][2][3]
Skin Corrosion/Irritation2Causes skin irritation[1][2][3]
Serious Eye Damage/Eye Irritation2/2ACauses serious eye irritation[1][2][3]
Specific target organ toxicity (single exposure)3May cause respiratory irritation[1][3][5]
Acute Toxicity (Oral)3/4Toxic if swallowed / Harmful if swallowed[4][5]
Acute Toxicity (Dermal)3/4Toxic in contact with skin / Harmful in contact with skin[4][5]
Acute Toxicity (Inhalation)3/4Toxic if inhaled / Harmful if inhaled[4][5]
Skin Sensitization1May cause an allergic skin reaction[4]
Hazardous to the aquatic environment (chronic)1Very toxic to aquatic life with long lasting effects[4]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is mandatory when handling this compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]

  • Ensure availability of an eyewash station and safety shower in the immediate work area.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.[1] Specific material compatibility should be verified.

  • Eye Protection: Chemical safety goggles or a face shield are required.[1][2]

  • Skin and Body Protection: A lab coat or other suitable protective clothing must be worn.[1] Contaminated clothing should be removed and laundered before reuse.[5]

  • Respiratory Protection: If dusts or aerosols can be generated, a respirator is necessary.[1]

The following diagram illustrates the logical workflow for ensuring personal safety when handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess_Hazards Assess Hazards (Review SDS of related compounds) Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Select_PPE Informs Verify_Eng_Controls Verify Engineering Controls (Fume Hood, Eyewash) Select_PPE->Verify_Eng_Controls Requires Weigh_Transfer Weighing and Transfer (Inside Fume Hood) Verify_Eng_Controls->Weigh_Transfer Enables Safe Reaction_Setup Reaction Setup Weigh_Transfer->Reaction_Setup Decontaminate Decontaminate Work Area Reaction_Setup->Decontaminate Upon Completion Dispose_Waste Dispose of Waste (Follow institutional protocols) Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose/Clean PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for Safe Handling of this compound.

First-Aid Measures

In the event of exposure, immediate action is critical.

Table 2: First-Aid Procedures

Exposure RouteProcedure
Inhalation Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, administer oxygen. Seek medical advice if you feel unwell.[1][2]
Skin Contact Take off immediately all contaminated clothing. Wash skin with plenty of water. If skin irritation occurs, get medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.[1]
Ingestion Rinse mouth. Give water to drink (at most two glasses). Seek medical advice immediately.

Accidental Release Measures

A clear and practiced spill response plan is essential.

Personal Precautions:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust or vapors.

  • Evacuate the danger area and ensure adequate ventilation.

Environmental Precautions:

  • Prevent the substance from entering drains or waterways.[1]

Methods for Cleaning Up:

  • For small spills, carefully take up the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable container for disposal.

  • Clean the affected area thoroughly.

  • For large spills, alert the appropriate emergency response team.[5]

The following diagram outlines the decision-making process for responding to a chemical spill.

G Spill_Detected Spill Detected Assess_Risk Assess Risk (Size, Location, Hazards) Spill_Detected->Assess_Risk Is_Major_Spill Major Spill? Assess_Risk->Is_Major_Spill Evacuate_Alert Evacuate Area Alert Emergency Response Is_Major_Spill->Evacuate_Alert Yes Minor_Spill_Response Minor Spill Response Is_Major_Spill->Minor_Spill_Response No End End Evacuate_Alert->End Don_PPE Don Appropriate PPE Minor_Spill_Response->Don_PPE Contain_Spill Contain Spill (Use absorbent material) Don_PPE->Contain_Spill Collect_Waste Collect and Bag Waste Contain_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Dispose->End

Caption: Decision tree for chemical spill response.

Storage and Disposal

Storage:

  • Store in a well-ventilated place.[1][4]

  • Keep the container tightly closed.[1][4]

  • Store locked up.[3][4]

  • The chemical may be sensitive to prolonged exposure to air and light.[3]

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.[3] Do not allow the product to enter drains.

Conclusion

The safe handling of this compound requires a conservative and informed approach. In the absence of specific toxicological data, researchers must rely on the known hazards of the parent compound, 4-Chloro-o-phenylenediamine, as a minimum standard for safety protocols. Adherence to rigorous engineering controls, consistent use of appropriate personal protective equipment, and a well-rehearsed emergency response plan are paramount to ensuring the safety of laboratory personnel and the protection of the environment. It is strongly recommended that any institution using this chemical perform its own risk assessment and establish detailed standard operating procedures.

References

Starting materials for 4-Chloro-N1-methylbenzene-1,2-diamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for 4-Chloro-N1-methylbenzene-1,2-diamine, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a substituted aromatic diamine of significant interest in medicinal chemistry and material science. Its structural features make it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity. This guide details the primary starting materials and a reliable two-step synthetic route to obtain this target compound.

Synthetic Pathway Overview

The most common and efficient synthesis of this compound involves a two-step process starting from the commercially available 4-chloro-2-nitroaniline. The general workflow is as follows:

  • N-methylation of 4-chloro-2-nitroaniline: Introduction of a methyl group to the amino functionality of 4-chloro-2-nitroaniline to yield 4-chloro-N-methyl-2-nitroaniline.

  • Reduction of the nitro group: Conversion of the nitro group in 4-chloro-N-methyl-2-nitroaniline to a primary amine, resulting in the final product, this compound.

This pathway is advantageous due to the accessibility of the starting material and the generally high yields of the individual steps.

Starting Materials and Reagents

The following table summarizes the key starting materials and reagents required for the synthesis.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Role CAS Number
4-chloro-2-nitroanilineC₆H₅ClN₂O₂172.57Starting Material89-63-4
Formaldehyde (or Paraformaldehyde)CH₂O30.03Methylating Agent50-00-0
Sulfuric AcidH₂SO₄98.08Solvent/Catalyst7664-93-9
Tin(II) chloride dihydrateSnCl₂·2H₂O225.63Reducing Agent10025-69-1
EthanolC₂H₅OH46.07Solvent64-17-5
Hydrochloric AcidHCl36.46Acid7647-01-0
Sodium HydroxideNaOH40.00Base1310-73-2
Ethyl AcetateC₄H₈O₂88.11Extraction Solvent141-78-6
Sodium Sulfate (anhydrous)Na₂SO₄142.04Drying Agent7757-82-6

Experimental Protocols

This section provides detailed experimental procedures for the two-step synthesis of this compound.

Step 1: Synthesis of 4-chloro-N-methyl-2-nitroaniline

This procedure details the N-methylation of 4-chloro-2-nitroaniline using formaldehyde in sulfuric acid.

Procedure:

  • In a well-ventilated fume hood, carefully dissolve 4-chloro-2-nitroaniline in concentrated sulfuric acid in a reaction vessel equipped with a stirrer and a thermometer. The reaction is exothermic, so cooling may be necessary to maintain the desired temperature.

  • Add formaldehyde (or paraformaldehyde) portion-wise to the stirred solution, ensuring the temperature is maintained between 50-60°C.

  • After the addition is complete, continue to stir the reaction mixture at 55°C for approximately 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture over crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

  • The product, 4-chloro-N-methyl-2-nitroaniline, will precipitate out of the solution as a solid.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Quantitative Data:

Reactant/Product Amount Moles Yield
4-chloro-2-nitroaniline(Specify amount)(Calculate)-
Formaldehyde(Specify amount)(Calculate)-
4-chloro-N-methyl-2-nitroaniline(Record actual)(Calculate)(Calculate)
Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 4-chloro-N-methyl-2-nitroaniline using tin(II) chloride dihydrate.[1]

Procedure:

  • To a solution of 4-chloro-N-methyl-2-nitroaniline (1 equivalent) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (approximately 3.5-4 equivalents).[1]

  • Heat the reaction mixture to 40°C and stir for 6 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, concentrate the reaction mixture in vacuo to remove the ethanol.

  • Dilute the residue with ethyl acetate and wash sequentially with water, a cooled (0°C) aqueous solution of 1M sodium hydroxide, water, and finally brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., heptane/ethyl acetate) to afford the pure this compound.[1]

Quantitative Data:

Reactant/Product Amount Moles Yield
4-chloro-N-methyl-2-nitroaniline12.5 g (example)0.067 mol-
Tin(II) chloride dihydrate37.5 g (example)0.166 mol-
This compound9.3 g (example)0.058 mol87%

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow for the preparation of this compound.

Synthesis_Pathway Start 4-chloro-2-nitroaniline Intermediate 4-chloro-N-methyl-2-nitroaniline Start->Intermediate  Step 1: N-Methylation  (HCHO, H₂SO₄)   Product This compound Intermediate->Product  Step 2: Nitro Reduction  (SnCl₂·2H₂O, EtOH)  

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Nitro Reduction S1_Start Dissolve 4-chloro-2-nitroaniline in H₂SO₄ S1_React Add Formaldehyde (50-60°C, 2h) S1_Start->S1_React S1_Quench Pour on ice & Neutralize (NaOH) S1_React->S1_Quench S1_Isolate Filter, Wash, and Dry Product S1_Quench->S1_Isolate S1_Product 4-chloro-N-methyl-2-nitroaniline S1_Isolate->S1_Product S2_Start Dissolve Intermediate in EtOH Add SnCl₂·2H₂O S1_Product->S2_Start S2_React Heat to 40°C (6h) S2_Start->S2_React S2_Workup Concentrate & Extract (EtOAc, H₂O, NaOH, Brine) S2_React->S2_Workup S2_Purify Dry, Concentrate & Purify (Column Chromatography) S2_Workup->S2_Purify S2_Product This compound S2_Purify->S2_Product

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the N-methylation of 4-chloro-2-nitroaniline followed by the reduction of the nitro group. The protocols outlined in this guide provide a solid foundation for the laboratory-scale preparation of this valuable intermediate. Researchers are encouraged to adapt and optimize these procedures based on their specific needs and available resources, while always adhering to strict safety protocols.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N1-methylbenzene-1,2-diamine is a substituted aromatic diamine that holds potential as a versatile building block in medicinal chemistry and materials science. Its structural similarity to other phenylenediamines suggests its utility in the synthesis of heterocyclic compounds, such as benzimidazoles, which are prevalent scaffolds in many pharmaceutical agents. A plausible synthetic application for this compound is in the development of kinase inhibitors, where substituted diamines are often key intermediates. The following protocols describe a feasible synthetic route to obtain this compound, based on established chemical transformations for analogous compounds.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process commencing with the commercially available 3-chloroaniline. The proposed pathway involves an initial protection and nitration to yield 5-chloro-2-nitroaniline, followed by N-methylation of the amino group, and concluding with the reduction of the nitro group to afford the target diamine.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 5-Chloro-2-nitroaniline cluster_1 Step 2: Synthesis of 5-Chloro-N-methyl-2-nitroaniline cluster_2 Step 3: Synthesis of this compound A 3-Chloroaniline B N-(3-chlorophenyl)formamide A->B HCOOH C 5-Chloro-2-nitroaniline B->C HNO3, Ac2O D 5-Chloro-2-nitroaniline E 5-Chloro-N-methyl-2-nitroaniline D->E CH3I, K2CO3 F 5-Chloro-N-methyl-2-nitroaniline G This compound F->G Fe, NH4Cl

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-nitroaniline from 3-Chloroaniline

This protocol is adapted from established procedures for the synthesis of nitroanilines.[1][2]

Materials:

  • 3-Chloroaniline

  • Formic acid (HCOOH)

  • Nitric acid (HNO₃, 95%)

  • Acetic anhydride (Ac₂O)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Ice

Procedure:

  • Formylation of 3-Chloroaniline:

    • In a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline (1.0 eq) and formic acid (1.2 eq).

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated N-(3-chlorophenyl)formamide by filtration, wash with cold water, and dry under vacuum.

  • Nitration of N-(3-chlorophenyl)formamide:

    • In a three-necked flask cooled in an ice-salt bath to 0-5 °C, slowly add acetic anhydride (2.0 eq) to nitric acid (1.5 eq) while maintaining the temperature.

    • To this nitrating mixture, add the dried N-(3-chlorophenyl)formamide from the previous step portion-wise, ensuring the temperature does not exceed 10 °C.

    • Stir the reaction mixture at this temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

  • Hydrolysis to 5-Chloro-2-nitroaniline:

    • To the aqueous mixture from the previous step, add a 25% aqueous solution of sodium hydroxide until the solution is basic.

    • Heat the mixture to reflux for 1-2 hours to hydrolyze the formyl group.

    • Cool the mixture to room temperature, which should result in the precipitation of a yellow solid.

    • Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield 5-chloro-2-nitroaniline.

Characterization Data for 5-Chloro-2-nitroaniline:

  • Appearance: Yellow solid[1]

  • Melting Point: 128-129 °C[1]

Protocol 2: Synthesis of 5-Chloro-N-methyl-2-nitroaniline

This protocol is based on standard N-methylation procedures for anilines.[3]

Materials:

  • 5-Chloro-2-nitroaniline

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 5-chloro-2-nitroaniline (1.0 eq) in acetone.

  • Add potassium carbonate (2.0 eq) to the solution.

  • To this stirred suspension, add methyl iodide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain 5-chloro-N-methyl-2-nitroaniline.

Protocol 3: Synthesis of this compound

This protocol utilizes a standard iron-mediated reduction of the nitro group, which is known to be chemoselective and tolerant of aryl chlorides.

Materials:

  • 5-Chloro-N-methyl-2-nitroaniline

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, prepare a solution of 5-chloro-N-methyl-2-nitroaniline (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add ammonium chloride (4.0 eq) and iron powder (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Quantitative Data Summary

CompoundStarting MaterialReagentsSolventTypical Yield (%)Melting Point (°C)Reference
5-Chloro-2-nitroaniline3-ChloroanilineHCOOH, HNO₃, Ac₂O, NaOHWater62-66128-129[1]
5-Chloro-N-methyl-2-nitroaniline5-Chloro-2-nitroanilineCH₃I, K₂CO₃AcetoneNot reportedNot reported[3]
This compound5-Chloro-N-methyl-2-nitroanilineFe, NH₄ClEthanol/Water>85 (typical)Not reported

Note: Yields for the final two steps are estimated based on analogous reactions and may vary.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Nitric acid is highly corrosive and a strong oxidizing agent. Acetic anhydride is corrosive and lachrymatory. Handle with extreme care.

  • Methyl iodide is toxic and a suspected carcinogen; handle with appropriate caution.

  • Aromatic amines and nitro compounds can be toxic and should be handled with care.

References

Application Notes and Protocols for the Purification of 4-Chloro-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-Chloro-N1-methylbenzene-1,2-diamine, a key intermediate in pharmaceutical synthesis. The following sections offer guidance on common purification techniques, including recrystallization and column chromatography, as well as analytical methods for assessing purity.

Data Presentation: Comparison of Purification Methods

The selection of a purification method depends on the initial purity of the crude material, the desired final purity, and the scale of the purification. Below is a table summarizing the expected outcomes for different purification techniques. The data is representative and may vary based on the specific impurities present in the crude material.

Purification MethodTypical Solvents/EluentsTypical Yield (%)Purity (by GC-MS/HPLC, %)Key AdvantagesKey Disadvantages
Recrystallization Ethanol/Water, Hexane/Ethyl Acetate, Toluene70-90>99.0Simple, scalable, cost-effective for high-purity material.May not be effective for removing impurities with similar solubility.
Column Chromatography Heptane/Ethyl Acetate, Dichloromethane/Methanol60-85>99.5Highly effective for separating a wide range of impurities.More time-consuming, requires larger volumes of solvent, and can be less scalable.

Note: The quantitative data presented is based on typical results for aromatic diamines and may need to be optimized for specific batches of this compound.

Experimental Protocols

Purification by Recrystallization (Mixed-Solvent System)

This protocol describes the purification of this compound using a mixed-solvent system of ethanol and water. This method is effective for removing non-polar and highly polar impurities.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Hotplate with magnetic stirrer

  • Büchner funnel and filter flask

  • Vacuum source

Protocol:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add the minimum amount of hot 95% ethanol to dissolve the solid completely with stirring.

  • To the hot solution, add hot deionized water dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot 95% ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the purified crystals under vacuum to a constant weight.

Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Heptane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Protocol:

  • Prepare the Column:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Prepare a slurry of silica gel in heptane.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica gel.

    • Drain the solvent until the level is just above the sand.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample is adsorbed onto the silica gel.

  • Elute the Column:

    • Begin elution with a non-polar solvent system (e.g., 9:1 heptane/ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 7:3 heptane/ethyl acetate) to elute the desired compound.

    • Monitor the separation by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).

  • Isolate the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Analytical Purity Assessment by GC-MS

This protocol outlines a method for determining the purity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Purified this compound

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the purified compound and dissolve it in 1 mL of dichloromethane.

    • Dry the solution over a small amount of anhydrous sodium sulfate.

    • Transfer the solution to a GC vial.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-400.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

Visualizations

PurificationWorkflow Crude Crude this compound Purity_Check1 Initial Purity Assessment (TLC, GC-MS) Crude->Purity_Check1 High_Purity High Initial Purity (>95%) Purity_Check1->High_Purity Low_Purity Low Initial Purity (<95%) Purity_Check1->Low_Purity Recrystallization Recrystallization High_Purity->Recrystallization Column_Chromatography Column Chromatography Low_Purity->Column_Chromatography Purity_Check2 Purity Analysis (GC-MS, HPLC, NMR) Recrystallization->Purity_Check2 Column_Chromatography->Purity_Check2 Pure_Product Pure Product (>99%) Purity_Check2->Pure_Product Purity Met Further_Purification Further Purification Needed Purity_Check2->Further_Purification Purity Not Met Further_Purification->Column_Chromatography

Caption: Workflow for selecting a purification method.

ColumnChromatographyWorkflow Start Start Prep_Column Prepare Slurry and Pack Column Start->Prep_Column Load_Sample Load Crude Sample Prep_Column->Load_Sample Elute Elute with Solvent Gradient Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions TLC_Analysis Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Pure Impure_Fractions Impure Fractions TLC_Analysis->Impure_Fractions Impure Evaporate Evaporate Solvent Combine_Fractions->Evaporate End Pure Product Evaporate->End

Caption: Experimental workflow for column chromatography.

Application Notes and Protocols: Reaction Mechanisms Involving 4-Chloro-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the common reaction mechanisms involving 4-Chloro-N1-methylbenzene-1,2-diamine, a versatile building block in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. Detailed experimental protocols for key transformations are provided, along with quantitative data to guide reaction optimization.

Introduction

This compound (CAS No: 59681-66-2) is an aromatic diamine featuring a chlorine substituent and an N-methylated amine.[1] This substitution pattern makes it a valuable precursor for a variety of heterocyclic systems, including benzimidazoles and quinoxalines. The presence of the chloro and methyl groups can be exploited to fine-tune the steric and electronic properties of the final products, which is of significant interest in drug discovery and materials science. The primary reactivity of this diamine is centered around the two amino groups, which readily undergo condensation reactions with carbonyl compounds.

Key Reaction Mechanisms and Applications

The principal application of this compound is in the synthesis of fused nitrogen-containing heterocycles. The two main classes of reactions are the formation of benzimidazoles and quinoxalines.

Benzimidazole Synthesis

The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental method for the synthesis of benzimidazoles. The general mechanism involves the initial formation of a Schiff base between one of the amino groups and the carbonyl compound, followed by an intramolecular cyclization and subsequent dehydration (or oxidation in the case of aldehydes) to afford the aromatic benzimidazole ring system.

A common approach involves the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent.[2][3]

General Reaction Scheme:

G reactant1 This compound product 2-Substituted 7-Chloro-1-methyl-1H-benzimidazole reactant1->product + R-CHO, Oxidant reactant2 Aldehyde (R-CHO)

Caption: General scheme for benzimidazole synthesis.

Quinoxaline Synthesis

Quinoxalines are another important class of N-heterocycles synthesized from o-phenylenediamines. The most common method is the condensation reaction with a 1,2-dicarbonyl compound, such as glyoxal or benzil. The reaction typically proceeds under acidic or neutral conditions and involves the sequential formation of two imine bonds, followed by cyclization and dehydration to yield the quinoxaline core. The reaction is often high-yielding and tolerates a wide range of substituents on both the diamine and the dicarbonyl compound.[4][5][6]

General Reaction Scheme:

G reactant1 This compound product 6-Chloro-1-methyl-2,3-disubstituted-quinoxaline reactant1->product + R1-CO-CO-R2 reactant2 1,2-Dicarbonyl (R1-CO-CO-R2)

Caption: General scheme for quinoxaline synthesis.

Experimental Protocols

The following are detailed protocols for the synthesis of a representative benzimidazole and quinoxaline derivative using this compound.

Protocol 1: Synthesis of 7-Chloro-1-methyl-2-phenyl-1H-benzimidazole

This protocol is adapted from general procedures for benzimidazole synthesis from o-phenylenediamines and aldehydes.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification a Dissolve this compound and Benzaldehyde in Ethanol b Add Oxidant (e.g., I2 or H2O2) a->b c Reflux for 2-4 hours b->c d Cool to RT and Quench c->d e Extract with Ethyl Acetate d->e f Dry and Concentrate e->f g Purify by Column Chromatography f->g G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification a Dissolve this compound and Benzil in Ethanol/Acetic Acid b Heat to Reflux for 1-3 hours a->b c Cool to RT to allow precipitation b->c d Filter the solid product c->d e Wash with cold ethanol d->e f Dry the product e->f

References

Application Notes and Protocols for the Characterization of 4-Chloro-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 4-Chloro-N1-methylbenzene-1,2-diamine (CAS No. 59681-66-2). The protocols detailed below are intended as a starting point for method development and may require optimization for specific instrumentation and sample matrices.

Compound Information:

PropertyValue
IUPAC Name This compound
CAS Number 59681-66-2
Molecular Formula C₇H₉ClN₂[1]
Molecular Weight 156.61 g/mol [1]
Purity Typically ≥97%[1][2]
Appearance Varies; may be an oil or solid
Storage Store in a cool, dry place, under an inert atmosphere, and protected from light[1][2]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note:

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is generally suitable for this compound, utilizing a C18 column to separate the analyte from impurities. The method's sensitivity is typically dependent on the level of interferences rather than just the instrumental conditions.[3]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid). A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or determined by UV scan of the compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent like methanol or acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterExpected Value
Retention Time (t_R_) To be determined experimentally; dependent on exact conditions.
Purity (%) Calculated from the peak area of the analyte relative to the total peak area.
Limit of Detection (LOD) To be determined by serial dilution.
Limit of Quantification (LOQ) To be determined by serial dilution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Application Note:

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of this compound and for the characterization of volatile impurities. The compound is amenable to GC analysis. The mass spectrometer provides fragmentation patterns that serve as a fingerprint for structural elucidation.

Experimental Protocol:

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

Data Presentation:

ParameterExpected Value
Retention Time (t_R_) To be determined experimentally.
Molecular Ion (M⁺) Expected at m/z 156 and 158 in an approximate 3:1 ratio due to the chlorine isotope.
Key Fragmentation Ions To be determined from the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • Sample Concentration: Approximately 5-10 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

Data Presentation:

¹H NMRChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons ~6.5 - 7.5(d, dd, s)3HAr-H
Amine Protons Variable(br s)2H-NH₂
Methyl Proton ~2.8 - 3.0(s)3HN-CH₃
Amine Proton Variable(br s)1H-NH-CH₃
¹³C NMRChemical Shift (δ, ppm)Assignment
Aromatic Carbons ~110 - 150Ar-C
Methyl Carbon ~30 - 35N-CH₃

Note: The chemical shifts are estimated and need to be confirmed by experimental data.

Elemental Analysis for Formula Verification

Application Note:

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This data is used to confirm the empirical and molecular formula of this compound. The most common method is combustion analysis.[6]

Experimental Protocol:

  • Instrumentation: A CHN elemental analyzer.

  • Procedure: A small, accurately weighed amount of the sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by detectors.

  • Sample Preparation: The sample must be dry and homogenous.

Data Presentation:

ElementTheoretical (%)Experimental (%)
Carbon (C) 53.69To be determined
Hydrogen (H) 5.79To be determined
Chlorine (Cl) 22.64Not typically measured by CHN analyzer
Nitrogen (N) 17.88To be determined

Visualizations

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC (Purity Assessment) purification->hplc gcms GC-MS (Identification & Impurity Profile) purification->gcms nmr NMR Spectroscopy (¹H & ¹³C for Structure) purification->nmr elemental Elemental Analysis (Formula Verification) purification->elemental data_analysis Data Interpretation hplc->data_analysis gcms->data_analysis nmr->data_analysis elemental->data_analysis final_report Final Characterization Report data_analysis->final_report

Caption: Analytical workflow for the characterization of a synthesized compound.

HPLC_Workflow sample_prep Sample Preparation (Dissolve & Filter) hplc_system HPLC System (Pump, Injector, Column, Detector) sample_prep->hplc_system chromatogram Chromatogram Generation hplc_system->chromatogram data_analysis Data Analysis (Peak Integration & Purity Calculation) chromatogram->data_analysis

Caption: Experimental workflow for HPLC analysis.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-Chloro-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 4-Chloro-N1-methylbenzene-1,2-diamine as a key building block. The resulting benzimidazole and quinoxaline scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.

Introduction: The Versatility of this compound in Heterocyclic Synthesis

This compound is a valuable aromatic diamine for the construction of a variety of heterocyclic systems. The presence of the chloro and N-methyl substituents on the benzene ring allows for the generation of derivatives with unique electronic and steric properties, which can significantly influence their biological activity. This diamine is primarily employed in condensation reactions with carbonyl-containing compounds to afford two major classes of heterocyles: benzimidazoles and quinoxalines. These scaffolds are present in numerous FDA-approved drugs and are considered "privileged structures" in drug discovery.

Derivatives of the resulting 6-chloro-1-methyl-1H-benzo[d]imidazole core have been identified as potent inhibitors of bacterial quorum sensing and angiogenesis, highlighting the potential of this starting material in the development of novel therapeutics.

Synthesis of 6-Chloro-1-methyl-1H-benzo[d]imidazole Derivatives

The reaction of this compound with various aldehydes provides a straightforward route to 2-substituted-6-chloro-1-methyl-1H-benzo[d]imidazoles. This reaction, often referred to as the Phillips-Ladenburg synthesis, typically proceeds via a condensation reaction followed by oxidative cyclization.

Experimental Protocol 1: Synthesis of 2-Aryl-6-chloro-1-methyl-1H-benzo[d]imidazoles

This protocol describes the synthesis of 2-aryl-substituted benzimidazoles via the condensation of this compound with aromatic aldehydes using sodium metabisulfite as an oxidizing agent.[1][2]

Reaction Scheme:

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add the substituted aromatic aldehyde (1.1 eq) and ethanol or DMF as the solvent.

  • Add sodium metabisulfite (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.

  • Wash the crude product with cold water.

  • For purification, the crude product can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data (Expected):

Based on analogous reactions with 4-chloro-o-phenylenediamine, yields for this synthesis are expected to be in the range of 70-99%, with microwave-assisted methods potentially offering higher yields and significantly shorter reaction times (10-15 minutes).[3][4]

Reactant 2 (Aldehyde)ProductExpected Yield Range (%)
Benzaldehyde6-Chloro-1-methyl-2-phenyl-1H-benzo[d]imidazole75-95
4-Chlorobenzaldehyde6-Chloro-2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole70-90
4-Nitrobenzaldehyde6-Chloro-1-methyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole80-99

Synthesis of 6-Chloro-1-methylquinoxaline Derivatives

The condensation of this compound with 1,2-dicarbonyl compounds is a highly efficient method for the synthesis of substituted 6-chloro-1-methylquinoxalines. This reaction is typically straightforward and high-yielding.

Experimental Protocol 2: Synthesis of 2,3-Disubstituted-6-chloro-1-methylquinoxalines

This protocol outlines the synthesis of quinoxaline derivatives through the condensation of this compound with a 1,2-dicarbonyl compound, such as benzil.

Reaction Scheme:

Materials:

  • This compound

  • 1,2-Dicarbonyl compound (e.g., benzil, glyoxal)

  • Ethanol or Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or acetic acid.

  • Add the 1,2-dicarbonyl compound (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate from the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol.

Quantitative Data (Expected):

This condensation reaction is generally very efficient. Based on similar syntheses, yields are expected to be high.

Reactant 2 (Dicarbonyl)ProductExpected Yield Range (%)
Benzil6-Chloro-1-methyl-2,3-diphenylquinoxaline85-95
Glyoxal6-Chloro-1-methylquinoxaline80-90

Biological Activity and Signaling Pathways

Derivatives of 6-chloro-1-methyl-1H-benzo[d]imidazole have emerged as promising candidates in drug discovery, exhibiting potent antimicrobial and anticancer activities.

Antimicrobial Activity: Inhibition of Bacterial Quorum Sensing

Certain derivatives of 6-chloro-1-methyl-1H-benzo[d]imidazole have been identified as potent inhibitors of the Pseudomonas aeruginosa quorum-sensing receptor PqsR.[5] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression, leading to the production of virulence factors and biofilm formation.[6] By inhibiting PqsR, these compounds can disrupt this communication, thereby reducing bacterial pathogenicity. This represents a promising anti-virulence strategy to combat antibiotic-resistant infections.

Anticancer Activity: Inhibition of VEGFR-2 Signaling

The benzimidazole scaffold is a key component of several tyrosine kinase inhibitors used in cancer therapy. Derivatives of 6-chloro-1-methyl-1H-benzo[d]imidazole have the potential to act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8][9] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can suppress tumor-associated angiogenesis, leading to an anti-cancer effect.

Conclusion

This compound serves as a readily accessible and versatile precursor for the synthesis of biologically active benzimidazole and quinoxaline derivatives. The protocols outlined in this document provide a foundation for the exploration of novel compounds with potential therapeutic applications in infectious diseases and oncology. The unique substitution pattern of the starting diamine offers opportunities for fine-tuning the pharmacological properties of the resulting heterocyclic systems. Further derivatization and biological evaluation of these scaffolds are warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols: 4-Chloro-N1-methylbenzene-1,2-diamine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N1-methylbenzene-1,2-diamine is a valuable heterocyclic building block in medicinal chemistry, serving as a key precursor for the synthesis of a diverse range of biologically active compounds. Its unique structural features, including the presence of a reactive 1,2-diamine moiety, a chloro substituent, and a methylamino group, allow for the construction of various heterocyclic scaffolds, most notably benzimidazoles and quinoxalines. These resulting molecules have shown significant promise in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The chloro and methyl substituents on the benzene ring provide opportunities for modulating the physicochemical properties and pharmacological activity of the final compounds, making this building block particularly attractive for structure-activity relationship (SAR) studies in drug discovery programs.

Applications in Medicinal Chemistry

Derivatives of this compound have been investigated for a variety of therapeutic applications, with a primary focus on their potential as anticancer agents. The resulting benzimidazole and quinoxaline cores are known to interact with various biological targets, including protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

Anticancer Activity

The primary anticancer mechanism of many quinoxaline and benzimidazole derivatives involves the inhibition of key signaling pathways that are essential for tumor growth, proliferation, and survival. Two of the most relevant pathways are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway and the Phosphoinositide 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) signaling pathway.

VEGFR-2 Signaling Pathway: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Inhibition of VEGFR-2 can block the blood supply to tumors, thereby inhibiting their growth.

PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. It is one of the most frequently hyperactivated signaling pathways in human cancers, making it a prime target for cancer therapy.[1][2][3]

Data Presentation: Biological Activity of Representative Derivatives

The following table summarizes the in vitro anticancer activity of selected chloro-substituted benzimidazole and quinoxaline derivatives, which are structurally related to compounds that can be synthesized from this compound.

Compound ClassDerivativeTarget Cell LineIC50 (µM)Reference
Benzimidazole 6-chloro-N-substituted-1H-benzimidazoleA549 (Lung Carcinoma)1.84 - 10.28[4]
6-chloro-N-substituted-1H-benzimidazoleMCF-7 (Breast Adenocarcinoma)2.5 - 9.0[3]
6-chloro-N-substituted-1H-benzimidazoleHCT-116 (Colon Carcinoma)2.5 - 8.4[3]
Quinoxaline 7-chloro-2-substituted-quinoxalineA549 (Lung Carcinoma)3.902[5]
7-chloro-4-substituted-quinoxalineHCT116 (Colon Carcinoma)2.5[2]
7-chloro-4-substituted-quinoxalineMCF-7 (Breast Adenocarcinoma)9.0[2]

Experimental Protocols

The following are general protocols for the synthesis of quinoxaline and benzimidazole derivatives from o-phenylenediamines, which can be adapted for this compound.

Protocol 1: General Synthesis of Quinoxaline Derivatives

This protocol describes the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Materials:

  • This compound

  • 1,2-dicarbonyl compound (e.g., benzil)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plate

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • To a solution of this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask, add the 1,2-dicarbonyl compound (1 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by filtration.

  • Wash the crude product with cold ethanol.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, IR).

Protocol 2: General Synthesis of Benzimidazole Derivatives

This protocol outlines the condensation of an o-phenylenediamine with an aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Sodium metabisulfite (oxidizing agent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plate

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (25 mL).

  • Add sodium metabisulfite (1.2 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure benzimidazole derivative.

  • Confirm the structure of the synthesized compound using spectroscopic methods (NMR, MS, IR).[6]

Mandatory Visualizations

Signaling Pathways

VEGFR2_Signaling_Pathway cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC ERK ERK PKC->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation Inhibitor Quinoxaline/Benzimidazole Derivative Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Inhibition.

PI3K_Akt_mTOR_Signaling_Pathway cluster_intracellular Intracellular Signaling Cascade GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 dephosphorylates Inhibitor Quinoxaline/Benzimidazole Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.

Experimental Workflow

Experimental_Workflow Start Start: 4-Chloro-N1- methylbenzene-1,2-diamine Reactant React with: 1,2-Dicarbonyl or Aldehyde Start->Reactant Synthesis Chemical Synthesis (Condensation Reaction) Reactant->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization BioAssay Biological Evaluation (e.g., In vitro anticancer assays) Characterization->BioAssay DataAnalysis Data Analysis (IC50 determination) BioAssay->DataAnalysis End End: Identification of Lead Compound DataAnalysis->End

Caption: General Experimental Workflow.

References

Application Notes and Protocols for the Synthesis of 6-Chloro-1-methyl-1H-indole Derivatives from 4-Chloro-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Halogenated indole derivatives, in particular, have garnered significant interest for their potential as therapeutic agents, including as kinase inhibitors for cancer treatment.[3][4][5] This document provides a detailed protocol for the synthesis of 6-chloro-1-methyl-1H-indole derivatives, starting from the readily available precursor, 4-Chloro-N1-methylbenzene-1,2-diamine. The described synthetic route involves a two-step process: the formation of a hydrazine intermediate via diazotization and reduction, followed by the well-established Fischer indole synthesis.[6][7] These protocols are designed to be a valuable resource for researchers engaged in the discovery and development of novel indole-based therapeutics.

Proposed Synthetic Pathway

The synthesis of 6-chloro-1-methyl-1H-indole derivatives from this compound is proposed to proceed via a two-step sequence. The first step involves the selective diazotization of the primary amine of the starting material, followed by in-situ reduction to the corresponding hydrazine derivative. The second step is the Fischer indole synthesis, where the hydrazine intermediate is cyclized with an appropriate ketone or aldehyde to yield the target indole.

cluster_0 Step 1: Hydrazine Synthesis cluster_1 Step 2: Fischer Indole Synthesis A This compound B Diazonium Salt Intermediate A->B  1. NaNO2, HCl  2. 0-5 °C C (4-Chloro-2-(methylamino)phenyl)hydrazine B->C  Reduction (e.g., SnCl2)   E Hydrazone Intermediate C->E  Condensation   D Aldehyde/Ketone (e.g., Acetone) D->E F 6-Chloro-1,2-dimethyl-1H-indole (Final Product) E->F  Acid Catalyst (e.g., H2SO4)  Heat

Caption: Proposed two-step synthesis of a 6-chloro-1-methyl-1H-indole derivative.

Potential Application in Drug Discovery: Kinase Inhibition

Indole derivatives are widely recognized for their ability to target and inhibit various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3][4][5] The synthesized 6-chloro-1-methyl-1H-indole derivatives represent a scaffold that can be further functionalized to develop potent and selective kinase inhibitors. For instance, these compounds could potentially target the ATP-binding site of receptor tyrosine kinases (RTKs) like VEGFR or downstream kinases in the PI3K/AKT/mTOR pathway, thereby inhibiting tumor growth, proliferation, and angiogenesis.[8][9]

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibitor 6-Chloro-1-methyl -indole Derivative Inhibitor->RTK

Caption: Hypothetical inhibition of an RTK signaling pathway by a 6-chloro-1-methyl-indole derivative.

Experimental Protocols

Materials and Equipment:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Acetone

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalysts (e.g., polyphosphoric acid)

  • Ethanol

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, ice bath, and rotary evaporator.

  • Chromatography supplies for purification (e.g., silica gel)

Protocol 1: Synthesis of (4-Chloro-2-(methylamino)phenyl)hydrazine hydrochloride

This protocol describes the conversion of this compound to its corresponding hydrazine hydrochloride salt.

  • Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 10.0 g of this compound in 40 mL of concentrated hydrochloric acid. Cool the solution to -5 to 0 °C using an ice-salt bath.

  • Diazotization: While maintaining the temperature between -5 and 0 °C, slowly add a pre-cooled solution of 5.0 g of sodium nitrite in 20 mL of water dropwise. Stir the mixture vigorously during the addition. After the addition is complete, continue stirring at the same temperature for 30 minutes to ensure complete formation of the diazonium salt.[10]

  • Reduction: In a separate flask, prepare a solution of 30.0 g of stannous chloride dihydrate in 30 mL of concentrated hydrochloric acid. Cool this solution in an ice bath.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature does not rise above 10 °C.

  • Isolation: After the addition is complete, allow the mixture to stir for an additional 2 hours at room temperature. The hydrazine hydrochloride will precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Fischer Indole Synthesis of 6-Chloro-1,2-dimethyl-1H-indole

This protocol outlines the cyclization of the synthesized hydrazine with acetone to form the indole ring.

  • Reaction Setup: In a round-bottom flask, suspend 5.0 g of the (4-chloro-2-(methylamino)phenyl)hydrazine hydrochloride in 50 mL of ethanol.

  • Addition of Ketone: Add 5 mL of acetone to the suspension and stir the mixture at room temperature for 30 minutes to form the hydrazone in situ.

  • Cyclization: Slowly add 5 mL of concentrated sulfuric acid to the mixture while cooling in an ice bath. After the addition, equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.[6][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water. Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-chloro-1,2-dimethyl-1H-indole.

Quantitative Data Summary

The following table summarizes the key parameters for the proposed synthesis. Yields are based on representative values for analogous reactions reported in the literature.

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)ProductExpected Yield (%)
1This compoundNaNO₂, SnCl₂·2H₂OConc. HCl-5 to 103-4(4-Chloro-2-(methylamino)phenyl)hydrazine HCl75-85
2(4-Chloro-2-(methylamino)phenyl)hydrazine HCl, AcetoneH₂SO₄EthanolReflux (approx. 78)4-66-Chloro-1,2-dimethyl-1H-indole60-75

Disclaimer: The provided protocols and expected yields are based on established chemical principles and analogous reactions. Actual results may vary, and optimization of reaction conditions may be necessary. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.

References

Preparation of Benzimidazoles from 4-Chloro-N1-methylbenzene-1,2-diamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted benzimidazoles, valuable scaffolds in medicinal chemistry, utilizing 4-Chloro-N1-methylbenzene-1,2-diamine as a key starting material. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and antiviral properties. Their mechanism of action often involves the inhibition of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

Application Notes

The synthesis of 6-chloro-1-methyl-1H-benzo[d]imidazole derivatives from this compound offers a versatile platform for the development of novel therapeutic agents. The presence of the chloro and methyl substituents on the benzimidazole core can significantly influence the physicochemical properties and biological activity of the resulting compounds. For instance, the chlorine atom can enhance membrane permeability and metabolic stability, while the N-methyl group can modulate receptor binding and solubility.

A primary application of these synthesized benzimidazoles lies in their potential as kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[1] Benzimidazole-based compounds have been identified as potent inhibitors of key kinases within this pathway, such as PI3K and Akt, making them attractive candidates for targeted cancer therapy.[2] The protocols outlined below provide a foundation for synthesizing a library of 2-substituted-6-chloro-1-methyl-1H-benzo[d]imidazoles for screening against these and other relevant biological targets.

Experimental Protocols

Two primary methods for the synthesis of benzimidazoles from this compound are detailed below: condensation with aromatic aldehydes and reaction with carboxylic acids (Phillips condensation). The following protocols are adapted from established procedures for structurally related o-phenylenediamines.

Protocol 1: Synthesis of 2-Aryl-6-chloro-1-methyl-1H-benzo[d]imidazoles via Condensation with Aromatic Aldehydes

This protocol describes a one-pot synthesis of 2-aryl-6-chloro-1-methyl-1H-benzo[d]imidazoles through the condensation of this compound with various aromatic aldehydes in the presence of an oxidizing agent.

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium Metabisulfite (Na₂S₂O₅)

  • Ethanol

  • Water

  • Hexane

  • Ethyl Acetate

  • Silica Gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) and a substituted aromatic aldehyde (1.0 mmol) in a mixture of ethanol and water (9:1 v/v, 10 mL), add sodium metabisulfite (2.0 mmol).

  • The reaction mixture is refluxed for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).

  • The precipitated solid is collected by vacuum filtration and washed with cold water.

  • The crude product is dried and then purified by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent to afford the pure 2-aryl-6-chloro-1-methyl-1H-benzo[d]imidazole.

  • The structure of the purified compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Synthesis of 2-Substituted-6-chloro-1-methyl-1H-benzo[d]imidazoles via Phillips Condensation with Carboxylic Acids

This protocol outlines the synthesis of 2-substituted-6-chloro-1-methyl-1H-benzo[d]imidazoles by the condensation of this compound with a carboxylic acid in the presence of an acid catalyst.

Materials:

  • This compound

  • Carboxylic Acid (e.g., Acetic Acid, Benzoic Acid)

  • 4N Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA)

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethanol for recrystallization

  • Activated Charcoal

Procedure:

  • A mixture of this compound (1.0 mmol) and the desired carboxylic acid (1.2 mmol) is heated under reflux in 4N HCl (10 mL) for 4-6 hours. Alternatively, the reactants can be heated in polyphosphoric acid at 150°C for 2-3 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and carefully neutralized with 10% NaOH solution until alkaline (pH ~8-9), which will precipitate the crude product.

  • The solid is collected by filtration, washed thoroughly with water, and dried.

  • For purification, the crude product is dissolved in hot ethanol, treated with a small amount of activated charcoal, and filtered while hot.

  • The filtrate is allowed to cool to room temperature and then in an ice bath to induce crystallization.

  • The purified crystals of the 2-substituted-6-chloro-1-methyl-1H-benzo[d]imidazole are collected by filtration, washed with a small amount of cold ethanol, and dried.

  • Characterization of the final product should be performed using spectroscopic techniques.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the synthesis of substituted benzimidazoles from o-phenylenediamines, which can be used as a reference for optimizing the synthesis from this compound.

Table 1: Synthesis of 2-Aryl-6-chloro-1H-benzimidazoles from 4-Chloro-o-phenylenediamine and Aromatic Aldehydes

EntryAldehydeOxidizing AgentSolventTime (h)Yield (%)Reference
12-ChlorobenzaldehydeNa₂S₂O₅EtOH/H₂O6-1290-99[3][4]
24-ChlorobenzaldehydeNa₂S₂O₅EtOH/H₂O6-1290-99[3][4]
34-MethoxybenzaldehydeNa₂S₂O₅EtOH/H₂O6-1290-99[3][4]
44-NitrobenzaldehydeNa₂S₂O₅EtOH/H₂O6-1290-99[3][4]

Table 2: Synthesis of 2-Substituted Benzimidazoles via Phillips Condensation

Entryo-PhenylenediamineCarboxylic AcidAcid CatalystTime (h)Yield (%)Reference
1o-PhenylenediamineAcetic Acid4N HCl2~85[5]
2o-PhenylenediamineBenzoic AcidPPA3~80[6]
34-Chloro-o-phenylenediamineVarious Carboxylic Acids4N HCl3-560-80[7]

Characterization Data

The following is an example of the expected spectroscopic data for a representative product, 6-chloro-1-methyl-2-phenyl-1H-benzo[d]imidazole .

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 8.4 Hz, 1H), 7.75-7.65 (m, 2H), 7.55-7.45 (m, 3H), 7.30 (d, J = 1.8 Hz, 1H), 7.20 (dd, J = 8.4, 1.8 Hz, 1H), 3.80 (s, 3H, N-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 154.5, 142.0, 136.5, 130.0, 129.5, 129.0, 128.8, 128.5, 123.0, 120.0, 110.0, 31.0 (N-CH₃).

  • MS (ESI): m/z calculated for C₁₄H₁₁ClN₂ [M+H]⁺: 243.07, found: 243.1.

Visualizations

Reaction Scheme

Benzimidazole Synthesis cluster_reactants Reactants cluster_products Product cluster_conditions1 Protocol 1 cluster_conditions2 Protocol 2 diamine 4-Chloro-N1-methyl- benzene-1,2-diamine benzimidazole 2-Substituted-6-chloro- 1-methyl-1H-benzo[d]imidazole aldehyde R-CHO (Aldehyde) cond1 Na2S2O5, EtOH/H2O Reflux aldehyde->cond1 acid R-COOH (Carboxylic Acid) cond2 4N HCl or PPA Heat acid->cond2 cond1->benzimidazole cond2->benzimidazole Experimental Workflow start Start: Mix Reactants (Diamine, Aldehyde/Acid, Catalyst, Solvent) reaction Reaction (Reflux or Heat) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Work-up (Precipitation/Neutralization) monitoring->workup Reaction Complete filtration Filtration workup->filtration purification Purification (Column Chromatography or Recrystallization) filtration->purification characterization Characterization (NMR, MS) purification->characterization end End: Pure Product characterization->end PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzimidazole Substituted Benzimidazole (e.g., 6-chloro-1-methyl- derivatives) Benzimidazole->PI3K Inhibits Benzimidazole->Akt Inhibits

References

Application Notes and Protocols for 4-Chloro-N1-methylbenzene-1,2-diamine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Chloro-N1-methylbenzene-1,2-diamine as a key building block in the synthesis of pharmaceutical intermediates, with a particular focus on the pathway toward dibenzodiazepine structures, exemplified by the antipsychotic agent, Clozapine. The following protocols are representative methods derived from established synthetic routes for analogous compounds.

Introduction

This compound is a substituted ortho-phenylenediamine that serves as a valuable precursor in medicinal chemistry. Its bifunctional nature, possessing two nucleophilic amino groups at adjacent positions on a chlorinated and methylated benzene ring, allows for the construction of various heterocyclic scaffolds. A primary application of this intermediate is in the synthesis of 1,5-benzodiazepines and related tricyclic systems, which are core structures in a variety of centrally acting pharmaceuticals. The synthesis of intermediates for atypical antipsychotics like Clozapine represents a significant application, leveraging the specific substitution pattern of this diamine to achieve the desired final molecular architecture.

Synthesis of Dibenzodiazepine Intermediate

The synthesis of a dibenzodiazepine core, a key intermediate for drugs like Clozapine, from this compound can be conceptualized in a two-step process: an initial acylation reaction followed by an intramolecular cyclization.

Step 1: N-Acylation via Ullmann-type Condensation

A common strategy to form the precursor for the dibenzodiazepine ring system is through an Ullmann-type condensation reaction. This involves the coupling of the diamine with a 2-halobenzoic acid derivative. The following is a representative protocol.

Experimental Protocol: Synthesis of N-(2-amino-5-chloro-4-methylphenyl)-2-aminobenzoic acid derivative

  • Materials:

    • This compound

    • 2-Chlorobenzoic acid

    • Copper (I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Toluene

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), 2-chlorobenzoic acid (1.1 eq), potassium carbonate (2.5 eq), and copper (I) iodide (0.1 eq).

    • Add anhydrous dimethylformamide (DMF) as the solvent.

    • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

    • Acidify the aqueous mixture with concentrated HCl to a pH of approximately 2 to precipitate the product.

    • Filter the precipitate, wash with water, and then redissolve it in an aqueous solution of sodium hydroxide.

    • Wash the basic solution with ethyl acetate to remove any unreacted starting materials.

    • Re-precipitate the product by acidifying the aqueous layer with HCl.

    • Filter the solid, wash with water, and dry under vacuum to yield the N-(2-amino-5-chloro-4-methylphenyl)-2-aminobenzoic acid derivative.

Step 2: Intramolecular Cyclization

The resulting N-acylated intermediate can then undergo an intramolecular cyclization to form the seven-membered diazepine ring. This is typically achieved through the activation of the carboxylic acid, followed by reaction with the second amino group.

Experimental Protocol: Synthesis of 8-chloro-10-methyl-5,10-dihydro-dibenzo[b,e][1][2]diazepin-11-one

  • Materials:

    • N-(2-amino-5-chloro-4-methylphenyl)-2-aminobenzoic acid derivative

    • Phosphorus oxychloride (POCl₃) or a carbodiimide coupling reagent (e.g., DCC, EDC)

    • Anhydrous toluene or xylene

    • Triethylamine (if using a coupling reagent)

    • Sodium bicarbonate solution

    • Ethyl acetate

    • Brine

  • Procedure using POCl₃:

    • In a dry round-bottom flask under an inert atmosphere, suspend the N-(2-amino-5-chloro-4-methylphenyl)-2-aminobenzoic acid derivative (1.0 eq) in anhydrous toluene.

    • Slowly add phosphorus oxychloride (1.5-2.0 eq) to the suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with a gradient of hexane and ethyl acetate) to obtain the desired dibenzodiazepine intermediate.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a dibenzodiazepine intermediate. Please note that these values are illustrative and can vary based on reaction scale and specific conditions.

Table 1: Reactants and Stoichiometry for N-Acylation

Reactant/ReagentMolecular Weight ( g/mol )Molar Equivalents
This compound156.621.0
2-Chlorobenzoic acid156.571.1
Potassium Carbonate138.212.5
Copper (I) Iodide190.450.1

Table 2: Yield and Purity of Intermediates

IntermediateMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (by HPLC) (%)
N-(2-amino-5-chloro-4-methylphenyl)-2-aminobenzoic acid derivative276.711.771.3375>95
8-chloro-10-methyl-5,10-dihydro-dibenzo[b,e][1][2]diazepin-11-one258.701.651.2777>98

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic workflow from this compound to the dibenzodiazepine intermediate.

experimental_workflow start This compound step1 Ullmann Condensation (N-Acylation) start->step1 reagent1 2-Chlorobenzoic acid, K2CO3, CuI, DMF reagent1->step1 intermediate1 N-(2-amino-5-chloro-4-methylphenyl) -2-aminobenzoic acid derivative step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 reagent2 POCl3, Toluene reagent2->step2 product Dibenzodiazepine Intermediate step2->product purification Purification (Chromatography) product->purification

Caption: Synthetic pathway to a dibenzodiazepine intermediate.

Signaling Pathway of Clozapine

The ultimate pharmaceutical product derived from such intermediates, Clozapine, exhibits a complex mechanism of action. It interacts with multiple neurotransmitter receptor systems in the brain. The diagram below provides a simplified representation of its primary targets.

clozapine_pathway clozapine Clozapine D2 Dopamine D2 Receptor clozapine->D2 Low Affinity Antagonist D4 Dopamine D4 Receptor clozapine->D4 High Affinity Antagonist HT2A Serotonin 5-HT2A Receptor clozapine->HT2A Potent Antagonist M1 Muscarinic M1 Receptor clozapine->M1 Antagonist (Metabolite is Agonist) H1 Histamine H1 Receptor clozapine->H1 Antagonist Alpha1 Adrenergic α1 Receptor clozapine->Alpha1 Antagonist effect1 Reduced Extrapyramidal Side Effects D2->effect1 effect2 Antipsychotic Efficacy (Negative Symptoms) HT2A->effect2 effect3 Cognitive Effects (via metabolite) M1->effect3 effect4 Sedation, Weight Gain H1->effect4 effect5 Orthostatic Hypotension Alpha1->effect5

Caption: Simplified signaling targets of Clozapine.

References

Application Notes and Protocols for Catalytic Reactions with 4-Chloro-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for catalytic reactions involving 4-Chloro-N1-methylbenzene-1,2-diamine. This versatile diamine serves as a key building block in the synthesis of various heterocyclic compounds, particularly benzimidazoles and quinoxalines, which are significant scaffolds in medicinal chemistry and materials science.

Introduction to Catalytic Applications

This compound is a substituted o-phenylenediamine that can undergo various catalytic cyclization and condensation reactions. The presence of the chloro and N-methyl groups influences the reactivity and can impart specific properties to the resulting heterocyclic products. Common catalytic applications involve the formation of carbon-nitrogen bonds to construct five- and six-membered rings.

Key Reaction Types:

  • Benzimidazole Synthesis: Catalytic condensation with aldehydes, carboxylic acids, or their derivatives.

  • Quinoxaline Synthesis: Catalytic condensation with 1,2-dicarbonyl compounds.

These reactions are often promoted by a range of catalysts, including metal-based catalysts (e.g., copper, palladium, gold) and non-metallic catalysts (e.g., acid or base catalysis). The choice of catalyst and reaction conditions can significantly impact reaction efficiency, yield, and selectivity.

Catalytic Synthesis of Substituted Benzimidazoles

The synthesis of benzimidazoles from o-phenylenediamines is a fundamental transformation in heterocyclic chemistry. The reaction of this compound with various aldehydes can be efficiently catalyzed to produce a range of 2-substituted-7-chloro-1-methyl-1H-benzo[d]imidazoles.

Signaling Pathway for Benzimidazole Formation

Benzimidazole_Formation Diamine This compound Intermediate Schiff Base Intermediate Diamine->Intermediate Condensation Aldehyde Aldehyde (RCHO) Aldehyde->Intermediate Catalyst Catalyst Catalyst->Intermediate Product 2-Substituted-7-chloro- 1-methyl-1H-benzo[d]imidazole Catalyst->Product Intermediate->Product Oxidative Cyclization

Caption: Catalytic formation of benzimidazoles from this compound.

Experimental Protocol: Ammonium Chloride Catalyzed Synthesis of 2-Substituted Benzimidazoles

This protocol describes a green and economically viable method for the synthesis of 2-substituted benzimidazoles using ammonium chloride as a catalyst.

Materials:

  • This compound

  • Substituted aldehyde (e.g., anisaldehyde)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Ice-cold water

Procedure:

  • To a mixture of this compound (0.92 mmol) and the desired aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (30 mol%).

  • Stir the resulting mixture at 80°C for 2-4 hours.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (2:1, v/v) eluent.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The product will precipitate as a solid.

  • Filter the contents and wash the product twice with water.

  • Dry the product and purify by recrystallization from ethanol.

Quantitative Data
Aldehyde ReactantProductCatalystSolventTemp (°C)Time (h)Yield (%)
Anisaldehyde7-Chloro-2-(4-methoxyphenyl)-1-methyl-1H-benzo[d]imidazoleNH₄ClEthanol802~85-95 (estimated)
Benzaldehyde7-Chloro-1-methyl-2-phenyl-1H-benzo[d]imidazoleNH₄ClEthanol802.5~80-90 (estimated)
4-Chlorobenzaldehyde7-Chloro-2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazoleNH₄ClEthanol803~80-90 (estimated)

Note: Yields are estimated based on similar reactions with o-phenylenediamine as specific data for this compound is not extensively reported.

Catalytic Synthesis of Substituted Quinoxalines

Quinoxalines are another important class of N-heterocycles with a wide range of biological activities. They are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Experimental Workflow for Quinoxaline Synthesis

Quinoxaline_Workflow start Start reactants Mix this compound and 1,2-dicarbonyl compound start->reactants add_catalyst Add Catalyst and Solvent reactants->add_catalyst reaction Heat reaction mixture (e.g., reflux) add_catalyst->reaction workup Reaction Work-up (e.g., extraction, washing) reaction->workup purification Purification (e.g., chromatography, recrystallization) workup->purification product Obtain pure Quinoxaline product purification->product

Caption: General workflow for the catalytic synthesis of quinoxalines.

Experimental Protocol: Pyridine-Catalyzed Synthesis of 2,3-Disubstituted Quinoxalines

This protocol outlines a simple and efficient method for quinoxaline synthesis using pyridine as a catalyst.

Materials:

  • This compound

  • 1,2-Dicarbonyl compound (e.g., benzil)

  • Pyridine

  • Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and the 1,2-dicarbonyl compound in THF.

  • Add a catalytic amount of pyridine to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data
1,2-Dicarbonyl ReactantProductCatalystSolventTemp (°C)Time (h)Yield (%)
Benzil6-Chloro-1-methyl-2,3-diphenylquinoxalinePyridineTHFRoom Temp2-3>90 (estimated)
2,3-Butanedione6-Chloro-1,2,3-trimethylquinoxalinePyridineTHFRoom Temp2-3>85 (estimated)

Note: Yields are estimated based on similar reactions with o-phenylenediamines as specific data for this compound is not extensively reported.

Conclusion

This compound is a valuable precursor for the synthesis of biologically relevant benzimidazole and quinoxaline derivatives. The presented protocols offer efficient and straightforward methods for these transformations under mild catalytic conditions. Researchers and drug development professionals can utilize these methods as a starting point for the synthesis of novel compounds for further investigation. Further optimization of catalysts and reaction conditions may lead to even higher yields and greater substrate scope.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-N1-methylbenzene-1,2-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategy involves a two-step process:

  • N-methylation: Monomethylation of 4-chloro-2-nitroaniline to form N-methyl-4-chloro-2-nitroaniline.

  • Reduction: Reduction of the nitro group of N-methyl-4-chloro-2-nitroaniline to yield the desired this compound.

Alternatively, direct methylation of 4-chloro-o-phenylenediamine can be employed, though this can be more challenging to control and may lead to a mixture of products.

Q2: What are the primary impurities I should be aware of in the synthesis of this compound?

A2: Impurities can arise from both the N-methylation and the nitro reduction steps. The most common impurities are summarized in the table below.

Impurity TypeSpecific ImpuritySource of Impurity
Unreacted Starting Material N-methyl-4-chloro-2-nitroanilineIncomplete reduction of the nitro group.
4-chloro-o-phenylenediamineIncomplete N-methylation.
Partially Reduced Intermediates 4-Chloro-N1-methyl-2-nitrosobenzene-1-amineIncomplete reduction of the nitro group.
N1-(4-chloro-2-aminophenyl)-N1-methylhydroxylamineIncomplete reduction of the nitro group.
Over-methylation Byproduct 4-Chloro-N1,N1-dimethylbenzene-1,2-diaminium saltReaction of the product with excess methylating agent.
Side-reaction Byproducts Azo and azoxy compoundsDimerization of partially reduced intermediates.
Isomeric Impurities Positional isomers of this compoundPresence of isomeric precursors in the starting materials.
Reagent Residues Tin salts, Iron oxidesIncomplete removal of metal-based reducing agents during workup.

Q3: My final product is discolored (e.g., yellow, orange, or red). What is the likely cause?

A3: Discoloration in the final product is often indicative of the presence of azo and azoxy compounds. These colored byproducts form from the condensation of partially reduced intermediates, such as nitroso and hydroxylamine species. Their presence suggests an incomplete or inefficient reduction step.

Q4: How can I monitor the progress of the reduction reaction?

A4: The progress of the reduction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the disappearance of the starting nitroaniline and the appearance of the more polar diamine product.

Troubleshooting Guides

Issue 1: Low or No Conversion of the Nitro Group

Symptoms:

  • TLC or HPLC analysis shows a significant amount of unreacted N-methyl-4-chloro-2-nitroaniline.

  • The reaction mixture does not change color as expected (e.g., from a colored nitro compound to a lighter amine).

Possible Causes and Solutions:

CauseRecommended Action
Inactive Reducing Agent Ensure the reducing agent (e.g., SnCl₂, Fe powder, NaBH₄) is fresh and has been stored under appropriate conditions. For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) has not been poisoned.
Insufficient Amount of Reducing Agent Use a sufficient molar excess of the reducing agent as specified in the protocol. For metal-based reductions, ensure the surface of the metal is activated (e.g., by washing with dilute acid).
Suboptimal Reaction Temperature The reduction of nitroarenes can be exothermic, but may require initial heating to overcome the activation energy. Gradually increase the temperature while monitoring the reaction.
Poor Agitation In heterogeneous reactions (e.g., with Fe powder or Pd/C), ensure vigorous stirring to maximize contact between the reactants.
Issue 2: Presence of Multiple Spots on TLC After Reaction

Symptoms:

  • TLC analysis of the crude product shows multiple spots, indicating a mixture of compounds.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reduction This is the most common cause, leading to a mixture of the starting material, partially reduced intermediates, and the final product. Extend the reaction time or add more reducing agent.
Over-methylation If direct methylation of 4-chloro-o-phenylenediamine is performed, multiple spots may correspond to the starting material, the desired mono-methylated product, and the di-methylated byproduct. Optimize the stoichiometry of the methylating agent and the reaction time.
Side Reactions The formation of azo and azoxy compounds can lead to additional spots. Ensure the reaction is carried out under an inert atmosphere to prevent oxidation of intermediates.
Product Degradation Phenylenediamines can be susceptible to air oxidation. Work up the reaction promptly and consider storing the product under an inert atmosphere.

Experimental Protocols

Representative Protocol for the Reduction of N-methyl-4-chloro-2-nitroaniline

This protocol is a composite based on common procedures for the reduction of aromatic nitro compounds.

Materials:

  • N-methyl-4-chloro-2-nitroaniline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve N-methyl-4-chloro-2-nitroaniline in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture at reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a cold aqueous solution of sodium hydroxide to a basic pH.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Nitro Reduction 4-chloro-2-nitroaniline 4-chloro-2-nitroaniline N-methyl-4-chloro-2-nitroaniline N-methyl-4-chloro-2-nitroaniline 4-chloro-2-nitroaniline->N-methyl-4-chloro-2-nitroaniline Base Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->N-methyl-4-chloro-2-nitroaniline This compound This compound N-methyl-4-chloro-2-nitroaniline->this compound Reducing_Agent Reducing Agent (e.g., SnCl2/HCl) Reducing_Agent->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Start Low_Conversion Low or No Conversion? Start->Low_Conversion Multiple_Spots Multiple Spots on TLC? Low_Conversion->Multiple_Spots No Check_Reagents Check Reducing Agent Activity and Stoichiometry Low_Conversion->Check_Reagents Yes Discolored_Product Discolored Product? Multiple_Spots->Discolored_Product No Extend_Reaction Extend Reaction Time or Add More Reducing Agent Multiple_Spots->Extend_Reaction Yes Inert_Atmosphere Ensure Inert Atmosphere During Reaction and Workup Discolored_Product->Inert_Atmosphere Yes Purification Purify by Column Chromatography Discolored_Product->Purification No Optimize_Conditions Optimize Temperature and Agitation Check_Reagents->Optimize_Conditions Check_Methylation Review Methylation Step for Stoichiometry Extend_Reaction->Check_Methylation Inert_Atmosphere->Purification

Caption: Troubleshooting decision tree for synthesis issues.

Optimizing reaction conditions for 4-Chloro-N1-methylbenzene-1,2-diamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-N1-methylbenzene-1,2-diamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a synthetic route involving the reduction of a nitroaniline precursor.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Ineffective reducing agent. 3. Suboptimal reaction temperature. 4. Degradation of starting material or product.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present. 2. Ensure the reducing agent (e.g., SnCl₂, Fe powder, Raney Nickel) is fresh and active. For catalytic hydrogenation, ensure the catalyst has not been poisoned. 3. Optimize the reaction temperature. Some reductions require heating to proceed at an adequate rate.[1][2][3] 4. If the product is sensitive to air or light, perform the reaction and work-up under an inert atmosphere (e.g., Argon or Nitrogen).[4]
Presence of Impurities 1. Unreacted starting material. 2. Formation of side-products (e.g., azo or azoxy compounds from incomplete nitro reduction). 3. Dehalogenation (loss of the chloro group). 4. Over-methylation or methylation at the wrong amine.1. See "Low or No Product Yield". 2. Ensure a sufficient excess of the reducing agent is used. The color of the reaction mixture changing from deep red to nearly colorless can indicate complete reduction.[5] 3. When using catalytic hydrogenation (e.g., Pd/C), dehalogenation can be a side reaction. Using a milder reducing agent like SnCl₂ or Fe/NH₄Cl may be preferable.[6] 4. For syntheses involving a methylation step, use a suitable protecting group strategy to ensure methylation occurs at the desired nitrogen.
Difficulty in Product Isolation and Purification 1. Product is highly soluble in the work-up solvent. 2. Formation of an emulsion during aqueous work-up. 3. Co-elution of impurities during column chromatography.1. Concentrate the filtrate under reduced pressure and extract with a different organic solvent. 2. Add brine to the aqueous layer to break the emulsion. 3. Adjust the solvent system for column chromatography. A gradient elution might be necessary to separate closely related compounds.[1][3]
Inconsistent Results 1. Variability in reagent quality. 2. Presence of moisture in the reaction.1. Use reagents from a reliable supplier and of a consistent grade. 2. Use anhydrous solvents and perform the reaction under an inert, dry atmosphere, especially if using moisture-sensitive reagents.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent method involves a two-step process:

  • Nitration and Methylation: Starting with 4-chloroaniline, a nitration step is performed, followed by methylation of the amino group to yield an N-methyl-nitroaniline intermediate.

  • Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to an amine to form the final product, this compound. The reduction can be achieved using various reagents like tin(II) chloride or through catalytic hydrogenation.

Q2: Which reducing agent is best for the nitro group reduction?

A2: The choice of reducing agent depends on the specific requirements of your synthesis, such as scale and available equipment.

  • Tin(II) chloride (SnCl₂): Effective and generally provides good yields. The reaction is typically carried out in ethanol.[1]

  • Iron powder (Fe) with Ammonium Chloride (NH₄Cl): A cost-effective and robust method.[2][3]

  • Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C): Often provides high yields and cleaner reactions. However, there is a risk of dehalogenation (loss of the chlorine atom) with some catalysts like Pd/C.[6][7]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. A change in the color of the reaction mixture, for instance from a deep red (characteristic of nitroanilines) to a lighter yellow or colorless solution, can also indicate the progression of the reduction.[5]

Q4: What are the typical storage conditions for this compound?

A4: The product should be stored under an inert atmosphere, such as argon, and protected from light, as aromatic diamines can be sensitive to air and light, leading to degradation.[4]

Experimental Protocols

Protocol 1: Reduction of a Nitroaniline Precursor using Tin(II) Chloride

This protocol is adapted from a similar synthesis of a substituted phenylenediamine.[1]

  • Dissolution: Dissolve the N-methylated nitroaniline precursor (1.0 eq) in ethanol (approximately 20 mL per gram of starting material) in a round-bottom flask.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approximately 3-4 equivalents) to the solution.

  • Reaction: Heat the solution to around 40°C and stir for 6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture in vacuo.

    • Dilute the residue with ethyl acetate and wash with water.

    • Carefully wash with a cooled (0°C) aqueous solution of 1 M NaOH, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., heptane/ethyl acetate).[1]

Protocol 2: Reduction of a Nitroaniline Precursor using Iron Powder

This protocol is based on a general method for reducing nitroanilines.[2][3]

  • Preparation: In a round-bottom flask, prepare a mixture of ethanol and a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Addition of Reactants: Add the N-methylated nitroaniline precursor (1.0 eq) followed by iron powder (Fe) (approximately 3-5 equivalents).

  • Reaction: Heat the reaction mixture to approximately 70°C for 2-4 hours with vigorous stirring. Monitor the reaction by TLC.

  • Filtration: Once the reaction is complete, filter the hot mixture to remove the iron salts.

  • Extraction: Extract the filtrate with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Reduction Conditions for Phenylenediamine Synthesis
ParameterMethod 1: SnCl₂ Reduction[1]Method 2: Fe/NH₄Cl Reduction[2][3]Method 3: Catalytic Hydrogenation[7]
Starting Material Substituted NitroanilineSubstituted NitroanilineSubstituted Nitroaniline
Reducing Agent Tin(II) chloride dihydrateIron powder, NH₄ClRaney Nickel, H₂ gas
Solvent EthanolEthanol/WaterEthanol
Temperature 40°C70°C45°C
Reaction Time 6 hours2 hours2 hours
Pressure AtmosphericAtmospheric5 kg/cm ²
Typical Yield ~87%~93%High (specific value not stated)
Purification Column ChromatographyColumn ChromatographyFiltration of catalyst

Visualizations

Reaction_Pathway Synthetic Pathway for this compound A 4-Chloro-2-nitroaniline B N-(4-Chloro-2-nitrophenyl)methanamine A->B Methylation (e.g., CH3I, base) C This compound B->C Reduction (e.g., SnCl2 or Fe/NH4Cl)

Caption: A plausible synthetic route to this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Product Yield check_tlc Check TLC for starting material start->check_tlc extend_time Extend reaction time check_tlc->extend_time Yes check_reagent Check reducing agent activity check_tlc->check_reagent No end Improved Yield extend_time->end new_reagent Use fresh reducing agent check_reagent->new_reagent Inactive optimize_temp Optimize temperature check_reagent->optimize_temp Active new_reagent->end optimize_temp->end

Caption: A logical workflow for troubleshooting low product yield.

References

Troubleshooting guide for reactions with 4-Chloro-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-N1-methylbenzene-1,2-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the common storage and handling recommendations for this compound?

A1: this compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[1][2] It is recommended to store it under an inert atmosphere, such as argon, and protect it from light.[3] Avoid contact with skin, eyes, and clothing.[1] In case of contact, rinse the affected area with plenty of water.[1][4] Always use in a well-ventilated area or under a fume hood.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1][4]

Q2: My reaction with this compound is showing low or no product yield. What are the potential causes?

A2: Low or no yield in reactions involving this compound can stem from several factors:

  • Reagent Quality: Ensure the purity of your starting material. Impurities can interfere with the reaction.

  • Reaction Conditions: Aromatic diamines can be sensitive to reaction conditions. Temperature, reaction time, and solvent choice are critical. For instance, some reactions may require elevated temperatures to proceed.[5]

  • Atmosphere: Due to the electron-rich nature of the diamine, it can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be crucial.

  • Base Strength: If your reaction requires a base, ensure it is strong enough for the intended transformation but not so strong as to cause unwanted side reactions.[5]

  • Catalyst Activity: For catalyzed reactions, such as cross-coupling, ensure the catalyst is active and not poisoned by impurities in the starting materials or solvents.[5]

Q3: I am observing the formation of multiple side products in my reaction. How can I improve the selectivity?

A3: The presence of two amine groups with different steric and electronic environments in this compound can lead to regioselectivity issues. To improve selectivity:

  • Protecting Groups: Consider using a protecting group strategy to selectively block one of the amine functionalities while the other reacts.

  • Reaction Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable product.

  • Choice of Reagents: The steric bulk of your reagents can influence which amine group reacts preferentially.

  • Order of Addition: Adding the reagents in a specific order, sometimes slowly via syringe pump, can help control the reaction.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of reactions involving aromatic compounds.[5][6] Staining with an appropriate agent (e.g., potassium permanganate or iodine) can help visualize the spots. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis.[5]

Troubleshooting Guides

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Step Expected Outcome
Poor Reagent Quality Verify the purity of this compound and other reagents using techniques like NMR or melting point analysis.Use of pure reagents should lead to a cleaner reaction and improved yield.
Suboptimal Temperature Screen a range of temperatures. Start with the literature precedent for similar substrates and then systematically increase or decrease the temperature.An optimal temperature will maximize the rate of the desired reaction while minimizing side reactions.
Incorrect Solvent The choice of solvent is crucial.[5] Test a variety of anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF) or protic solvents (e.g., Ethanol, Methanol) depending on the reaction type.[5][7]The right solvent will ensure proper solubility of reagents and facilitate the reaction pathway.
Air Sensitivity Degas the solvent and reaction mixture and run the reaction under an inert atmosphere (Nitrogen or Argon).Prevention of oxidation of the starting material or intermediates should increase the product yield.
Issue 2: Side Product Formation
Potential Cause Troubleshooting Step Expected Outcome
Lack of Regioselectivity Employ a protecting group for one of the amine functionalities. Common protecting groups for amines include Boc, Cbz, or acetyl groups.Selective reaction at the unprotected amine site, leading to a single major product.
Over-reaction/Di-substitution Use a stoichiometric amount of the limiting reagent or add it slowly to the reaction mixture.Minimizes the formation of products where both amine groups have reacted.
Decomposition If the product is unstable under the reaction conditions, try to run the reaction for a shorter duration or at a lower temperature.Reduced decomposition of the desired product.

Experimental Protocols

Example Protocol: N-Acylation of this compound

This protocol describes a general procedure for the selective acylation of the less sterically hindered primary amine.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow reagents Dissolve Reagents (this compound, Solvent) reaction Reaction (Add other reactants, Control T, Stir) reagents->reaction 1. Setup monitoring Monitor Progress (TLC, HPLC, or GC-MS) reaction->monitoring 2. In-process monitoring->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash, Dry) monitoring->workup Complete purification Purification (Column Chromatography, Recrystallization) workup->purification 3. Isolation analysis Product Analysis (NMR, MS, etc.) purification->analysis 4. Characterization

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_flowchart start Reaction Issue Identified (e.g., Low Yield, Side Products) check_reagents Verify Purity of Starting Materials start->check_reagents check_conditions Optimize Reaction Conditions (Temp, Solvent, Time) check_reagents->check_conditions Pure impure Purify Starting Materials check_reagents->impure Impure check_atmosphere Ensure Inert Atmosphere check_conditions->check_atmosphere Optimized suboptimal Systematic Screening of Conditions check_conditions->suboptimal Suboptimal check_stoichiometry Adjust Reagent Stoichiometry check_atmosphere->check_stoichiometry Inert oxidized Degas Solvents & Use Inert Gas check_atmosphere->oxidized Air-sensitive incorrect_ratio Slow Addition or Use of Limiting Reagent check_stoichiometry->incorrect_ratio Incorrect success Problem Resolved check_stoichiometry->success Correct impure->check_reagents suboptimal->check_conditions oxidized->check_atmosphere incorrect_ratio->check_stoichiometry

Caption: Troubleshooting flowchart for common issues in reactions with this compound.

References

Technical Support Center: Synthesis of 4-Chloro-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-Chloro-N1-methylbenzene-1,2-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-documented method for the synthesis of this compound is the reduction of a nitroaromatic precursor, typically 4-chloro-N-methyl-2-nitroaniline. This transformation can be achieved using various reducing agents, with catalytic hydrogenation or metal-acid systems being the most common.

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The main side reactions of concern fall into three categories:

  • Incomplete Reduction: The reduction of the nitro group may halt at intermediate stages, leading to the formation of nitroso or hydroxylamine derivatives as impurities.

  • Dehalogenation: Depending on the catalyst and reaction conditions, the chloro substituent on the benzene ring can be removed, resulting in the formation of N1-methylbenzene-1,2-diamine.

  • Oxidation of the Product: The final product, this compound, is susceptible to oxidation, especially when exposed to air. This leads to the formation of colored impurities and can result in the formation of dimeric or polymeric byproducts, such as phenazines.

Q3: My purified product is colored (yellow, brown, or dark). What is the likely cause and how can I prevent it?

A3: A colored product is a strong indication of oxidation. The ortho-phenylenediamine moiety is electron-rich and readily oxidizes in the presence of air (oxygen) to form highly colored quinone-imine species, which can further react to form phenazine-type structures. To minimize this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during workup and purification. Using degassed solvents can also be beneficial.

Q4: How can I effectively purify this compound from the reaction mixture?

A4: Purification is typically achieved through column chromatography on silica gel. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane or petroleum ether, is commonly employed. It is advisable to perform the chromatography promptly after the reaction workup to minimize product degradation. During purification, it is also recommended to use solvents that have been purged with an inert gas.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or increasing the reaction temperature moderately.The consumption of starting material should increase, leading to a higher yield of the product.
Catalyst Inactivity If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is fresh and active. If the catalyst has been stored for a long time or improperly, its activity may be diminished. Consider using a fresh batch of catalyst or increasing the catalyst loading.An active catalyst will efficiently facilitate the reduction, leading to a higher conversion rate and improved yield.
Insufficient Reducing Agent Ensure that a sufficient molar excess of the reducing agent is used. For metal/acid reductions (e.g., SnCl2/HCl), the stoichiometry is critical.Complete reduction of the nitro group will be achieved, maximizing the formation of the desired diamine.
Product Degradation The product is sensitive to oxidation. Work up the reaction under an inert atmosphere and purify the product as quickly as possible.Minimizing exposure to oxygen will reduce the formation of degradation byproducts and improve the isolated yield of the pure compound.
Issue 2: Presence of Significant Impurities in the Crude Product
Observed Impurity Potential Cause Troubleshooting Step Expected Outcome
Starting Material (Nitro Compound) Incomplete reaction.See "Incomplete Reaction" in the Low Yield troubleshooting table.Complete conversion of the starting material.
Dehalogenated Product Use of a harsh reduction method (e.g., high-pressure hydrogenation with Pd/C).Switch to a milder reducing agent such as tin(II) chloride (SnCl₂) or iron powder in acidic media. If using catalytic hydrogenation, consider using a different catalyst like Raney Nickel, which is often less prone to causing dehalogenation.Reduction of the nitro group without significant loss of the chloro substituent.
Colored Impurities (Oxidation Products) Exposure to air during reaction, workup, or storage.Handle the reaction mixture and isolated product under an inert atmosphere (nitrogen or argon). Use degassed solvents for workup and chromatography. Store the final product in a dark, airtight container under an inert atmosphere.A significantly less colored or colorless product will be obtained.
Nitroso or Hydroxylamine Intermediates Insufficient reducing agent or non-optimal reaction conditions.Increase the amount of reducing agent or prolong the reaction time. Ensure the reaction temperature is optimal for complete reduction.The intermediate species will be fully reduced to the desired diamine.

Experimental Protocols

Synthesis of this compound via Reduction of 4-chloro-N-methyl-2-nitroaniline with Tin(II) Chloride

This protocol is a representative method for the synthesis of this compound.

Materials:

  • 4-chloro-N-methyl-2-nitroaniline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum Ether and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 4-chloro-N-methyl-2-nitroaniline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Carefully add concentrated hydrochloric acid dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Visualizations

Reaction Pathway and Side Reactions

G Synthesis and Side Reactions of this compound cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 4-chloro-N-methyl-2-nitroaniline B This compound A->B Reduction (e.g., SnCl2/HCl) C Incomplete Reduction Products (Nitroso, Hydroxylamine) A->C Insufficient Reductant D Dehalogenated Product (N1-methylbenzene-1,2-diamine) A->D Harsh Reduction E Oxidation Products (Quinone-imines, Phenazines) B->E Exposure to Air

Caption: Synthetic pathway and common side reactions.

Troubleshooting Workflow for Low Yield

G Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckReaction Analyze crude reaction mixture (TLC, LC-MS) Start->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete Degradation Significant Byproducts? Incomplete->Degradation No Extend Extend reaction time / Increase temperature Incomplete->Extend Yes Catalyst Check catalyst activity / loading Degradation->Catalyst No OptimizeWorkup Optimize workup and purification (inert atmosphere) Degradation->OptimizeWorkup Yes Extend->CheckReaction Reductant Increase reducing agent stoichiometry Catalyst->Reductant Reductant->CheckReaction End Yield Improved OptimizeWorkup->End

Caption: A logical workflow for troubleshooting low product yield.

How to improve the yield and purity of 4-Chloro-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Chloro-N1-methylbenzene-1,2-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and effective method for synthesizing this compound is the reduction of its nitro precursor, 4-chloro-2-nitro-N-methylaniline. This starting material can be synthesized through the methylation of 4-chloro-2-nitroaniline. The subsequent reduction of the nitro group to an amine is a high-yielding transformation.

Q2: I am experiencing low yields in the reduction of 4-chloro-2-nitro-N-methylaniline. What are the potential causes and solutions?

A2: Low yields can stem from several factors related to the chosen reduction method. Here are some common issues and troubleshooting suggestions:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the reducing agent.

  • Choice of Reducing Agent: The effectiveness of the reducing agent can vary. For this specific transformation, common choices include tin(II) chloride (SnCl₂), iron powder (Fe) in the presence of an acid or ammonium chloride, and catalytic hydrogenation (e.g., H₂ with Pd/C). If one method provides low yields, consider exploring an alternative. For instance, while catalytic hydrogenation is often very effective, the catalyst can be poisoned by impurities in the starting material. In such cases, metal-based reductions like with SnCl₂ or Fe may be more robust.

  • Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and yield. Ensure the reaction is performed at the optimal temperature for the chosen reducing agent. For example, reductions with iron powder often require heating.[1] The solvent should be appropriate for the reagents and capable of dissolving the starting material. Ethanol and methanol are commonly used for these types of reductions.[1][2]

  • Workup Procedure: Product loss can occur during the workup. Diamines can be sensitive to oxidation, so it is advisable to perform the workup promptly and under an inert atmosphere if possible. Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.

Q3: My final product, this compound, is impure. What are common impurities and how can I remove them?

A3: Impurities can arise from the starting material, side reactions, or degradation of the product. Common impurities and purification strategies are outlined below:

  • Unreacted Starting Material: If the reduction was incomplete, the nitro precursor (4-chloro-2-nitro-N-methylaniline) will be a primary impurity.

  • Side-Products from Reduction: Depending on the reducing agent, various side-products can form. For example, incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates.

  • Oxidation Products: Phenylenediamines are susceptible to oxidation, which can lead to colored impurities. It is recommended to store the purified product under an inert atmosphere and protected from light.

Purification Methods:

  • Column Chromatography: This is a highly effective method for purifying this compound. Due to the basic nature of the amino groups, standard silica gel can sometimes cause peak tailing and product loss. To mitigate this, consider the following:

    • Amine-Functionalized Silica: Using an amine-functionalized stationary phase can significantly improve the separation.

    • Adding a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), into the mobile phase (e.g., hexane/ethyl acetate) can neutralize the acidic sites on the silica gel and improve the chromatography.

  • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) can be an effective method for purification, especially for removing minor impurities.

  • Distillation: For larger quantities, vacuum distillation can be a viable purification technique for phenylenediamines.

Q4: How can I avoid the formation of tin salt precipitates during the workup when using tin(II) chloride for the reduction?

A4: The formation of tin hydroxides during the basic workup of SnCl₂ reductions is a common issue that can make product extraction difficult. Here are some strategies to manage this:

  • Use of a Strong Base: After the reaction, adding a concentrated solution of a strong base like sodium hydroxide can help to dissolve the tin salts by forming soluble stannates.

  • Filtration Aid: If a precipitate still forms, adding a filter aid like Celite® to the mixture before filtration can help to manage the gelatinous tin salts and improve the filtration rate.

  • Alternative Reducing Agents: To avoid this issue altogether, consider using alternative reducing agents such as iron powder with ammonium chloride or catalytic hydrogenation.

Data Presentation

Table 1: Comparison of Reduction Methods for Nitroanilines (Data from Analogous Compounds)

Precursor CompoundReducing AgentSolventTemperatureTimeYield (%)Purification MethodReference
4-chloro-N-methyl-2-nitro-N-phenylphenylamineSnCl₂·2H₂OEthanol40°C6 h87Column Chromatography[2]
N-benzylnitroanilineIron powder / NH₄ClEthanol / Water80°C1-3 h98Extraction / Drying[1]
N-(4-chlorophenyl)-2-nitrobenzenamineIron powder / NH₄ClEthanol / sat. aq. NH₄Cl70°C2 h93.2Column Chromatography

Experimental Protocols

Protocol 1: Synthesis of this compound via SnCl₂ Reduction (Inferred from a closely related procedure)

This protocol is based on the reduction of a similar nitro compound and is expected to be effective for the synthesis of this compound from 4-chloro-2-nitro-N-methylaniline.

Materials:

  • 4-chloro-2-nitro-N-methylaniline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Triethylamine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-nitro-N-methylaniline (1 equivalent) in ethanol.

  • Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (approximately 4 equivalents).

  • Reaction: Heat the reaction mixture to 40-50°C and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

    • Dilute the residue with ethyl acetate and carefully add a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic (pH > 8).

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Prepare a silica gel column using a mixture of hexane and ethyl acetate as the eluent. Add 0.5% triethylamine to the eluent to prevent product tailing.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane to isolate the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 4-chloro-2-nitro-N-methylaniline reagents Add Reducing Agent (e.g., SnCl2 or Fe/NH4Cl) and Solvent (e.g., Ethanol) start->reagents reaction Heat and Stir (Monitor by TLC/HPLC) reagents->reaction quench Quench Reaction (e.g., with NaHCO3) reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Crystallization concentrate->purify product Final Product: This compound purify->product troubleshooting_yield Troubleshooting Low Yield cluster_incomplete If Incomplete cluster_complete If Complete start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete check_completion->incomplete Starting material remains complete Complete check_completion->complete No starting material extend_time Extend Reaction Time incomplete->extend_time add_reagent Add More Reducing Agent incomplete->add_reagent increase_temp Increase Temperature incomplete->increase_temp workup_loss Review Workup Procedure (e.g., extractions, pH) complete->workup_loss reagent_choice Consider Alternative Reducing Agent complete->reagent_choice degradation Check for Product Degradation (e.g., oxidation) complete->degradation purification_strategy Purification Strategy for Impure Product cluster_impurities Common Impurities cluster_solutions Purification Methods start Impure Product identify_impurity Identify Impurity Type (TLC, NMR, LC-MS) start->identify_impurity nitro Unreacted Nitro Precursor identify_impurity->nitro side_products Reduction Side-Products identify_impurity->side_products oxidation Oxidation Products identify_impurity->oxidation column Column Chromatography - Add triethylamine to eluent - Use amine-functionalized silica nitro->column side_products->column crystallization Crystallization (e.g., from Ethanol/Water) side_products->crystallization oxidation->crystallization column->crystallization distillation Vacuum Distillation column->distillation

References

Technical Support Center: Degradation of 4-Chloro-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-N1-methylbenzene-1,2-diamine. The information provided is intended to assist with experimental design, execution, and data interpretation related to the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under typical experimental conditions?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred based on the chemical structure and the known degradation of similar aromatic amines and chlorinated compounds. The primary degradation mechanisms are expected to be oxidation and photodegradation.

  • Oxidation: The diamine functional groups are susceptible to oxidation, which can lead to the formation of quinone-imine or quinone-diimine structures. The N-methyl group can also be a site for oxidative N-dealkylation.[1]

  • Hydroxylation: The aromatic ring can undergo hydroxylation, adding hydroxyl (-OH) groups to the benzene ring. This can be followed by ring cleavage.

  • Dechlorination: The chlorine atom can be removed from the aromatic ring through reductive or hydrolytic dechlorination, although this is generally a slower process for aromatic chlorides.

  • Polymerization: Oxidative coupling of the parent molecule or its early degradation products can lead to the formation of colored, higher molecular weight oligomers or polymers.

Q2: My solution of this compound is turning brown. What is causing this discoloration?

A2: The development of a brown color is a common observation for many aromatic amines and is typically indicative of oxidation. Exposure to air (oxygen) and light can initiate and accelerate the oxidation of the diamine functional groups, leading to the formation of colored quinone-type compounds and polymeric materials.[2] To minimize this, it is crucial to handle and store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Q3: What are the most suitable analytical techniques to monitor the degradation of this compound and its products?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) is the most powerful and commonly used technique.

  • HPLC-DAD: Allows for the separation and quantification of the parent compound and its degradation products. The DAD provides spectral information which can help in the preliminary identification of components.

  • LC-MS/MS: Provides molecular weight and structural information, which is crucial for the identification of unknown degradation products.[3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used, particularly for more volatile degradation products. Derivatization may be necessary for the analysis of polar amino compounds.

Troubleshooting Guides

HPLC Analysis Issues
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing for the Parent Compound 1. Interaction with acidic silanols on the HPLC column. 2. Inappropriate mobile phase pH. 3. Column overload.1. Use a high-purity, end-capped column. 2. Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase to mask silanol groups. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 4. Reduce the injection volume or sample concentration.[6]
Poor Resolution Between Degradation Products 1. Inadequate mobile phase composition. 2. Suboptimal column chemistry.1. Optimize the gradient slope and organic modifier percentage. 2. Experiment with different mobile phase additives or pH. 3. Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18).[7]
Ghost Peaks in the Chromatogram 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents and additives for the mobile phase. 2. Implement a robust needle wash protocol in your autosampler method. 3. Inject a blank solvent run to confirm the source of the ghost peaks.[6]
Shifting Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column degradation.1. Ensure accurate and consistent preparation of the mobile phase. 2. Use a column oven to maintain a stable temperature. 3. Equilibrate the column for a sufficient time before starting the analysis. 4. If the column has been used extensively, consider replacing it.[8]
Experimental Degradation Study Issues
ProblemPossible Cause(s)Suggested Solution(s)
No Degradation Observed Under Stress Conditions 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions.1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). 2. Increase the temperature or duration of the stress study. 3. For photodegradation, ensure the light source has an appropriate wavelength and intensity.
Complete Degradation of the Parent Compound 1. Stress conditions are too harsh.1. Reduce the concentration of the stressor. 2. Decrease the temperature or shorten the exposure time. 3. The goal of forced degradation is typically to achieve 5-20% degradation to observe primary degradation products.[9]
Inconsistent or Irreproducible Degradation Profiles 1. Variability in experimental conditions (e.g., temperature, light exposure, concentration of reagents). 2. Inconsistent sample handling and preparation.1. Precisely control all experimental parameters. 2. Use calibrated equipment. 3. Ensure consistent and well-documented sample preparation procedures.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound or a solution at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) or a broad-spectrum light source for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base-stressed samples if necessary.

  • Dilute the samples to an appropriate concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation of the parent compound.

Protocol 2: HPLC-MS Method for Degradation Product Analysis

HPLC System:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: DAD (200-400 nm) followed by MS.

Mass Spectrometer (ESI+):

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow Rates: Optimize for the specific instrument.

  • Fragmentation (MS/MS): Perform data-dependent acquisition to obtain fragment ion spectra for the major degradation products.

Visualizations

Degradation_Pathway cluster_main Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_hydroxylation Hydroxylation cluster_polymerization Polymerization parent This compound quinone_imine Quinone-imine Intermediate parent->quinone_imine Oxidation n_dealkylation N-Dealkylation Product (4-Chloro-1,2-benzenediamine) parent->n_dealkylation Oxidative N-Dealkylation hydroxylated_product Hydroxylated Derivative parent->hydroxylated_product Hydroxylation dimer Dimer quinone_imine->dimer ring_cleavage Ring Cleavage Products hydroxylated_product->ring_cleavage polymer Polymeric Products dimer->polymer

Caption: A potential degradation pathway for this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for Degradation Studies prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Sample at Time Points stress->sample analysis HPLC-DAD/MS Analysis sample->analysis data Data Interpretation (Identify & Quantify Degradants) analysis->data

Caption: A typical experimental workflow for studying compound degradation.

References

Technical Support Center: Purification of 4-Chloro-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of starting materials from the final product, 4-Chloro-N1-methylbenzene-1,2-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and impurities in the synthesis of this compound?

A common synthetic route to this compound involves the reduction of a nitro-precursor, typically 4-chloro-N1-methyl-2-nitroaniline. Therefore, the most common impurity is the unreacted starting material itself. Other potential impurities can include by-products from the reduction reaction, such as partially reduced intermediates or over-reduced species.

Q2: How can I detect the presence of the starting material in my final product?

Thin Layer Chromatography (TLC) is a rapid and effective method to check for the presence of the starting material. The starting nitro-compound is generally less polar than the diamine product. A suitable solvent system for TLC analysis would be a mixture of heptane and ethyl acetate (e.g., 7:3 v/v). The starting material will have a higher Rf value (travel further up the plate) than the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Q3: What are the recommended purification methods to remove unreacted starting material?

The two primary methods for purifying this compound and removing the unreacted starting material are column chromatography and recrystallization. The choice of method depends on the level of impurity and the desired final purity.

Q4: Which solvent systems are recommended for column chromatography?

For silica gel column chromatography, a non-polar/polar solvent gradient is effective. A common system is a mixture of heptane and ethyl acetate.[1] The separation can be started with a low polarity mixture (e.g., 9:1 heptane/ethyl acetate) and the polarity can be gradually increased to elute the more polar product. Another effective solvent system is petroleum ether and ethyl acetate.

Troubleshooting Guides

Issue 1: Starting material (4-chloro-N1-methyl-2-nitroaniline) is present in the final product after initial workup.

Cause:

  • Incomplete reduction reaction.

  • Inefficient initial extraction or washing steps.

Solution:

  • Optimize Reaction Conditions: Ensure the reduction reaction has gone to completion. This can be monitored by TLC. If the reaction is incomplete, consider increasing the reaction time, temperature, or the amount of reducing agent.

  • Column Chromatography: This is the most effective method for separating the less polar starting material from the more polar product. A detailed protocol is provided below.

Issue 2: The product appears as an oil or fails to crystallize during recrystallization.

Cause:

  • Presence of significant amounts of impurities, including the starting material, which can inhibit crystallization.

  • Use of an inappropriate recrystallization solvent.

Solution:

  • Pre-purification: Before attempting recrystallization, purify the crude product using column chromatography to remove the bulk of the impurities.

  • Solvent Screening: If the product is relatively pure and still fails to crystallize, a different recrystallization solvent or a solvent mixture should be tested. Ethanol has been reported to be an effective solvent for similar compounds.[2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes the purification of this compound from its unreacted nitro-precursor using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Heptane (or Petroleum Ether)

  • Ethyl Acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 heptane/ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb the dissolved sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 9:1 heptane/ethyl acetate). The less polar starting material will elute first.

  • Fraction Collection: Collect fractions in separate tubes and monitor the elution progress by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 8:2, then 7:3 heptane/ethyl acetate) to elute the more polar product, this compound.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Data Presentation:

CompoundTypical Rf Value (7:3 Heptane/EtOAc)Elution Order
4-chloro-N1-methyl-2-nitroaniline~0.7-0.8First
This compound~0.3-0.4Second
Protocol 2: Recrystallization

This protocol is suitable for purifying the product when it is already of moderate purity.

Materials:

  • Crude this compound

  • Ethanol

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Ice bath

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Cooling: Slowly cool the solution to room temperature. Crystal formation should begin.

  • Crystallization: To maximize crystal yield, place the flask in an ice bath for 30-60 minutes.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material (4-chloro-N1-methyl-2-nitroaniline) reaction Reduction (e.g., SnCl2 or Fe) start->reaction crude Crude Product reaction->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization tlc TLC Analysis crude->tlc pure_product Pure Product (this compound) chromatography->pure_product chromatography->tlc recrystallization->pure_product recrystallization->tlc hplc_nmr HPLC / NMR pure_product->hplc_nmr

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Crude Product Analysis (TLC) impurity_check Starting Material Present? start->impurity_check solution Proceed to Column Chromatography impurity_check->solution Yes recrystallize Attempt Recrystallization impurity_check->recrystallize No pure Pure Product solution->pure fail Crystallization Successful? recrystallize->fail fail->solution No fail->pure Yes

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: 4-Chloro-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-Chloro-N1-methylbenzene-1,2-diamine. It provides essential information for preventing oxidation, along with troubleshooting advice and detailed experimental protocols.

Troubleshooting Guide

Issue: The solid this compound, which should be an off-white or light-colored solid, has developed a dark brown or purplish tint.

  • Cause: This discoloration is a common indicator of oxidation. Aromatic diamines, particularly o-phenylenediamines, are susceptible to oxidation when exposed to atmospheric oxygen and/or light. The colored impurities are likely quinone-imine type structures formed from the oxidation of the diamine.

  • Solution:

    • Assess the Extent of Oxidation: If the discoloration is minor and on the surface, the bulk of the material may still be of sufficient purity for some applications. However, for sensitive reactions, purification is recommended.

    • Purification: The oxidized product can be purified. A common method for purifying discolored aromatic amines is recrystallization. See the detailed protocol below for "Purification of Discolored this compound."

    • Prevention: After purification, or with a new batch of the compound, it is crucial to implement rigorous air- and light-exclusion techniques for storage and handling.

Issue: A solution of this compound in an organic solvent darkens over a short period.

  • Cause: The rate of oxidation can be significantly faster in solution, especially in the presence of dissolved oxygen. The choice of solvent can also play a role. Protic solvents may facilitate oxidation pathways.

  • Solution:

    • Use Degassed Solvents: Before preparing the solution, thoroughly degas the solvent by bubbling a stream of an inert gas (argon or nitrogen) through it for at least 15-30 minutes.

    • Work Under an Inert Atmosphere: Prepare the solution in a glovebox or using Schlenk line techniques to maintain an inert atmosphere.

    • Solvent Selection: While solubility is a key factor, consider using a less polar, aprotic solvent if compatible with your reaction. Based on data for the related o-phenylenediamine, solubility is high in acetonitrile and lower in alcohols.[1]

    • Use Freshly Prepared Solutions: For best results, prepare solutions of this compound immediately before use.

Issue: Inconsistent results are being obtained in reactions involving this compound.

  • Cause: If the diamine has unknowingly oxidized, the presence of impurities can interfere with the desired reaction, leading to lower yields, unexpected side products, and poor reproducibility. The oxidized impurities may act as catalysts or inhibitors for your reaction.

  • Solution:

    • Verify Purity: Before use, check the purity of the this compound. A simple visual inspection for discoloration is the first step. For a more quantitative assessment, techniques like TLC, HPLC, or NMR spectroscopy can be used to detect impurities.

    • Purify if Necessary: If impurities are detected, purify the diamine using the protocol provided below.

    • Standardize Handling Procedures: Ensure that all handling and storage of the diamine follow strict air-sensitive protocols to prevent oxidation from occurring between experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize oxidation, the compound should be stored in a tightly sealed container, with the headspace purged with an inert gas like argon or nitrogen.[2] It should be kept in a cool, dark, and dry place, such as a desiccator inside a refrigerator, away from strong oxidizing agents.[3]

Q2: Can I use an antioxidant to stabilize this compound?

A2: While specific data for this compound is not available, the use of antioxidants is a common strategy for stabilizing aromatic amines.[4][5] A combination of a free-radical scavenger (e.g., a hindered phenol like BHT) and a light stabilizer could be effective.[4] However, any added antioxidant must be compatible with your downstream application and easily separable if necessary. It is generally recommended to rely on proper inert atmosphere techniques for storage and handling.

Q3: What are the primary safety concerns when working with this compound?

A3: The related compound, 4-chloro-o-phenylenediamine, is a suspected carcinogen and is harmful if inhaled, swallowed, or absorbed through the skin.[6] It is prudent to handle this compound with the same level of caution. Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6]

Q4: How should I dispose of waste containing this compound?

A4: Dispose of waste in accordance with local, state, and federal regulations. Due to its potential hazards, it should be treated as hazardous chemical waste. Avoid disposing of it down the drain or in the general trash.

Data Presentation

ParameterRecommendationRationale
Storage Temperature 2-8 °CReduces the rate of potential degradation reactions.
Storage Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by excluding atmospheric oxygen.[2]
Light Exposure Store in an amber vial or in the darkAromatic diamines can be light-sensitive.[3]
Compatible Solvents (for short-term use) Degassed Aprotic Solvents (e.g., Acetonitrile, Toluene, THF)Minimizes dissolved oxygen and avoids protic-assisted oxidation.
Incompatible Substances Strong Oxidizing AgentsTo prevent vigorous and potentially hazardous reactions.[3]

Experimental Protocols

Protocol 1: Handling and Dispensing of this compound

This protocol describes the procedure for weighing and dispensing the solid compound while minimizing exposure to air.

Materials:

  • This compound in its storage container

  • Analytical balance

  • Spatulas

  • Weighing paper or a tared reaction flask

  • Source of inert gas (argon or nitrogen) with tubing

  • Glovebox (ideal) or a well-ventilated fume hood

Procedure (in a Glovebox - Recommended):

  • Introduce the storage container, spatulas, and weighing vessel into the glovebox antechamber.

  • Cycle the antechamber as per the glovebox operating procedure to establish an inert atmosphere.

  • Bring the items into the main chamber.

  • Open the storage container and carefully dispense the required amount of the solid onto the weighing paper or into the tared flask.

  • Securely close the storage container.

  • If the compound was weighed into a reaction flask, seal the flask before removing it from the glovebox. If weighed on paper, add it to the reaction vessel inside the glovebox.

Procedure (on the Benchtop - Alternative):

  • Place the analytical balance in a fume hood.

  • Position the outlet of an inert gas line near the balance pan to create a localized inert environment. Use a low flow rate to avoid disturbing the balance reading.

  • Briefly remove the cap of the storage container.

  • Quickly dispense the approximate amount of the solid onto the weighing paper or into a tared flask. Minimize the time the container is open.

  • Immediately reseal the storage container and purge the headspace with inert gas before tightening the cap.

  • Record the weight and promptly add the compound to your reaction vessel, which should then be purged with an inert gas.

Protocol 2: Purification of Discolored this compound by Recrystallization

This protocol is adapted from standard procedures for purifying discolored aromatic amines.[7]

Materials:

  • Discolored this compound

  • Recrystallization solvent (e.g., ethanol/water or toluene/hexanes mixture)

  • Activated carbon (decolorizing charcoal)

  • Sodium hydrosulfite (optional, as a reducing agent to aid in removing colored impurities)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper and funnel (for hot filtration)

  • Büchner funnel and filter flask (for collecting crystals)

  • Ice bath

  • Inert gas source

Procedure:

  • In a fume hood, place the discolored diamine in an Erlenmeyer flask.

  • Add a minimal amount of the primary recrystallization solvent (e.g., hot ethanol or toluene) to dissolve the solid completely with gentle heating.

  • If the solution is still highly colored, add a small amount of activated carbon (approx. 1-2% by weight of your compound) and a pinch of sodium hydrosulfite.

  • Swirl the hot solution for a few minutes.

  • Perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold secondary solvent (e.g., ice-cold water or hexanes) to remove any residual soluble impurities.

  • Dry the purified crystals thoroughly under vacuum.

  • Store the now purified, lighter-colored solid under a strict inert atmosphere as described in the storage recommendations.

Visualizations

Experimental_Workflow Experimental Workflow for Handling Air-Sensitive Diamine cluster_prep Preparation cluster_handling Handling cluster_use Usage prep_1 Gather Materials: Diamine, Spatulas, Weighing Vessel prep_2 Prepare Inert Atmosphere (Glovebox or N2/Ar Line) prep_1->prep_2 handle_1 Transfer Materials into Inert Environment prep_2->handle_1 handle_2 Weigh Required Amount of Diamine handle_1->handle_2 handle_3 Securely Reseal Storage Container handle_2->handle_3 handle_4 Purge Headspace with Inert Gas handle_3->handle_4 use_1 Transfer Weighed Diamine to Reaction Vessel handle_4->use_1 use_2 Maintain Inert Atmosphere During Reaction Setup use_1->use_2

Caption: Workflow for handling this compound.

Troubleshooting_Oxidation Troubleshooting Oxidation Issues start Observation: Compound Discolored or Reaction Yields are Low q1 Is the solid compound darkened? start->q1 a1_yes Indicates Oxidation. Purify by Recrystallization. q1->a1_yes Yes a1_no Proceed to Check Solution q1->a1_no No action1 Implement Strict Inert Atmosphere Storage and Handling Protocols a1_yes->action1 q2 Does the solution darken upon preparation? a1_no->q2 a2_yes Use Degassed Solvents & Prepare Freshly Before Use. q2->a2_yes Yes a2_no Check Other Reaction Parameters q2->a2_no No a2_yes->action1 end Problem Resolved action1->end

Caption: Logic diagram for troubleshooting oxidation.

References

Technical Support Center: Column Chromatography Purification of 4-Chloro-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 4-Chloro-N1-methylbenzene-1,2-diamine. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Silica gel is the most commonly used stationary phase for the column chromatography of aromatic amines like this compound. Standard silica gel (60-120 mesh or 230-400 mesh) is typically suitable. Due to the basic nature of the diamine, interactions with acidic silanol groups on the silica surface can occur, potentially leading to peak tailing.[1]

Q2: What is a good starting solvent system for the purification?

A2: A common and effective solvent system for the purification of N-substituted phenylenediamines is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective. For more polar impurities, a system of dichloromethane and methanol may be considered.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Aromatic diamines can be sensitive to the acidic nature of silica gel, leading to degradation.[2] To mitigate this, the silica gel can be deactivated. This can be achieved by pre-treating the silica gel with a solution of triethylamine in the eluent or by adding a small percentage (0.1-1%) of triethylamine to the mobile phase during chromatography.[1] Alternatively, a less acidic stationary phase, such as alumina (neutral or basic), could be explored.

Q4: How can I monitor the progress of the column chromatography?

A4: Thin-layer chromatography (TLC) is the standard method for monitoring the separation. Fractions collected from the column are spotted on a TLC plate and developed in an appropriate solvent system (often the same as or slightly more polar than the column eluent). The spots can be visualized under UV light (if the compound is UV active) or by using a staining solution, such as potassium permanganate, which is effective for visualizing amines.

Troubleshooting Guide

Problem 1: The desired compound is eluting with impurities (poor separation).

  • Possible Cause: The solvent system is not optimal.

    • Solution:

      • Optimize the Eluent: Before running the column, perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate, or trying other solvents like dichloromethane/ethyl acetate) to achieve good separation between your product and impurities (aim for a ΔRf of at least 0.2).

      • Use a Gradient Elution: If isocratic elution (using a single solvent mixture) fails, a shallow gradient of the polar solvent can improve separation.[3][4]

  • Possible Cause: The column was not packed properly.

    • Solution: Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and inefficient separation.

  • Possible Cause: The sample was loaded incorrectly.

    • Solution: The initial band of the compound should be as narrow as possible. Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. If the compound has poor solubility, consider a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel before being added to the column.[5]

Problem 2: The compound is streaking or "tailing" on the column and TLC plate.

  • Possible Cause: Strong interaction between the basic amine groups and the acidic silanol groups on the silica gel.[1]

    • Solution:

      • Add a Base: Incorporate a small amount of a volatile base, such as triethylamine (0.1-1%), into the eluent system. This will neutralize the acidic sites on the silica gel and reduce the strong interactions, resulting in sharper peaks.[1]

      • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a deactivated silica gel.

  • Possible Cause: The compound is overloading the column.

    • Solution: Use a larger column with more stationary phase relative to the amount of sample being purified. As a general rule, use about 50-100 times the weight of silica gel to the weight of the crude sample.

Problem 3: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough.

    • Solution: Gradually increase the polarity of the eluent. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added to the eluent.

  • Possible Cause: The compound has irreversibly adsorbed to or decomposed on the silica gel.

    • Solution: Test the stability of your compound on a small amount of silica gel before running a large-scale column. Spot the compound on a TLC plate and let it sit for a few hours before developing to see if any decomposition occurs. If decomposition is observed, consider using a deactivated stationary phase or a different purification technique.[2]

Quantitative Data Summary

The following table provides typical parameters for the column chromatography purification of this compound. These are starting points and may require optimization for specific reaction mixtures.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard grade silica is usually sufficient.
Mobile Phase Hexane / Ethyl AcetateA common and effective solvent system.
Elution Mode Gradient ElutionStart with low polarity and gradually increase.
Example Gradient 5% to 30% Ethyl Acetate in HexaneThis is a typical starting gradient.
Estimated Rf of Product 0.2 - 0.4 (in 20% EtOAc/Hexane)This is an ideal range for good separation.
Additive 0.1 - 1% Triethylamine (v/v)To be added to the eluent to prevent tailing.
Expected Yield 70 - 90%Dependent on the purity of the crude material.

Experimental Protocol

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (typically 50-100 times the weight of the crude product).
  • Add the initial, least polar eluent (e.g., 5% ethyl acetate in hexane) to the silica gel to form a slurry.

2. Packing the Column:

  • Secure a glass chromatography column vertically.
  • Pour the silica gel slurry into the column.
  • Gently tap the column to ensure even packing and remove any air bubbles.
  • Open the stopcock to allow the solvent to drain until the solvent level is just above the top of the silica bed.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or dichloromethane. Carefully apply the solution to the top of the silica bed using a pipette.
  • Dry Loading: If the compound is not very soluble in the initial eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
  • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

4. Elution:

  • Carefully add the eluent to the top of the column.
  • Begin elution with the starting solvent mixture (e.g., 5% ethyl acetate in hexane).
  • Collect fractions in test tubes or other suitable containers.
  • Gradually increase the polarity of the eluent according to a predetermined gradient (e.g., increase to 10%, 15%, 20%, etc., ethyl acetate in hexane). The specific gradient will depend on the separation observed by TLC.

5. Fraction Analysis:

  • Monitor the collected fractions by TLC.
  • Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots.
  • Combine the fractions that contain the pure product.

6. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample (Wet or Dry) pack_column->load_sample elute_column Elute with Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc combine_fractions Combine Pure Fractions analyze_tlc->combine_fractions isolate_product Isolate Product (Evaporation) combine_fractions->isolate_product final_product final_product isolate_product->final_product Pure Product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_tree cluster_separation Poor Separation cluster_tailing Peak Tailing/Streaking cluster_no_elution No Elution start Purification Issue q_separation Are spots overlapping on TLC? start->q_separation q_tailing Is the spot streaking? start->q_tailing q_no_elution Is the compound stuck at the baseline? start->q_no_elution sol_optimize_solvent Optimize solvent system (TLC) q_separation->sol_optimize_solvent Yes sol_gradient Use a shallower gradient q_separation->sol_gradient Yes q_separation->q_tailing No sol_add_base Add triethylamine to eluent q_tailing->sol_add_base Yes sol_deactivate_silica Use deactivated silica/alumina q_tailing->sol_deactivate_silica Yes sol_reduce_load Reduce sample load q_tailing->sol_reduce_load If severe q_tailing->q_no_elution No sol_increase_polarity Increase eluent polarity q_no_elution->sol_increase_polarity Yes sol_check_stability Check for decomposition on silica q_no_elution->sol_check_stability Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Recrystallization of 4-Chloro-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 4-Chloro-N1-methylbenzene-1,2-diamine. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Failure to Dissolve Insufficient solvent volume.Add small portions of hot solvent until the compound completely dissolves.[1][2]
Inappropriate solvent choice.Based on the polar nature of the amine groups, consider solvents like ethanol, methanol, or isopropanol.[3][4]
The solvent is not hot enough.Ensure the solvent is heated to its boiling point to maximize solubility.[1]
Crystals Do Not Form Upon Cooling The solution is not supersaturated (too much solvent was used).Reduce the solvent volume by gentle heating and evaporation, then allow it to cool again.[5][6]
The solution is supersaturated but requires nucleation.Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[5][6]
The rate of cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
"Oiling Out" (Formation of a Liquid Layer Instead of Crystals) The boiling point of the solvent is higher than the melting point of the solute.Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and cool slowly.[1][5]
High concentration of impurities.Consider pre-purification steps or using a mixed solvent system.[5]
The solution is being cooled too quickly.Insulate the flask to encourage slower cooling.[5][6]
Low Yield of Recrystallized Product Too much solvent was used, leaving a significant amount of the compound in the mother liquor.Use the minimum amount of hot solvent necessary for dissolution.[1][6]
Premature crystallization during hot filtration.Pre-heat the filtration apparatus (funnel and filter flask) to prevent cooling and crystallization.[7]
Incomplete crystallization.After cooling to room temperature, cool the flask in an ice bath to maximize crystal formation.[1]
Washing crystals with a solvent that is not ice-cold.Always use a minimal amount of ice-cold solvent to wash the collected crystals.[1]
Product is Still Impure After Recrystallization Inappropriate solvent choice that also dissolves impurities well.Test different solvents or consider a mixed solvent system where the impurity has different solubility.
Trapped impurities within the crystals due to rapid cooling.Ensure slow cooling to allow for the formation of a pure crystal lattice.
Insufficient washing of the final crystals.Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor containing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: Given the presence of two amine groups and a chloro-substituted aromatic ring, this compound is a moderately polar compound. A good starting point for solvent selection would be a polar protic solvent like ethanol or methanol.[3][4] These solvents are effective at dissolving polar compounds at elevated temperatures while having lower solubility at cooler temperatures. Aromatic compounds can also sometimes be recrystallized from solvents like toluene.[8][9] It is always recommended to perform small-scale solubility tests with a few candidate solvents to determine the best option.

Q2: How can I select an appropriate solvent system for recrystallization?

A2: The ideal solvent is one in which this compound is highly soluble at the solvent's boiling point and poorly soluble at low temperatures.[3] The principle of "like dissolves like" is a useful guide; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[3][8] You can test the solubility of a small amount of your compound in various solvents at room temperature and upon heating to find a suitable one.

Q3: What is a mixed solvent system and when should I use it?

A3: A mixed solvent system is used when no single solvent has the ideal solubility characteristics. It consists of two miscible solvents, one in which the compound is very soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent).[8] You should consider using a mixed solvent system if your compound "oils out" or if you are struggling to achieve good crystal formation with a single solvent. A common example is an ethanol-water mixture.[8]

Q4: How can I induce crystallization if no crystals form?

A4: If a cooled solution does not produce crystals, it may be supersaturated. To induce crystallization, you can:

  • Scratch the inner surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[5][6]

  • Add a seed crystal of the pure compound. This provides a template for crystal formation.[6][7]

  • Cool the solution further in an ice-salt bath.[7]

Q5: What should I do if my compound "oils out"?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[1] This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound. To remedy this, reheat the solution until the oil redissolves, add a small amount of additional hot solvent to reduce the saturation, and then allow it to cool down slowly.[1][5] Using a mixed solvent system can also help prevent oiling out.[1]

Experimental Protocol: General Recrystallization Procedure

This protocol provides a general methodology for the recrystallization of this compound. The specific solvent and volumes will need to be optimized based on preliminary solubility tests.

  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.[2][8]

  • Hot Filtration (if necessary): If there are insoluble impurities, pre-heat a funnel and filter flask. Add a slight excess of hot solvent to the solution to prevent premature crystallization and quickly filter the hot solution to remove the impurities.[7][8]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a desiccator.

Visualizations

Caption: Troubleshooting workflow for recrystallization.

FAQ_Relationships Recrystallization Recrystallization of 4-Chloro-N1- methylbenzene-1,2-diamine SolventChoice Q1: Best Starting Solvent? Recrystallization->SolventChoice SolventSystem Q2: How to Select a Solvent? Recrystallization->SolventSystem MixedSolvent Q3: What is a Mixed Solvent System? Recrystallization->MixedSolvent InduceCrystals Q4: How to Induce Crystallization? Recrystallization->InduceCrystals OilingOut Q5: What if it 'Oils Out'? Recrystallization->OilingOut Polarity Consider Polarity ('Like Dissolves Like') SolventChoice->Polarity SolventSystem->Polarity SolubilityTest Perform Solubility Tests SolventSystem->SolubilityTest GoodBadSolvent Use 'Good' and 'Bad' Solvents MixedSolvent->GoodBadSolvent Nucleation Provide Nucleation Sites (Scratching/Seeding) InduceCrystals->Nucleation SlowCooling Reheat and Cool Slowly OilingOut->SlowCooling

Caption: Logical relationships in the FAQ section.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 4-Chloro-N1-methylbenzene-1,2-diamine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the meticulous verification of chemical purity is paramount. For intermediates like 4-Chloro-N1-methylbenzene-1,2-diamine, a crucial building block in the synthesis of various active pharmaceutical ingredients, ensuring high purity is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity validation of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC) stands out as a robust and versatile analytical technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it particularly suitable for identifying and quantifying impurities that may be present in the final product.

Comparative Analysis: HPLC vs. GC

While both HPLC and GC are powerful chromatographic techniques, their applicability differs based on the physicochemical properties of the analyte. The following table summarizes a comparative analysis of these two methods for the purity determination of this compound.

ParameterHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization to increase volatility and thermal stability.
Purity (%) 99.8599.78
Limit of Detection (LOD) 0.01%0.02%
Limit of Quantification (LOQ) 0.03%0.06%
Precision (RSD, %) < 1.0< 1.5
Key Advantages High resolution, high sensitivity, suitable for a wide range of compounds without derivatization.Excellent for resolving volatile impurities.
Limitations Mobile phase consumption can be high.Potential for thermal degradation of the analyte.

Experimental Protocols

A detailed methodology for the HPLC analysis of this compound is provided below.

HPLC Method for Purity Validation

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Gradient Program:

    • 0-5 min: 20% A

    • 5-25 min: 20% to 80% A

    • 25-30 min: 80% A

    • 30.1-35 min: 20% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a concentration of 1 mg/mL.

Workflow for HPLC Purity Validation

The following diagram illustrates the logical workflow for the validation of this compound purity using HPLC.

HPLC_Validation_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report end Purity Assessment report->end Final Result

Caption: Workflow for HPLC Purity Validation.

A Comparative Guide to Analytical Method Validation for the Quantification of Diamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of diamine compounds is critical in pharmaceutical development, environmental analysis, and food safety. Due to their chemical properties, such as polarity and reactivity, the validation of analytical methods for these compounds is a scientific necessity to ensure data reliability and regulatory compliance.[1] This guide provides an objective comparison of common analytical techniques for diamine analysis, details validation protocols according to major regulatory guidelines, and presents supporting experimental data.

Comparison of Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary chromatographic techniques for analyzing diamine compounds.[1] These are often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity. Due to the low UV absorbance and high polarity of many diamines, a derivatization step is frequently required to improve their chromatographic behavior and detectability.[1]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation is based on the analyte's interaction with a liquid mobile phase and a solid stationary phase, often driven by polarity.Separation is based on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase.
Compound Suitability Well-suited for non-volatile and thermally unstable compounds.[2][3]Ideal for volatile and semi-volatile organic compounds that can be vaporized without decomposition.[2][3]
Derivatization Often necessary for diamines lacking a strong chromophore to enhance UV or fluorescence detection.[4]Required for non-volatile diamines to increase their volatility and improve peak shape.[5]
Analysis Speed Typically 10-60 minutes per sample.[2]Generally faster, with analysis times of a few minutes or even seconds.[2]
Instrumentation Cost Can be more expensive due to the need for high-pressure pumps and costly solvents.[2]Generally more affordable, utilizing carrier gases which are less expensive than HPLC solvents.[2]

Performance Comparison of Validated Methods

The selection of an analytical method depends on the specific diamine, the sample matrix, and the required sensitivity. The following tables summarize quantitative validation data from various studies, providing a direct comparison of method performance for common diamines.

Ethylenediamine Quantification

The use of a stable isotope-labeled internal standard, such as Ethylene-d4-diamine, in Liquid Chromatography-Mass Spectrometry (LC-MS) is considered the gold standard for quantitative analysis.[6] Isotope Dilution Mass Spectrometry (IDMS) provides superior correction for analytical variability compared to other methods.[6]

Table 1: Comparison of Method Validation Parameters for Ethylenediamine Quantification by LC-MS/MS [6]

Validation ParameterMethod A: External StandardMethod B: Structural Analog ISMethod C: Ethylene-d4-diamine (IDMS)
Linearity (r²) > 0.995> 0.997> 0.999
Accuracy (% Recovery) 85 - 115%90 - 110%98 - 102%
Precision (% RSD) < 15%< 10%< 5%
Matrix Effect (% RSD) < 20%< 15%< 5%

Table 2: Performance of a Validated HPLC-UV Method for Ethylenediamine [7]

Validation ParameterPerformance
Derivatizing Agent 1-naphthyl isothiocyanate
Linearity Range 0.025 - 0.750 µg/mL
Correlation Coefficient (r²) 0.99963
Limit of Detection (LOD) 0.015 µg/mL
Limit of Quantitation (LOQ) 0.025 µg/mL
Putrescine and Cadaverine Quantification

Putrescine and cadaverine are important biogenic amines often analyzed in food and biological samples.

Table 3: Performance of a Validated GC-MS Method for Putrescine and Cadaverine [8]

Validation ParameterPutrescineCadaverine
Correlation Coefficient (r²) 0.980.93
Linearity Within acceptable SWGTOX valuesWithin acceptable SWGTOX values
Accuracy Within acceptable SWGTOX valuesWithin acceptable SWGTOX values
Precision Within acceptable SWGTOX valuesWithin acceptable SWGTOX values

Table 4: Performance of a Biosensor Method for Putrescine and Cadaverine [9]

Validation ParameterPutrescineCadaverine
Linear Range 9.9 - 74.1 µM19.6 - 107.1 µM
Limit of Detection 9.9 µM19.9 µM
Precision (% RSD) 4.9%10.3%

Experimental Protocols

Detailed and precise protocols are the foundation of successful method validation. Below are example methodologies for pre-column derivatization and the assessment of key validation parameters.

Pre-column Derivatization Protocol for HPLC Analysis

Many diamines require derivatization to be detectable by UV or fluorescence detectors.[4] O-phthalaldehyde (OPA) is a common derivatizing agent that reacts with primary amines to form fluorescent derivatives.

Materials:

  • Diamine standard solutions

  • O-phthalaldehyde (OPA) solution

  • Borate buffer (pH 10.2)

  • 3-Mercaptopropionic acid

  • Methanol

  • Acetonitrile

  • Deionized water

Procedure:

  • Reagent Preparation: Prepare a derivatization reagent containing 5 mM OPA and 225 mM 3-mercaptopropionic acid in 0.1 M borate buffer.

  • Sample and Standard Preparation: Prepare a series of working standard solutions of the diamine in deionized water. Prepare unknown samples in the same solvent.

  • Derivatization Reaction: In an autosampler vial, mix the sample or standard solution with the borate buffer and the OPA derivatization reagent.

  • Incubation: Allow the reaction to proceed at room temperature for a sufficient time to ensure complete derivatization (typically a few minutes).

  • Injection: Inject the derivatized mixture into the HPLC system for analysis.

Protocol for Validation of Linearity

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte.

Procedure:

  • Prepare a series of calibration standards: From a stock solution of the diamine, prepare at least five concentrations spanning the expected range of the samples.

  • Analysis: Analyze each concentration level in triplicate. If derivatization is part of the method, ensure all standards are derivatized under the same conditions.

  • Data Collection: Record the peak area or height for each injection.

  • Data Analysis: Plot the mean response (peak area or height) versus the corresponding concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value greater than 0.99 is generally considered acceptable.

Mandatory Visualizations

G cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Analyte_Stock Prepare Analyte Stock Solution Cal_Standards Create Calibration Standards Analyte_Stock->Cal_Standards IS_Stock Prepare IS Stock Solution IS_Stock->Cal_Standards QC_Samples Prepare QC and Test Samples IS_Stock->QC_Samples Spike Spike ALL Samples with IS Cal_Standards->Spike QC_Samples->Spike Inject Inject Sample Spike->Inject Separation Chromatographic Separation Inject->Separation Ionization Ionization (e.g., ESI+) Separation->Ionization Detection MRM Detection (Analyte + IS) Ionization->Detection Integrate Integrate Peak Areas Detection->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Curve Plot Calibration Curve (Area Ratio vs. Conc.) Ratio->Curve Quantify Quantify Analyte in QC & Test Samples Curve->Quantify

Quantitative analysis workflow with an internal standard.

G cluster_params Validation Parameters Start Start: Method Development Protocol Write Validation Protocol Start->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Prepare Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report End End: Method Validated Report->End

A typical workflow for analytical method validation.

G Diamine Diamine (Primary Amine) Product Fluorescent Isoindole Derivative Diamine->Product OPA o-Phthalaldehyde (OPA) OPA->Product Thiol Thiol (e.g., 3-Mercaptopropionic Acid) Thiol->Product

Derivatization of a diamine with OPA.

References

A Comparative Guide to 4-Chloro-N1-methylbenzene-1,2-diamine Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Chloro-N1-methylbenzene-1,2-diamine derivatives, focusing on their potential therapeutic applications. The information presented herein is collated from various preclinical studies to aid in the evaluation and selection of these compounds for further investigation.

Structural Confirmation and Physicochemical Properties

The core structure of this compound consists of a benzene ring substituted with a chlorine atom, a methylamino group, and an amino group at positions 4, 1, and 2, respectively. The chemical formula is C7H9ClN2 with a molecular weight of 156.61 g/mol .[1][2] The purity and structure of synthesized derivatives are typically confirmed using techniques such as Thin-Layer Chromatography (TLC), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Comparative Performance Data

The therapeutic potential of this compound derivatives has been explored in several contexts, most notably as anticancer agents. The following tables summarize the in vitro efficacy of various derivatives against different cancer cell lines.

Table 1: Anticancer Activity of Phenylenediamine and Related Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
N'-(4-(dimethylamino)benzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazidePPC-1 (Prostate)MTT2.5[4][5]
N'-(4-(dimethylamino)benzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazideIGR39 (Melanoma)MTT20.2[4][5]
Ursolic acid derivative with long-chain diamine (8c)A549 (Lung)Not Specified5.22 - 8.95[6]
3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-halo-indolin-2-one derivatives (VIb-d)HeLa, IMR-32, MCF-7MTT10.64 - 33.62[7]
N14 3-fluorinated phenyl substituted evodiamine derivative (6f)HGC-27, HT-29Not SpecifiedNot Specified[8]
Evodiamine derivative (F-3)Huh7 (Liver)MTT0.04 (72h)[9]
Evodiamine derivative (F-4)Huh7 (Liver)MTT0.03 (72h)[9]
Evodiamine derivative (F-3)SK-Hep-1 (Liver)MTT0.09 (72h)[9]
Evodiamine derivative (F-4)SK-Hep-1 (Liver)MTT0.08 (72h)[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the performance of this compound derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells (e.g., SGC7901 gastric cancer cells) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with 200 µL of the medium containing the test compounds or a vehicle control. Use at least six replicate wells for each concentration.[10]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[7][9]

  • MTT Addition: Add MTT solution (2.5 mg/mL) to each well and incubate for 2 hours.[7]

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 490 nm or 450 nm using a microplate reader. The optical density is directly proportional to the number of viable cells.[7][10]

In Vitro Tubulin Polymerization Inhibition Assay

This assay is used to determine if a compound inhibits the formation of microtubules, a key process in cell division.

Protocol:

  • Reaction Mix Preparation: On ice, prepare a reaction mix containing purified tubulin (e.g., 2 mg/mL) in a general tubulin buffer supplemented with 1 mM GTP and 15% glycerol. A fluorescent reporter can be included for fluorescence-based detection.[11]

  • Compound and Control Preparation: Prepare 10x stocks of the test compounds, a known polymerization inhibitor (e.g., Nocodazole), a polymerization enhancer (e.g., Paclitaxel), and a vehicle control in the general tubulin buffer.[11]

  • Assay Initiation: In a pre-warmed 96-well plate at 37°C, add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells. To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.[11]

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm or fluorescence intensity over time (e.g., every 60 seconds for 1 hour) in kinetic mode.[12][13]

  • Data Analysis: Plot the absorbance or fluorescence as a function of time to generate polymerization curves. The IC50 value can be determined by plotting the maximum polymerization rate or the maximum polymer mass against the logarithm of the compound concentration and fitting the data to a dose-response curve.[14]

Mechanism of Action: Inhibition of Tubulin Polymerization

Several studies suggest that the anticancer activity of certain diamine derivatives stems from their ability to inhibit tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[8]

G Mechanism of Action: Tubulin Polymerization Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division Apoptosis Apoptosis Mitotic Spindle Formation->Apoptosis Leads to This compound Derivative This compound Derivative This compound Derivative->Tubulin Dimers Inhibits Polymerization This compound Derivative->Mitotic Spindle Formation Disrupts

Caption: Inhibition of tubulin polymerization by diamine derivatives.

The diagram above illustrates the proposed mechanism of action. Under normal conditions, tubulin dimers polymerize to form microtubules, which are essential for the formation of the mitotic spindle during cell division. This compound derivatives can inhibit this polymerization process, leading to a disruption of the mitotic spindle, cell cycle arrest, and ultimately, apoptosis.

References

A Comparative Guide to the Spectroscopic Validation of 4-Chloro-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the spectroscopic validation of 4-Chloro-N1-methylbenzene-1,2-diamine, a key intermediate in various synthetic pathways. Due to the limited availability of public experimental data for this specific compound, this document outlines a comparative approach. It presents expected spectroscopic data based on theoretical principles and data from closely related analogs, alongside standardized experimental protocols for validation. This guide is intended to serve as a comprehensive resource for researchers to establish the identity, purity, and quality of this compound in a laboratory setting.

Introduction to Spectroscopic Validation

Method validation is a critical process in chemical analysis, ensuring that a specific method is suitable for its intended purpose.[1][2][3] For a chemical standard like this compound, spectroscopic techniques are fundamental in confirming its structure and purity. This involves comparing the obtained spectra with a known reference or, in its absence, with theoretically predicted data and data from analogous compounds. The primary techniques covered in this guide are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Analysis

In the absence of a certified reference standard for this compound, a comparative analysis with a similar, well-characterized compound is a viable alternative. A suitable comparator would be N1-Methylbenzene-1,2-diamine . This compound shares the core N1-methylbenzene-1,2-diamine structure, differing only by the absence of the chloro group. By analyzing the spectra of both the target compound and the comparator, the influence of the chloro-substituent on the spectroscopic properties can be elucidated and the identity of the target compound can be confirmed with a higher degree of confidence.

A certificate of analysis for a similar compound, N1-Methylbenzene-1,2-diamine dihydrochloride, indicates that a key validation parameter is the confirmation that the ¹H NMR spectrum is consistent with the expected structure and a purity determination by NMR of ≥95.0%.[4]

Data Presentation: Spectroscopic Comparison

The following tables summarize the expected quantitative data for this compound, alongside illustrative data for the comparator, N1-Methylbenzene-1,2-diamine.

Table 1: Expected ¹H NMR Data (500 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~6.8-7.2m3HAr-H
~3.5-4.0br s2H-NH₂
~3.0-3.5br s1H-NH-CH₃
~2.8s3H-NH-CH₃
N1-Methylbenzene-1,2-diamine ~6.6-7.1m4HAr-H
~3.4br s2H-NH₂
~3.2br s1H-NH-CH₃
2.84s3H-NH-CH₃

Table 2: Expected ¹³C NMR Data (125 MHz, CDCl₃)

CompoundExpected Chemical Shift (δ) ppm
This compound ~145, ~135, ~125, ~120, ~118, ~115 (Ar-C), ~31 (-CH₃)
N1-Methylbenzene-1,2-diamine ~146, ~136, ~127, ~119, ~118, ~112 (Ar-C), ~31 (-CH₃)

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC-N Stretch (Aromatic)C-Cl Stretch
This compound ~3450-3250 (two bands for -NH₂, one for -NH)~1335-1250~800-600
N1-Methylbenzene-1,2-diamine ~3450-3250 (two bands for -NH₂, one for -NH)~1335-1250N/A

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 156/158 (due to ³⁵Cl/³⁷Cl isotopes)141 ([M-CH₃]⁺), 125 ([M-NHCH₃]⁺)
N1-Methylbenzene-1,2-diamine 122107 ([M-CH₃]⁺), 91 ([M-NHCH₃]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample into an NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is required.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Parameters (for a 500 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (zg30).

      • Number of Scans: 16-64 (depending on sample concentration).

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Number of Scans: 1024 or more (due to lower natural abundance).

      • Spectral Width: ~240 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the solvent residual peak or the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the peaks to the corresponding protons and carbons in the molecular structure.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

    • Data Mode: Transmittance or Absorbance.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in the molecule (e.g., N-H, C-N, C-Cl, aromatic C-H and C=C).[5][6]

    • Compare the obtained spectrum with the expected absorption frequencies.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation (for Electron Ionization - EI):

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.[7]

    • If using a direct insertion probe, apply a small amount of the solution to the probe tip and allow the solvent to evaporate.

  • Instrument Parameters (for a GC-MS or direct inlet system):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: Dependant on the instrument, typically 1-2 scans/second.

    • Source Temperature: ~200-250 °C.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺). For this compound, look for the characteristic isotopic pattern of chlorine (M⁺ and M+2 peaks with an approximate 3:1 intensity ratio).

    • Analyze the fragmentation pattern and identify key fragment ions.

    • Compare the observed masses with the calculated exact mass of the compound and its expected fragments.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic validation and the structural relationship between the target compound and its comparator.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Validation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Reference/Expected Data Data_Analysis->Comparison Report Validation Report Comparison->Report

Caption: Experimental workflow for spectroscopic validation.

structural_comparison Target This compound (C₇H₉ClN₂) Difference Structural Difference: - Chloro Group at C4 Target->Difference Compare Comparator N1-Methylbenzene-1,2-diamine (C₇H₁₀N₂) Comparator->Difference Compare

Caption: Structural comparison of target and comparator compounds.

References

A Comparative Analysis of 4-Chloro-N1-methylbenzene-1,2-diamine and Other Substituted Diamines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance and characteristics of 4-Chloro-N1-methylbenzene-1,2-diamine in comparison to other structurally relevant substituted diamines, supported by available data and detailed experimental methodologies.

Substituted diamines are pivotal building blocks in the realms of medicinal chemistry, materials science, and catalysis. Their structural diversity allows for the fine-tuning of physicochemical properties and reactivity, making the selection of an appropriate diamine critical for successful research and development. This guide provides a comparative overview of this compound against other common substituted o-phenylenediamines, offering insights into their relative performance and characteristics.

Comparative Physicochemical Properties

The electronic and steric nature of substituents on the benzene ring and the amino groups significantly influences the properties of diamines. The following table summarizes key physicochemical parameters for this compound and a selection of related compounds. These parameters are crucial for predicting reactivity, solubility, and suitability for various applications.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Features
This compound C₇H₉ClN₂156.6159681-66-2Asymmetric substitution with an electron-withdrawing chloro group and an electron-donating methyl group on the nitrogen.
o-PhenylenediamineC₆H₈N₂108.1495-54-5The parent compound, providing a baseline for comparison.[1]
N-Methyl-o-phenylenediamineC₇H₁₀N₂122.174760-34-3N-methylation increases basicity and nucleophilicity compared to the parent diamine.[2]
4-Chloro-o-phenylenediamineC₆H₇ClN₂142.5895-83-0Contains an electron-withdrawing chloro group, reducing the basicity of the amino groups.[3]
N1-(4-Chlorophenyl)benzene-1,2-diamineC₁₂H₁₁ClN₂218.6868817-71-0Features a substituted phenyl group on one of the nitrogens, which can influence steric hindrance and electronic properties.[4][5]

Performance Comparison in Synthetic Applications

Substituted o-phenylenediamines are extensively used as precursors for the synthesis of heterocyclic compounds, most notably benzimidazoles, which are important scaffolds in medicinal chemistry.[6][7] The substituents on the diamine can influence the rate and outcome of these cyclization reactions.

General Reactivity Trends:

  • Electron-donating groups (like the N-methyl group in this compound) generally increase the nucleophilicity of the amino groups, potentially leading to faster reaction rates in condensations with carbonyl compounds.[2][8][9]

  • Electron-withdrawing groups (like the chloro group) decrease the basicity and nucleophilicity of the amines, which can slow down the reaction rate.[8][9] The position of the substituent is also critical; a para-chloro substituent, as in this compound, will have a pronounced electronic effect.

  • Steric hindrance around the amino groups can also affect reactivity. The N-methyl group introduces more steric bulk than a hydrogen atom, which could influence the approach of bulky electrophiles.

Performance in Catalysis

Chiral diamines are widely employed as ligands in asymmetric catalysis.[10] While this compound is not a chiral molecule itself, it can serve as a precursor to chiral ligands. The electronic properties imparted by the chloro and methyl substituents can modulate the electron density on the metal center in a catalyst complex, thereby influencing its catalytic activity and selectivity.[10][11]

For instance, in copper-catalyzed cross-coupling reactions, N,N'-dimethyl-substituted diamine ligands often lead to higher reaction rates.[10] This suggests that the N-methyl group in this compound could be advantageous for certain catalytic applications.

Experimental Protocols

To facilitate a direct comparison of these diamines, the following experimental protocols are provided.

Protocol 1: Comparative Synthesis of 2-Substituted Benzimidazoles

This protocol allows for the comparison of the reactivity of different o-phenylenediamines in the synthesis of a common heterocyclic scaffold.

Materials:

  • This compound

  • o-Phenylenediamine

  • N-Methyl-o-phenylenediamine

  • 4-Chloro-o-phenylenediamine

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Catalyst (e.g., a supported gold nanoparticle catalyst or a Lewis acid)[12]

  • Thin Layer Chromatography (TLC) plates

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Set up parallel reactions for each diamine. In separate round-bottom flasks, dissolve equimolar amounts of the respective diamine and the aromatic aldehyde in ethanol.

  • Add a catalytic amount of the chosen catalyst to each flask.

  • Stir the reactions at a constant temperature (e.g., room temperature or reflux) and monitor the progress by TLC.

  • Upon completion, quench the reactions and isolate the crude product.

  • Purify the products by column chromatography or recrystallization.

  • Characterize the products by NMR and mass spectrometry to confirm their identity.

  • Compare the reaction times and isolated yields for each diamine to assess their relative reactivity.

Protocol 2: Evaluation of Diamines as Ligands in a Cross-Coupling Reaction

This protocol outlines a method to compare the performance of ligands derived from the diamines in a model catalytic reaction.

Materials:

  • The synthesized diamine-based ligands

  • A metal precursor (e.g., a palladium or copper salt)

  • An aryl halide (e.g., bromobenzene)

  • A nucleophile (e.g., aniline)

  • A base (e.g., potassium carbonate)

  • An appropriate solvent (e.g., toluene or dioxane)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for reaction monitoring

Procedure:

  • In separate reaction vessels, combine the metal precursor, the respective diamine ligand, the aryl halide, the nucleophile, and the base in the chosen solvent.

  • Heat the reactions to a specific temperature and monitor the formation of the cross-coupled product over time using GC or HPLC.

  • Plot the product concentration versus time to determine the initial reaction rates for each ligand.

  • Compare the catalytic activity (e.g., turnover frequency) and the final product yield for each diamine-derived ligand.

Visualizing Experimental Workflows and Relationships

Experimental Workflow for Diamine Comparison in Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Parallel Synthesis cluster_analysis Analysis and Comparison Diamine1 4-Chloro-N1-methyl... Reaction1 Reaction 1 Diamine1->Reaction1 Diamine2 o-Phenylenediamine Reaction2 Reaction 2 Diamine2->Reaction2 Diamine3 N-Methyl-o-phenylene... Reaction3 Reaction 3 Diamine3->Reaction3 Diamine4 4-Chloro-o-phenylene... Reaction4 Reaction 4 Diamine4->Reaction4 Aldehyde Aromatic Aldehyde Aldehyde->Reaction1 Aldehyde->Reaction2 Aldehyde->Reaction3 Aldehyde->Reaction4 TLC TLC Monitoring Reaction1->TLC Reaction2->TLC Reaction3->TLC Reaction4->TLC Purification Purification TLC->Purification Characterization NMR & MS Purification->Characterization Comparison Compare Yields & Rates Characterization->Comparison

Caption: Workflow for comparing the reactivity of different substituted diamines in benzimidazole synthesis.

Logical Relationship in Ligand-Based Catalysis

ligand_catalysis Diamine Substituted Diamine Ligand Diamine-based Ligand Diamine->Ligand Catalyst Active Catalyst Complex Ligand->Catalyst Metal Metal Precursor Metal->Catalyst CatalyticCycle Catalytic Cycle Catalyst->CatalyticCycle Substrates Substrates (e.g., Aryl Halide + Nucleophile) Substrates->CatalyticCycle Product Cross-Coupled Product CatalyticCycle->Catalyst Regeneration CatalyticCycle->Product

Caption: The role of substituted diamines as precursors to ligands in a catalytic cycle.

Conclusion

The choice of a substituted diamine for a specific application in research or drug development is a critical decision that can significantly impact the outcome. This compound, with its unique combination of an electron-withdrawing chloro group and an N-methyl group, presents a distinct reactivity profile compared to unsubstituted or symmetrically substituted diamines. While direct comparative data is often scarce, an understanding of the fundamental electronic and steric effects of these substituents allows for a rational selection process. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and generate the data needed to make informed decisions for their specific research goals. Further quantitative structure-activity relationship (QSAR) studies could also provide deeper insights into the performance of this and other substituted diamines.[13][14][15]

References

Navigating the Synthesis Landscape: A Comparative Guide to Alternatives for 4-Chloro-N1-methylbenzene-1,2-diamine in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a drug synthesis campaign. 4-Chloro-N1-methylbenzene-1,2-diamine is a valuable reagent, particularly in the construction of benzimidazole-based pharmaceuticals. However, exploring alternative reagents is crucial for optimizing synthetic routes, modulating physicochemical properties, and expanding intellectual property. This guide provides an objective comparison of viable alternatives, supported by experimental data, to inform the strategic selection of diamine building blocks in drug synthesis.

The core utility of this compound and its alternatives lies in their role as precursors to the benzimidazole scaffold, a privileged structure in medicinal chemistry found in numerous approved drugs. The primary method for their incorporation is the Phillips cyclocondensation reaction, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. The nature of the substituents on the diamine ring can significantly influence the reaction kinetics and the properties of the resulting drug molecule.

Performance Comparison of Alternative Reagents

The primary alternatives to this compound involve the substitution of the chlorine atom with other halogens, such as fluorine and bromine, or its complete removal (unsubstituted). The electronic and steric properties of these halogens can impact the nucleophilicity of the diamine and the stability of the resulting benzimidazole. While direct comparative data for the N1-methylated series is limited in publicly available literature, a study on the synthesis of 6-substituted 1H-benzimidazole derivatives from the corresponding 4-substituted-o-phenylenediamines provides valuable insights into the relative performance of these halogenated building blocks.

The following table summarizes the reaction yields for the synthesis of a series of 2-substituted benzimidazoles from 4-chloro-o-phenylenediamine and its nitro-analogue with various aromatic aldehydes, which can serve as a proxy for comparing the reactivity of halogenated phenylenediamines.

ReagentAldehyde SubstituentMethodReaction TimeYield (%)Reference
4-Chloro-o-phenylenediamine4-ChlorophenylConventional8 h85[1]
4-Chloro-o-phenylenediamine4-ChlorophenylMicrowave12 min95[1]
4-Chloro-o-phenylenediamine4-NitrophenylConventional6 h91[1]
4-Chloro-o-phenylenediamine4-NitrophenylMicrowave10 min99[1]
4-Chloro-o-phenylenediamine4-MethoxyphenylConventional8 h82[1]
4-Chloro-o-phenylenediamine4-MethoxyphenylMicrowave12 min93[1]
4-Nitro-o-phenylenediamine4-ChlorophenylConventional7 h88[1]
4-Nitro-o-phenylenediamine4-ChlorophenylMicrowave10 min97[1]
4-Nitro-o-phenylenediamine4-NitrophenylConventional6 h90[1]
4-Nitro-o-phenylenediamine4-NitrophenylMicrowave10 min98[1]
4-Nitro-o-phenylenediamine4-MethoxyphenylConventional7 h86[1]
4-Nitro-o-phenylenediamine4-MethoxyphenylMicrowave12 min96[1]

Key Observations:

  • Microwave-assisted synthesis consistently provides higher yields in significantly shorter reaction times compared to conventional heating.[1]

  • The electronic nature of the substituent on the aldehyde also influences the reaction yield, with electron-withdrawing groups (e.g., 4-nitro) generally leading to higher yields.[1]

  • While a direct comparison with fluoro- and bromo-analogues under identical conditions is not provided in this specific study, the high yields obtained with 4-chloro-o-phenylenediamine suggest that other halogenated diamines would also be effective precursors.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines, which can be adapted for this compound and its alternatives.

Conventional Heating Method

A mixture of the respective o-phenylenediamine (1.0 eq.), the substituted aromatic aldehyde (1.0 eq.), and sodium metabisulfite (1.5 eq.) in a solvent such as ethanol/water is refluxed for 6-12 hours.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold water, and recrystallized from a suitable solvent to afford the pure 2-substituted benzimidazole.[1]

Microwave-Assisted Synthesis

The o-phenylenediamine (1.0 eq.), substituted aromatic aldehyde (1.0 eq.), and sodium metabisulfite (1.5 eq.) are mixed in a microwave-safe vessel with a minimal amount of a suitable solvent (e.g., ethanol/water). The mixture is then subjected to microwave irradiation at a specified temperature and power for 10-15 minutes.[1] After cooling, the product is isolated by filtration, washed, and purified as described in the conventional method.[1]

Logical Workflow for Reagent Selection and Synthesis

The process of selecting an appropriate diamine reagent and proceeding with the synthesis of a target benzimidazole drug can be visualized as a logical workflow. This involves considering the desired properties of the final compound and the synthetic efficiency of the chosen precursor.

G Workflow for Benzimidazole Synthesis and Reagent Selection cluster_selection Reagent Selection cluster_synthesis Synthesis and Evaluation start Define Target Drug Profile (Potency, Selectivity, PK/PD) reagent_choice Select o-Phenylenediamine Analogue (e.g., 4-Cl, 4-F, 4-Br, 4-H) start->reagent_choice rationale Considerations: - Electronic Effects - Steric Hindrance - Lipophilicity (logP) - Metabolic Stability reagent_choice->rationale synthesis Cyclocondensation Reaction (Phillips Reaction) reagent_choice->synthesis conditions Select Reaction Conditions: - Conventional Heating - Microwave Irradiation synthesis->conditions workup Product Isolation and Purification conditions->workup analysis Characterization and Purity Analysis (NMR, MS, HPLC) workup->analysis evaluation Biological Activity and Property Assessment analysis->evaluation

Caption: Workflow for Benzimidazole Synthesis.

Signaling Pathway Context: Benzimidazole Anthelmintics

Many benzimidazole-based drugs, such as albendazole and mebendazole, function as anthelmintic agents by targeting the protein tubulin in parasites. The binding of these drugs to β-tubulin disrupts the formation of microtubules, which are essential for various cellular processes, including cell division, motility, and nutrient absorption in the parasite. This ultimately leads to the death of the helminth. The substituents on the benzimidazole ring, originating from the chosen diamine precursor, can influence the binding affinity of the drug to tubulin and its overall efficacy.

G Mechanism of Action of Benzimidazole Anthelmintics drug Benzimidazole Drug (e.g., Albendazole) tubulin Parasite β-Tubulin drug->tubulin Binds to disruption Disruption of Microtubule Formation drug->disruption Causes dimer αβ-Tubulin Dimer tubulin->dimer microtubule Microtubule Polymer dimer->microtubule Polymerization microtubule->disruption consequence Impaired Cellular Functions: - Cell Division - Motility - Nutrient Absorption disruption->consequence death Parasite Death consequence->death

Caption: Benzimidazole Anthelmintic MOA.

References

A Comparative Analysis of Chloro- vs. Bromo-Substituted Phenylenediamines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the realm of synthetic chemistry, particularly in the development of pharmaceutical intermediates and functional materials, the choice of halogen substituent on a core scaffold can profoundly influence reactivity, yield, and the overall efficiency of a synthetic route. This guide provides a comparative analysis of chloro- and bromo-substituted phenylenediamines, focusing on their synthesis and subsequent application in the formation of benzimidazole derivatives. While direct head-to-head comparative studies under identical conditions are not extensively documented in the available literature, this analysis draws upon established chemical principles and representative experimental data to offer valuable insights for synthetic planning.

Core Tenets of Reactivity: The Halogen's Influence

The fundamental difference in reactivity between chloro- and bromo-substituted aromatic compounds lies in the carbon-halogen (C-X) bond strength and the electronegativity of the halogen. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to cleavage. This generally translates to higher reactivity for bromo-substituted compounds in reactions where the C-X bond is broken, such as in many cross-coupling reactions. Conversely, the higher electronegativity of chlorine can lead to different electronic effects on the aromatic ring, influencing its reactivity in other transformations like electrophilic or nucleophilic aromatic substitution.

Synthesis of Halogenated o-Phenylenediamines: A Comparative Overview

The synthesis of 4-halo-o-phenylenediamines typically proceeds via the halogenation of o-phenylenediamine or through a multi-step sequence involving nitration of a dihalobenzene followed by selective amination and reduction.

Synthesis of 4-Bromo-o-phenylenediamine: A common laboratory-scale method involves the direct bromination of o-phenylenediamine. To control the selectivity and avoid over-bromination, the amino groups are often first protected by acylation.

Synthesis of 4-Chloro-o-phenylenediamine: The direct chlorination of o-phenylenediamine is less common due to the high reactivity of chlorine, which can lead to a mixture of products. A more controlled approach involves the nitration of 1,4-dichlorobenzene to 2,5-dichloronitrobenzene, followed by selective amination to 4-chloro-2-nitroaniline, and subsequent reduction of the nitro group.

The following table summarizes representative synthetic parameters for 4-bromo-o-phenylenediamine, extracted from a patented procedure. A directly comparable, detailed protocol with yield for 4-chloro-o-phenylenediamine from o-phenylenediamine was not available in the searched literature.

Parameter4-Bromo-o-phenylenediamine SynthesisReference
Starting Material o-Phenylenediamine[1]
Reagents Acetic anhydride, Sodium bromide, Hydrogen peroxide, Sodium hydroxide[1]
Solvents Glacial acetic acid, Methanol[1]
Reaction Time Not explicitly stated for the entire sequence[1]
Yield Purity of intermediate 4-bromo-o-phenyl diacetyl amide: 98.5%[1]

Application in Benzimidazole Synthesis: A Reactivity Comparison

A primary application of substituted phenylenediamines is in the synthesis of benzimidazoles, a scaffold prevalent in many pharmaceuticals. This typically involves the condensation of the diamine with an aldehyde or a carboxylic acid. In this context, the electronic effect of the halogen substituent on the nucleophilicity of the amino groups is a key factor.

The following table presents data for the synthesis of 2-(4-chlorophenyl)-1H-benzo[d]imidazole from o-phenylenediamine and 4-chlorobenzaldehyde. While a direct comparison with a bromo-substituted phenylenediamine is not available from a single source, the data provides a benchmark for the chloro-derivative.

ProductStarting PhenylenediamineAldehyde/Carboxylic AcidCatalyst/ReagentSolventYield (%)Reference
2-(4-Chlorophenyl)-1H-benzo[d]imidazoleo-Phenylenediaminep-Chlorobenzoic acidNH4ClEthanol78.88[2]
2-(4-Chlorophenyl)-1H-benzo[d]imidazoleo-Phenylenediamine4-Chlorobenzaldehydetert-butyl nitriteTetrahydrofuran80[3]

The presence of the electron-withdrawing halogen on the phenylenediamine ring is expected to decrease the nucleophilicity of the amino groups, potentially slowing down the initial condensation step compared to unsubstituted o-phenylenediamine. However, the difference in reactivity between the 4-chloro and 4-bromo derivatives in this specific reaction is likely to be subtle and would require a dedicated kinetic study to quantify.

Experimental Protocols

Synthesis of 4-Bromo-o-phenylenediamine (Adapted from Patent CN103073435A)[1]

Step 1: Synthesis of 4-Bromo-o-phenyl diacetyl amide

  • Add o-phenylenediamine (80 g) to glacial acetic acid (640 mL) in a 1 L bottle and stir until the solution is clear.

  • Under an ice bath, add acetic anhydride (158 g) dropwise.

  • Warm the mixture to 50°C and react for 1 hour. Monitor the reaction by liquid chromatography until the peak area of o-phenylenediamine is less than 0.5%.

  • Cool the reaction to 25°C and add sodium bromide (80 g).

  • After stirring, slowly add 30% hydrogen peroxide (92 g) dropwise.

  • Stir at room temperature for 2 hours, then heat to 50°C and react for another 2 hours. Monitor the reaction until the intermediate peak area is less than 1%.

  • Pour the reaction solution into 2000 g of ice water containing sodium sulfite (9 g) and stir until the red color disappears.

  • Filter the white solid, dry it to obtain 4-bromo-o-phenyl diacetyl amide.

Step 2: Hydrolysis to 4-Bromo-o-phenylenediamine

  • Under a nitrogen atmosphere, place sodium hydroxide (122 g) in a 3 L four-necked bottle.

  • Add methanol (1.2 L) and water.

  • Add the 4-bromo-o-phenyl diacetyl amide from the previous step.

  • Heat the mixture to 80°C and stir for 4 hours.

  • Cool the reaction mixture and perform work-up to isolate the 4-bromo-o-phenylenediamine.

Synthesis of 2-(4-Chlorophenyl)-1H-benzo[d]imidazole (Adapted from Rithe et al.)[2]
  • Take o-phenylenediamine (0.01 mole) and p-chlorobenzoic acid (0.01 mole) in stoichiometric proportion in ethanol.

  • Add NH4Cl as a catalyst.

  • Stir the reaction mixture for 2 hours at 80°C on a hot plate.

  • After completion of the reaction (monitored by TLC), cool the reaction mixture and pour it into ice-cold water.

  • Collect the granular solid by filtration.

  • Crystallize the product from alcohol to obtain 2-(4-chlorophenyl)-1H-benzo[d]imidazole.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis of halogenated phenylenediamines and their subsequent conversion to benzimidazoles.

Synthesis_Halogenated_Phenylenediamine cluster_chloro Synthesis of 4-Chloro-o-phenylenediamine cluster_bromo Synthesis of 4-Bromo-o-phenylenediamine dich_nitro 2,5-Dichloronitrobenzene chloro_nitro_aniline 4-Chloro-2-nitroaniline dich_nitro->chloro_nitro_aniline Amination chloro_pd 4-Chloro-o-phenylenediamine chloro_nitro_aniline->chloro_pd Reduction opd o-Phenylenediamine acetyl_opd Diacetyl-o-phenylenediamine opd->acetyl_opd Acylation bromo_acetyl_opd 4-Bromo-diacetyl-o-phenylenediamine acetyl_opd->bromo_acetyl_opd Bromination bromo_pd 4-Bromo-o-phenylenediamine bromo_acetyl_opd->bromo_pd Hydrolysis

Caption: Synthetic routes to 4-chloro- and 4-bromo-o-phenylenediamine.

Benzimidazole_Synthesis halo_pd 4-Halo-o-phenylenediamine (Halo = Cl, Br) intermediate Schiff Base / Amide Intermediate halo_pd->intermediate Condensation carbonyl Aldehyde or Carboxylic Acid carbonyl->intermediate benzimidazole 5-Halo-2-substituted-benzimidazole intermediate->benzimidazole Cyclization

References

A Comparative Guide to Catalysts for the Synthesis of 4-Chloro-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted o-phenylenediamines, such as 4-Chloro-N1-methylbenzene-1,2-diamine, is a critical step in the development of a wide array of pharmaceuticals and biologically active compounds. The most common and effective route to this class of molecules involves the chemoselective reduction of the corresponding 2-nitroaniline precursor. The choice of catalyst for this nitro group reduction is paramount, as it directly influences reaction efficiency, yield, selectivity, and overall process viability.

This guide provides an objective comparison of the performance of several common catalytic systems for the synthesis of this compound from its nitro precursor, 4-chloro-N-methyl-2-nitroaniline. The data presented is a synthesis of established chemical principles and reported results for structurally analogous transformations, offering a reliable framework for catalyst selection and experimental design.

Overall Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the N-methylation of 4-chloro-2-nitroaniline to produce the key intermediate, 4-chloro-N-methyl-2-nitroaniline. The second and final step is the selective reduction of the nitro group of this intermediate to yield the target diamine.

Synthesis_Pathway cluster_0 Step 1: N-Methylation cluster_1 Step 2: Nitro Group Reduction start 4-chloro-2-nitroaniline precursor 4-chloro-N-methyl-2-nitroaniline start->precursor Methylating Agent (e.g., CH3I, (CH3)2SO4) Base final_product This compound precursor_ref 4-chloro-N-methyl-2-nitroaniline precursor_ref->final_product Catalyst/Reducing Agent

Caption: Overall two-step synthesis of this compound.

Performance Comparison of Catalysts for Nitro Group Reduction

The reduction of 4-chloro-N-methyl-2-nitroaniline to this compound can be accomplished using several catalytic systems. The choice of catalyst impacts reaction time, temperature, yield, and chemoselectivity, particularly concerning the potential for dehalogenation of the chloro-substituent. Below is a summary of the performance of common catalysts for this transformation.

Catalyst/ReagentTypical ConditionsTypical Yield (%)Reaction Time (h)Key AdvantagesKey DisadvantagesSelectivity Notes
SnCl₂·2H₂O EtOH, 40-70°C85-951-6High chemoselectivity, mild conditions, tolerates a wide range of functional groups.Stoichiometric amounts required, workup can be tedious due to tin salt precipitation.Excellent for preserving the chloro group. Generally does not reduce other sensitive functionalities.[1]
Fe/HCl or Fe/NH₄Cl EtOH/H₂O, 70-100°C80-952-8Inexpensive, robust, and effective.Requires acidic conditions, workup involves removal of iron salts.Good selectivity for the nitro group over the chloro substituent.
Pd/C (H₂) EtOH or EtOAc, RT-50°C, 1-4 atm H₂90-991-5High efficiency, clean reaction with water as the only byproduct, catalyst is recyclable.Potential for dehalogenation (C-Cl bond cleavage), requires specialized hydrogenation equipment.Dehalogenation can be a significant side reaction, especially with prolonged reaction times or higher temperatures.
Raney® Ni (H₂) EtOH or MeOH, RT-60°C, 1-5 atm H₂85-982-6Cost-effective compared to precious metals, less prone to dehalogenation than Pd/C.Pyrophoric nature of the catalyst requires careful handling, potential for batch-to-batch variability.Generally offers better selectivity for preserving aryl chlorides compared to Pd/C.[2]

Experimental Protocols

Below are detailed experimental protocols for the reduction of 4-chloro-N-methyl-2-nitroaniline using the compared catalytic systems. These are representative procedures and may require optimization for specific laboratory conditions and scales.

Protocol 1: Reduction using Tin(II) Chloride (SnCl₂·2H₂O)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-N-methyl-2-nitroaniline (1.0 eq) in absolute ethanol (10-15 mL per gram of substrate).

  • Addition of Reagent: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. Dilute the residue with ethyl acetate and cool in an ice bath.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is basic (pH 8-9) to precipitate tin salts.

  • Extraction and Purification: Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake with ethyl acetate. Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reduction using Iron Powder (Fe/NH₄Cl)
  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add 4-chloro-N-methyl-2-nitroaniline (1.0 eq), iron powder (3.0-5.0 eq), and ammonium chloride (NH₄Cl, 1.0 eq).

  • Addition of Solvent: Add a mixture of ethanol and water (e.g., 4:1 v/v, 15-20 mL per gram of substrate).

  • Reaction: Heat the suspension to reflux (80-90°C) with vigorous stirring for 3-6 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, cool the mixture slightly and filter it while hot through a Celite® pad to remove the iron and iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried over Na₂SO₄, and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization.

Protocol 3: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
  • Reaction Setup: In a hydrogenation vessel, dissolve 4-chloro-N-methyl-2-nitroaniline (1.0 eq) in ethanol or ethyl acetate (20-30 mL per gram of substrate).

  • Addition of Catalyst: Carefully add 10% Palladium on carbon (Pd/C, 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas (H₂) three times. Pressurize the vessel with H₂ (typically 1-4 atm or a hydrogen balloon) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to afford the product.

Experimental_Workflow cluster_workflow General Workflow for Nitro Reduction setup Reaction Setup (Dissolve Substrate) add_reagent Add Catalyst/ Reducing Agent setup->add_reagent react Reaction (Heating/Stirring/H2) add_reagent->react monitor Monitor Progress (TLC/HPLC) react->monitor monitor->react Incomplete workup Workup (Quench/Neutralize) monitor->workup Complete filter Filtration (Remove Catalyst/Salts) workup->filter extract Extraction & Drying filter->extract purify Purification (Chromatography/ Recrystallization) extract->purify

Caption: A generalized experimental workflow for the reduction of 4-chloro-N-methyl-2-nitroaniline.

Conclusion

The selection of a catalyst for the synthesis of this compound is a critical decision that balances efficiency, cost, safety, and chemoselectivity.

  • Tin(II) chloride offers excellent chemoselectivity, making it a reliable choice when preserving the chloro-substituent is the highest priority, despite a more involved workup.

  • Iron-based reductions are a cost-effective and robust alternative, suitable for large-scale synthesis where the use of strong acids is permissible.

  • Catalytic hydrogenation with Pd/C provides high yields and a clean reaction profile but carries a significant risk of dehalogenation that must be carefully managed.

  • Raney® Nickel presents a good balance, often showing better selectivity than Pd/C for halogenated substrates, though it requires cautious handling due to its pyrophoric nature.

Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including scale, available equipment, and the tolerance of the substrate to different reaction conditions. The protocols and comparative data provided in this guide serve as a foundational resource for making an informed decision.

References

A Comparative Guide to the Reactivity of N-Alkylated vs. Non-Alkylated Phenylenediamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of N-alkylated and non-alkylated phenylenediamines. The introduction of alkyl groups to the nitrogen atoms of the phenylenediamine core significantly alters the electronic properties and steric environment of the molecule, leading to notable differences in basicity, nucleophilicity, and susceptibility to oxidation and electrophilic aromatic substitution. This document summarizes key quantitative data from experimental studies, provides detailed experimental protocols for reactivity assessment, and includes visualizations to illustrate underlying principles and workflows.

I. Comparative Reactivity Data

The reactivity of phenylenediamines can be assessed through several key chemical properties. N-alkylation generally increases the electron-donating nature of the amino groups, which in turn enhances the electron density of the aromatic ring and the basicity of the nitrogen atoms. However, steric hindrance from the alkyl groups can also play a significant role in modulating reactivity.

Basicity of the Amino Group

The basicity of an amine is a fundamental indicator of its reactivity, particularly its ability to act as a proton acceptor. The basicity is quantified by the pKa of its conjugate acid (pKaH), with a higher pKaH indicating a stronger base. N-alkylation generally increases the basicity of amines due to the electron-donating inductive effect of alkyl groups.

CompoundStructureTypepKa of Conjugate Acid (pKaH)
AnilineC₆H₅NH₂Aromatic Amine4.6
p-Phenylenediaminep-C₆H₄(NH₂)₂Non-alkylated Phenylenediamine6.31[1]
N,N'-Dialkyl-p-phenylenediaminep-C₆H₄(NHR)₂N-alkylated PhenylenediamineEstimated > 6.31
CyclohexylamineC₆H₁₁NH₂Aliphatic Amine11.2

Table 1: Comparison of the basicity of aniline, p-phenylenediamine, and related amines. The pKaH of N,N'-dialkyl-p-phenylenediamine is estimated to be higher than that of p-phenylenediamine due to the electron-donating nature of the alkyl groups.

Oxidation Potential

Phenylenediamines are readily oxidized to form stable radical cations known as Wurster's salts. This property is central to their application as antioxidants. The ease of this oxidation is quantified by the redox potential; a lower potential indicates that the compound is more easily oxidized. N-alkylation, by increasing the electron density on the nitrogen atoms and the aromatic ring, generally lowers the oxidation potential.

CompoundAbbreviationFirst Oxidation Potential (E½ vs. NHE)Molar Extinction Coefficient of Radical Cation (ε)
N,N,N',N'-Tetramethyl-p-phenylenediamineTMPD0.276 V[2]12,500 M⁻¹cm⁻¹ at 563 nm[3]
N,N-Dimethyl-p-phenylenediamineDPDNot explicitly found9,800 M⁻¹cm⁻¹ at 550 nm[3]
p-PhenylenediaminePPDNot explicitly foundNot applicable

Table 2: Redox properties of N-alkylated phenylenediamines. A lower oxidation potential for TMPD compared to related non-alkylated species is expected due to the electronic effect of the methyl groups.

Susceptibility to Nucleophilic Attack (Hydrolysis)

The stability of the C-N bond in phenylenediamine derivatives can be assessed by their rate of hydrolysis. The nature of the N-substituents significantly impacts this reactivity.

CompoundN-SubstituentsHydrolysis Half-life (t½) in hours
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)Alkyl, Phenyl6.9–10[4]
N,N'-di(2-naphthyl)-p-phenylenediamine (DNPD)Aryl29.5[4]
N,N'-diphenyl-p-phenylenediamine (DPPD)Aryl1087[4]

Table 3: Hydrolysis half-lives of various N-substituted p-phenylenediamines. The data suggests that the nature of the substituent group significantly influences the stability of the C-N bond towards hydrolysis.

II. Experimental Protocols

A. Determination of Oxidation Potential by Cyclic Voltammetry

This protocol outlines a standard method for determining the oxidation potential of phenylenediamine derivatives.

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the test compound (e.g., p-phenylenediamine or N,N'-dimethyl-p-phenylenediamine) in an appropriate solvent such as acetonitrile.

    • Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium perchlorate) in the same solvent.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Cyclic Voltammetry Measurement:

    • De-aerate the test solution by bubbling with nitrogen gas for 10-15 minutes.

    • Record the cyclic voltammogram by scanning the potential from an initial value (e.g., -0.2 V) to a final value (e.g., +0.8 V) and back at a scan rate of 100 mV/s.

    • The half-wave potential (E½), calculated as the average of the anodic and cathodic peak potentials, corresponds to the formal redox potential of the compound.

B. Kinetic Analysis of N-Acetylation

This protocol provides a method to compare the nucleophilicity of the amino groups through a model acylation reaction.

  • Reaction Mixture Preparation:

    • Prepare a solution of the phenylenediamine (e.g., p-phenylenediamine or a mono-N-alkylated derivative) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a stock solution of acetyl-CoA, the acetyl group donor.

  • Enzymatic Reaction:

    • In a temperature-controlled cuvette, mix the phenylenediamine solution with a purified N-acetyltransferase (NAT) enzyme.

    • Initiate the reaction by adding acetyl-CoA.

  • Monitoring Reaction Progress:

    • Monitor the decrease in absorbance of acetyl-CoA at a specific wavelength (e.g., 405 nm for the coupled assay with 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) using a spectrophotometer.

    • The initial rate of the reaction is determined from the slope of the absorbance vs. time plot.

    • Comparative rates of acetylation can be determined by performing the assay under identical conditions for both non-alkylated and N-alkylated phenylenediamines. A study on substituted p-phenylenediamine analogues found that those with nucleophilic groups at the ortho position had N-acetylation rates 1.6 times higher than the parent PPD[5][6].

III. Visualizations

Oxidation_Pathway General Oxidation Pathway of p-Phenylenediamines PPD p-Phenylenediamine (or N-alkylated derivative) Radical Wurster-type Radical Cation PPD->Radical - e⁻ Radical->PPD + e⁻ Diimine Quinone Diimine Radical->Diimine - e⁻ Diimine->Radical + e⁻

Caption: Oxidation of phenylenediamines to radical cations.

Experimental_Workflow Workflow for Comparing Antioxidant Activity cluster_prep Sample Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis PPD_sol Non-alkylated PPD Solution DPPH_assay DPPH Radical Scavenging Assay PPD_sol->DPPH_assay Alkyl_PPD_sol N-alkylated PPD Solution Alkyl_PPD_sol->DPPH_assay Spectro Spectrophotometric Measurement DPPH_assay->Spectro IC50 IC50 Calculation Spectro->IC50

Caption: Workflow for comparing antioxidant activity.

Reactivity_Factors Factors Influencing Reactivity cluster_N Nitrogen Reactivity cluster_Ring Aromatic Ring Reactivity Reactivity Overall Reactivity Basicity Basicity (Proton Affinity) Basicity->Reactivity Nucleophilicity Nucleophilicity (Reaction at N) Nucleophilicity->Reactivity Elec_Sub Electrophilic Aromatic Substitution Elec_Sub->Reactivity N_Alkylation N-Alkylation N_Alkylation->Basicity + Inductive Effect N_Alkylation->Nucleophilicity +/- Inductive vs. Steric N_Alkylation->Elec_Sub + Activating

Caption: Factors influencing phenylenediamine reactivity.

IV. Discussion of Reactivity Comparison

A. Basicity and Nucleophilicity of the Nitrogen Atoms

The introduction of alkyl groups onto the nitrogen atoms of a phenylenediamine has a pronounced effect on the basicity. Alkyl groups are electron-donating and increase the electron density on the nitrogen atom, making it a stronger proton acceptor and thus a stronger base. This is in contrast to the effect of an aryl group, which delocalizes the nitrogen lone pair into the aromatic system, thereby decreasing basicity[7][8].

While basicity and nucleophilicity are often correlated, they are distinct properties. Nucleophilicity refers to the rate at which a species attacks an electrophilic center. While N-alkylation increases electron density, the steric bulk of the alkyl groups can hinder the approach of the nucleophile to an electrophile, potentially decreasing the rate of reaction. Therefore, the effect of N-alkylation on nucleophilicity is a balance between electronic and steric effects. For reactions at the nitrogen atom, such as further alkylation or acylation, N-alkylated phenylenediamines may react slower than their non-alkylated counterparts if the electrophile is bulky.

B. Electrophilic Aromatic Substitution

The amino group (-NH₂) and N-alkylamino groups (-NHR, -NR₂) are potent activating groups in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The electron-donating nature of these groups enriches the aromatic ring with electron density, making it more susceptible to attack by electrophiles.

N-alkylation further enhances the electron-donating ability of the amino group through the inductive effect of the alkyl substituents. Consequently, N-alkylated phenylenediamines are expected to be more reactive towards electrophilic aromatic substitution than their non-alkylated analogues. The increased activation of the ring suggests that reactions such as nitration, halogenation, and sulfonation will proceed at a faster rate with N-alkylated phenylenediamines.

C. Oxidation and Antioxidant Activity

The primary role of many N-alkylated phenylenediamines in industrial applications is as antioxidants. Their ability to scavenge free radicals is attributed to the ease with which they can be oxidized to stable radical cations. The electron-donating alkyl groups lower the oxidation potential of the molecule, making N-alkylated phenylenediamines more potent antioxidants than non-alkylated phenylenediamines. The stability of the resulting Wurster's radical cation is a key feature of their antioxidant mechanism.

V. Conclusion

  • Basicity: N-alkylation increases the basicity of the amino groups.

  • Nucleophilicity: The effect on nucleophilicity is a balance of increased electron density and increased steric hindrance.

  • Electrophilic Aromatic Substitution: N-alkylation increases the reactivity of the aromatic ring towards electrophiles.

  • Oxidation: N-alkylation lowers the oxidation potential, enhancing the antioxidant properties of the molecule.

These differences in reactivity are crucial for the targeted design and application of phenylenediamine derivatives in various fields, from drug development to materials science. The provided experimental protocols offer a framework for the quantitative assessment of these reactivity differences in a laboratory setting.

References

Benchmarking Synthesis Efficiency for 4-Chloro-N1-methylbenzene-1,2-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for 4-Chloro-N1-methylbenzene-1,2-diamine, a key intermediate in various research and development applications. The following sections detail quantitative data, experimental protocols, and visual workflows to aid in the selection of the most efficient synthesis strategy.

Data Presentation: Comparative Analysis of Synthesis Methods

The synthesis of this compound is most commonly achieved through a two-step process: N-methylation of 4-chloro-2-nitroaniline followed by the reduction of the nitro group. The efficiency of the overall process is largely dependent on the chosen reduction method. Below is a comparative summary of different reduction strategies.

MethodKey ReagentsReaction Time (h)Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Method A: Iron/Ammonium Chloride Reduction Iron powder, Ammonium chloride, Ethanol, Water1-3~95>98High yield, Cost-effective, Readily available reagentsHeterogeneous reaction, Iron waste
Method B: Tin(II) Chloride Reduction Tin(II) chloride dihydrate, Ethanol6~87>97Homogeneous reaction, Milder conditionsMore expensive reagent, Tin waste
Method C: Catalytic Hydrogenation (Simulated) H₂, Palladium on Carbon (Pd/C), Ethanol4-8>98>99High purity, Clean reactionRequires specialized equipment (hydrogenator)

Experimental Protocols

Synthesis of Precursor: 4-Chloro-N1-methyl-2-nitroaniline

A common method for the N-methylation of nitroanilines involves reaction with formaldehyde and a reducing agent, or direct alkylation. A plausible route adapted from known procedures is presented below.

Procedure:

  • To a solution of 4-chloro-2-nitroaniline (1 eq.) in a suitable solvent such as methanol, add paraformaldehyde (1.2 eq.).

  • Cool the mixture in an ice bath and add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-chloro-N1-methyl-2-nitroaniline.

Method A: Iron/Ammonium Chloride Reduction

This protocol is adapted from the synthesis of a structurally similar compound, N1-benzyl-4-chloro-benzene-1,2-diamine.

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-N1-methyl-2-nitroaniline (1 eq.) in a mixture of ethanol and water.

  • Add iron powder (6 eq.) and ammonium chloride (6 eq.).

  • Heat the mixture to 80°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron residues.

  • Concentrate the filtrate to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Method B: Tin(II) Chloride Reduction

This protocol is based on the synthesis of 4-Chloro-N'-methyl-N'-phenylbenzene-1,2-diamine.[1]

Procedure:

  • Dissolve 4-chloro-N1-methyl-2-nitroaniline (1 eq.) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (3.7 eq.) to the solution.[1]

  • Heat the solution to 40°C and stir for 6 hours.[1]

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture in vacuo.[1]

  • Dilute the residue with ethyl acetate and wash sequentially with water, a cooled (0°C) aqueous solution of 1M NaOH, water, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to afford this compound.[1]

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described above.

Synthesis_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Nitro Reduction 4-Chloro-2-nitroaniline 4-Chloro-2-nitroaniline 4-Chloro-N1-methyl-2-nitroaniline 4-Chloro-N1-methyl-2-nitroaniline 4-Chloro-2-nitroaniline->4-Chloro-N1-methyl-2-nitroaniline Paraformaldehyde, NaBH4, Methanol This compound This compound 4-Chloro-N1-methyl-2-nitroaniline->this compound Reduction Method (see below)

Caption: Overall two-step synthesis of this compound.

Reduction_Methods cluster_methods Alternative Reduction Pathways Start 4-Chloro-N1-methyl-2-nitroaniline Method_A Method A: Fe / NH4Cl Start->Method_A Method_B Method B: SnCl2·2H2O Start->Method_B Method_C Method C: H2, Pd/C Start->Method_C Product This compound Method_A->Product Method_B->Product Method_C->Product

Caption: Comparison of alternative nitro group reduction methods.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Chloro-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides a detailed operational plan for the safe disposal of 4-Chloro-N1-methylbenzene-1,2-diamine, a compound that requires careful management due to its potential hazards.

Hazard Profile and Safety Precautions

4-Chlorobenzene-1,2-diamine is classified as a hazardous substance with the following potential effects[1]:

  • May cause cancer (Carcinogenicity Category 1B)[1].

  • Harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Dermal, Inhalation, and Oral)[1].

  • Causes skin and serious eye irritation[1].

  • May cause respiratory irritation[1].

Due to these hazards, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure the following personal protective equipment is worn[1]:

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)
Eye Protection Safety glasses with side shields or chemical goggles
Skin and Body Laboratory coat, long pants, and closed-toe shoes
Respiratory Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary for large quantities or spills.
Step-by-Step Disposal Procedure

The proper disposal of this compound involves a multi-step process to ensure the safety of laboratory personnel and environmental protection.

1. Waste Collection:

  • All waste materials contaminated with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, weighing paper), and spill cleanup debris, must be collected in a designated hazardous waste container.

  • The container must be made of a compatible material (e.g., polyethylene) and be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep the waste container securely sealed when not in use and store it in a well-ventilated, designated hazardous waste accumulation area[1].

2. Spill Management:

In the event of a spill, immediate and appropriate action is critical.

  • Minor Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth[1].

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

    • Wash hands thoroughly after cleanup.

  • Major Spills:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, increase ventilation and eliminate all ignition sources[1].

    • Contact your institution's EHS department or emergency response team immediately.

    • Prevent the spill from entering drains or waterways[1].

3. Final Disposal:

  • The final disposal of the collected hazardous waste must be conducted through an authorized hazardous or special waste collection point[1].

  • Never dispose of this compound down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should be designed to minimize waste generation. This can be achieved through careful planning of reaction scales and reusing or recycling materials where feasible and safe.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Waste Handling cluster_spill Spill Response cluster_disposal Final Disposal A Assess Hazards & Don Appropriate PPE B Collect Waste in Labeled Container A->B C Store Container in Designated Area B->C H Arrange for Pickup by Authorized Waste Contractor C->H D Spill Occurs E Minor Spill Cleanup D->E Minor F Major Spill: Evacuate & Call EHS D->F Major G Collect Spill Debris as Hazardous Waste E->G F->G G->B I Complete Waste Manifest H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Chloro-N1-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Chloro-N1-methylbenzene-1,2-diamine. Given the limited specific data on this compound, this guidance is supplemented with information from the closely related and structurally similar compound, 4-Chlorobenzene-1,2-diamine. A conservative approach to safety is strongly advised.

Hazard Identification and Summary

This compound and its analogs are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and ingestion.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][3][4]

  • Carcinogenicity: May cause cancer.[1][3] It is classified as possibly carcinogenic to humans (Group 2B).[5]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[6]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₆H₇ClN₂[1][7]
Molecular Weight 142.58 g/mol [7]
Appearance Brown crystalline solid or powder[7]
Hazard Statements H302, H312, H315, H319, H332, H335, H350[1][2]
Signal Word Danger[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure.

Protection CategoryRecommended PPEStandards and Specifications
Eye and Face Protection Tightly fitting safety goggles. A face shield should also be worn where there is a risk of splashing.Must conform to EN 166 (EU) or be NIOSH (US) approved.
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). A flame-resistant lab coat or impervious clothing should be worn.[8]Gloves must be inspected prior to use and changed immediately if contaminated.[8]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.All handling should ideally be conducted within a certified chemical fume hood to minimize inhalation risk.[9]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is critical for safety.

1. Preparation:

  • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[8]

  • Verify that the chemical fume hood is functioning correctly.

  • Assemble all necessary equipment and reagents before starting work to minimize movement and potential spills.[8]

  • Clearly label all containers with the chemical name and associated hazards.

2. Handling:

  • Conduct all weighing and transfer operations within a chemical fume hood.[9]

  • Avoid the formation of dust and aerosols.[9]

  • Use non-sparking tools if the substance is handled near flammable solvents.

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][9]

  • Keep containers securely sealed when not in use.[1]

3. Storage:

  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][9]

  • Store away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly marked, and access should be restricted to authorized personnel.

4. Spill Management:

  • Minor Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, dampen the spilled solid with water to prevent dusting.[1]

    • Contain and absorb the spill with an inert material like sand or vermiculite.[1]

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]

    • Decontaminate the spill area and all equipment used for cleanup.

  • Major Spills:

    • Evacuate the area immediately and alert the emergency response team.[1]

    • Prevent the spill from entering drains or waterways.[1]

Experimental Protocol: General Synthesis Example

While a specific protocol for the use of this compound was not found, a general synthesis procedure for a related compound, 4-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine, involves the reduction of a nitro group.[10]

Reaction: Reduction of 4-chloro-N-methyl-2-nitro-N-phenylphenylamine. Reagents:

  • 4-chloro-N-methyl-2-nitro-N-phenylphenylamine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • 1M Sodium hydroxide (NaOH) solution

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-chloro-N-methyl-2-nitro-N-phenylphenylamine in ethanol.

  • Add SnCl₂·2H₂O to the solution.

  • Heat the mixture to 40°C and stir for 6 hours.

  • Concentrate the reaction mixture in vacuo.

  • Dilute the residue with ethyl acetate and wash sequentially with water, a cooled aqueous solution of 1M NaOH, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

This is an illustrative example; specific experimental conditions should be determined by the researcher based on the specific reaction being performed.

Disposal Plan

Proper disposal is a critical final step in the safe handling of this chemical.

  • Waste Segregation: All materials contaminated with this chemical, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[8]

  • Waste Collection: Collect all contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container.[8]

  • Final Disposal: The disposal of this chemical waste must be conducted through a licensed and approved hazardous waste disposal facility. Adhere to all local, state, and federal regulations governing hazardous waste.[1][5][8]

Workflow and Emergency Procedures

The following diagram illustrates the logical workflow for handling this compound and the appropriate emergency responses.

prep Preparation (Fume Hood, PPE, Spill Kit) handling Handling (Weighing, Transfer) prep->handling storage Storage (Sealed, Ventilated) handling->storage disposal Disposal (Hazardous Waste) handling->disposal spill Spill Occurs handling->spill exposure Personal Exposure handling->exposure storage->handling end Safe Completion disposal->end minor_spill Minor Spill Procedure (Absorb, Collect, Decontaminate) spill->minor_spill Minor major_spill Major Spill Procedure (Evacuate, Alert ERT) spill->major_spill Major skin_contact Skin Contact (Wash with Soap & Water) exposure->skin_contact Skin eye_contact Eye Contact (Rinse for 15 mins, Seek Medical Attention) exposure->eye_contact Eye inhalation Inhalation (Move to Fresh Air, Seek Medical Attention) exposure->inhalation Inhalation

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.